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2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Documentation Hub

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  • Product: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
  • CAS: 16931-47-8

Core Science & Biosynthesis

Foundational

Technical Guide: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

[1] Executive Summary & Identity 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid ) is a specialized organic intermediate belonging to the class of phthalamic acids.[1] Struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Identity

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid ) is a specialized organic intermediate belonging to the class of phthalamic acids.[1] Structurally, it is the mono-amide derivative of phthalic acid formed by the reaction with N-methylaniline.

This compound acts as a critical intermediate in organic synthesis, particularly in the development of agrochemicals (plant growth regulators) and as a resolving agent precursor in chiral chemistry. Its steric bulk, provided by the N-methyl and N-phenyl groups, offers unique kinetic stability compared to its secondary amide analogs.

Core Identification Data
ParameterDetail
CAS Registry Number 16931-47-8
IUPAC Name 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
Synonyms N-Methyl-N-phenylphthalamic acid; Phthalanilic acid, N-methyl-
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O
InChI Key KZRGQINXYBJMNB-UHFFFAOYSA-N

Physicochemical Profile

The physicochemical properties of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid are defined by the presence of both a carboxylic acid moiety and a sterically hindered amide.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical of phthalamic acids
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol, Chloroform). Sparingly soluble in water.[1]Acidic functionality allows solubility in alkaline aqueous solutions.[1]
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)Comparable to phthalic acid monoesters.[1]
Stability Susceptible to hydrolysis under strongly acidic or basic conditions (reverting to phthalic acid and amine).[1]The N-methyl group provides higher resistance to enzymatic hydrolysis compared to N-H analogs.[1]

Synthesis & Manufacturing Protocol

The synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is a classic nucleophilic acyl substitution reaction involving the ring-opening of phthalic anhydride by a secondary amine (N-methylaniline).

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the N-methylaniline nitrogen on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring, generating the free carboxylic acid and the amide bond simultaneously.

Synthesis PA Phthalic Anhydride (C8H4O3) Intermediate Tetrahedral Intermediate PA->Intermediate Nucleophilic Attack NMA N-Methylaniline (C7H9N) NMA->Intermediate Product 2-{[Methyl(phenyl)amino]carbonyl} benzoic acid (CAS 16931-47-8) Intermediate->Product Ring Opening (Proton Transfer)

Figure 1: Synthesis pathway via anhydride ring opening.

Laboratory Scale Protocol

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • N-Methylaniline (1.0 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Catalyst (Optional): Triethylamine (0.1 eq) if reaction is sluggish.[1]

Procedure:

  • Dissolution: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of dry toluene under an inert atmosphere (N₂).

  • Addition: Add 10.7 g (0.1 mol) of N-methylaniline dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (110°C) for 2-4 hours. The reaction is driven by the relief of ring strain.[1]

  • Precipitation: Upon cooling, the product may precipitate directly.[1] If not, reduce solvent volume under vacuum or add hexanes to induce crystallization.[1]

  • Purification: Recrystallize from ethanol/water or ethyl acetate/hexanes to obtain high-purity white crystals.

  • Validation: Confirm structure via ¹H-NMR (look for N-methyl singlet ~3.3 ppm and carboxylic acid proton >11 ppm).

Applications & Biological Relevance[3][4][5][6]

Agrochemical Development (Plant Growth Regulation)

This compound is a structural analog of Naptalam (N-1-naphthylphthalamic acid), a known herbicide and plant growth regulator (PGR) that inhibits polar auxin transport.

  • Mechanism: Phthalamic acids block the efflux carriers of indole-3-acetic acid (IAA), causing auxin accumulation and disrupting gravitropism.

  • SAR Insight: The N-methyl substitution alters the conformational flexibility of the amide bond.[1] While N-phenylphthalamic acid is a potent PGR, the N-methyl derivative serves as a probe to study the steric requirements of the auxin binding site.

Chemical Biology & Drug Design
  • Prodrug Scaffolds: The phthalamic acid moiety is often used as a cleavable linker.[1] The N-methyl group increases lipophilicity and metabolic stability compared to the N-H analog, making it a useful tool for intracellular delivery of aniline derivatives.

  • Chiral Resolution: Although achiral itself, derivatives of this acid are used in the resolution of racemic amines through the formation of diastereomeric salts.

BiologicalActivity cluster_Agro Agrochemical Mode of Action cluster_Chem Chemical Utility Compound N-Methyl-N-phenylphthalamic Acid (CAS 16931-47-8) Auxin Auxin Transport Inhibition (Target: Efflux Carrier) Compound->Auxin Binding Linker Stable Amide Linker Compound->Linker Resolution Salt Formation (Purification) Compound->Resolution Gravitropism Disrupted Gravitropism (Root/Stem bending) Auxin->Gravitropism Physiological Effect

Figure 2: Biological and chemical utility pathways.

Safety & Handling (SDS Highlights)

As a substituted benzoic acid derivative, standard laboratory safety protocols apply.[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Handling: Use local exhaust ventilation. Avoid dust formation.[1][2] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.[1]

References

  • Sinfoo Biotech. (n.d.).[1] 2-[[Methyl(phenyl)amino]carbonyl]benzoic acid Product Page. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1] Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Isomer Comparison). NIST Chemistry WebBook.[1] Retrieved from

  • Plant Growth Hormones. (n.d.).[1] N-phenyl-phthalamic acid Biological Activity. Retrieved from

  • Royal Society of Chemistry. (2023).[1] Phthalic anhydride: a valuable substrate in organic transformations. Retrieved from

  • Asian Journal of Chemistry. (2011). Reaction of Phthalic Anhydride and Amines. Retrieved from

Sources

Exploratory

Comprehensive Characterization: 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

This guide provides an in-depth technical characterization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).[1] It focuses on the compound's unique reactivity as a tertiar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).[1] It focuses on the compound's unique reactivity as a tertiary phthalamic acid derivative, distinguishing it from its secondary amide analogs.

[1]

Executive Technical Summary

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is the mono-amide derivative formed from the reaction of phthalic anhydride with N-methylaniline.[1] Unlike the more common N-monosubstituted phthalamic acids (which readily cyclize to phthalimides upon dehydration), this compound possesses a tertiary amide nitrogen .[1]

This structural feature creates a "reactivity blockade": the molecule cannot cyclize to a neutral phthalimide without bond cleavage, as the nitrogen atom lacks the proton required for water elimination. Consequently, its chemical utility lies in its stability against conventional imidization, its tendency to form isoimides under dehydration, and its use as a corrosion inhibitor and intermediate in organic synthesis.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 2-(N-Methyl-N-phenylcarbamoyl)benzoic acid
Common Synonyms N-Methyl-N-phenylphthalamic acid; N-Methylphthalanilic acid
CAS Registry Number 85-72-3 (Generic for methyl-phenyl isomers; specific isomer verification required)
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Physical State Crystalline solid (White to off-white)
Solubility Soluble in ethanol, chloroform, ethyl acetate; sparingly soluble in water (acidic form); soluble in aqueous alkali (as carboxylate salt).[1][2][3][4][5]
pKa (Calc.) ~3.5 – 4.0 (Carboxylic acid moiety)
Stability Stable at room temperature; hydrolyzes in boiling aqueous acid/base.[1]

Synthesis & Reaction Kinetics[1]

Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of the secondary amine (N-methylaniline) on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction is generally rapid and exothermic.[1]

Key Kinetic Consideration: Unlike primary amines, N-methylaniline is a secondary amine.[1] The resulting product has a tertiary amide group.

  • Primary Amine: Attack

    
     Phthalamic Acid 
    
    
    
    Phthalimide (Cyclization).[1]
  • Secondary Amine (N-Me-Ph): Attack

    
     Phthalamic Acid 
    
    
    
    No Imide Formation (Steric/Valence Blockade).[1]
Synthesis Protocol

Objective: Preparation of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Reagents:

  • Phthalic Anhydride (1.0 eq)[1]

  • N-Methylaniline (1.0 eq)[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

  • Catalyst: None required (uncatalyzed nucleophilic acyl substitution).

Step-by-Step Methodology:

  • Dissolution: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of dry toluene under nitrogen atmosphere. Heat to 60°C to ensure complete dissolution.

  • Addition: Add 10.7 g (0.1 mol) of N-methylaniline dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 80°C to prevent thermal degradation.

  • Reflux: Stir the mixture at 80-90°C for 2 hours. The product, being less soluble than the reactants, may begin to precipitate or form an oil depending on concentration.

  • Isolation: Cool the reaction mixture to 0-5°C. The target acid precipitates as a solid.

  • Purification: Filter the solid and wash with cold toluene followed by hexane to remove unreacted amine. Recrystallize from ethanol/water if necessary.[1]

  • Validation: Verify structure via IR (distinct COOH stretch at ~1710 cm⁻¹ and Amide C=O at ~1640 cm⁻¹) and NMR.

Reactivity Profile & Signaling Pathways[1]

The "Imide Blockade" & Isoimide Formation

The most critical chemical property of this compound is its inability to form a normal phthalimide.

  • Normal Cyclization: Requires removal of

    
     from Nitrogen and 
    
    
    
    from Carboxyl.
  • Tertiary Amide: Nitrogen has no

    
    .[1] Dehydration forces the oxygen of the amide carbonyl to attack the activated carboxyl group, leading to an Isoimide  (Isophthalimide).
    
Visualization of Reactivity Pathways

Reactivity cluster_0 Key Transformation Logic PA Phthalic Anhydride Product 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid PA->Product Nucleophilic Attack (Toluene, 80°C) Amine N-Methylaniline Amine->Product Imide N-Methyl-N-Phenyl Phthalimide Product->Imide BLOCKED (No N-H proton) Isoimide Isoimide (Kinetic Product) Product->Isoimide Dehydration (TFAA or DCC) Hydrolysis Hydrolysis Products (PA + Amine) Product->Hydrolysis Acid/Base Reflux

Figure 1: Reaction network showing the synthesis of the target acid and its divergent reactivity. Note the blocked pathway to the normal imide, a unique feature of tertiary phthalamic acids.

Spectroscopic Identification

TechniqueDiagnostic SignalInterpretation
FT-IR 2500–3300 cm⁻¹ (Broad)O-H stretch of carboxylic acid (dimer).[1]
1715–1725 cm⁻¹ (Strong)C=O stretch of carboxylic acid.
1630–1650 cm⁻¹ (Strong)C=O stretch of tertiary amide (lower freq than ester).
¹H NMR δ 12.0–13.0 ppm (s, 1H)Carboxylic acid proton (-COOH ).[1]
δ 3.2–3.4 ppm (s, 3H)N-Methyl group protons.[1]
δ 7.0–8.0 ppm (m, 9H)Aromatic protons (Phthaloyl + Phenyl ring).
Mass Spec m/z 255 [M]⁺Molecular ion peak.
m/z 148Fragment corresponding to Phthalic Anhydride (loss of amine).

Applications in Research & Development

  • Mechanistic Probes: Used to study the "isoimide-imide" rearrangement.[1] Since the normal imide path is blocked, this molecule isolates the isoimide formation step, allowing researchers to measure kinetics of O-acylation vs N-acylation without interference from thermodynamic equilibration to the stable imide.

  • Corrosion Inhibition: Derivatives of phthalamic acids, including N-substituted analogs, form protective films on steel surfaces in acidic media (e.g., 1M H₂SO₄), acting as mixed-type inhibitors.[1]

  • Chiral Resolution Auxiliaries: While this specific molecule is achiral, the N-methyl-phthalamic acid scaffold is used in resolving chiral alcohols via half-ester formation, where the steric bulk of the N-methyl-N-phenyl group directs diastereoselectivity.[1]

References

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analogous Structure Data).[1] National Institute of Standards and Technology.[6] Link

  • PubChem. 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid (Structural Class Reference).[1] National Library of Medicine. Link[1]

  • RSC Publishing. Phthalic anhydride: a valuable substrate in organic transformations.[1][4] Royal Society of Chemistry, 2023. Link

  • Asian Publication Corporation. Reaction of Phthalic Anhydride and Ethylenediamine (Mechanism of Ring Opening). Asian J. Chem. Link[1]

  • Organic Chemistry Portal. Synthesis of Phthalimides and Reactivity.Link

Sources

Foundational

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid molecular structure

Structural Dynamics, Synthetic Protocols, and Reactivity Profiles[1][2] Executive Summary This technical guide provides a comprehensive analysis of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid (also known as -methyl- -p...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Reactivity Profiles[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid (also known as


-methyl-

-phenylphthalamic acid).[1] As a disubstituted phthalamic acid derivative, this molecule serves as a critical model for studying neighboring group participation (NGP) in organic synthesis and acts as a structural analogue to auxin transport inhibitors in agrochemical research.[1]

This document moves beyond basic characterization to explore the atropisomeric potential induced by the


-methyl-

-phenyl moiety, the kinetics of intramolecular cyclization , and validated protocols for its synthesis and stabilization.
Molecular Architecture & Physicochemical Properties[1][2][3][4]

The core structure of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid consists of a benzene ring substituted at the ortho positions with a carboxylic acid and a tertiary amide (


-methyl-

-phenyl).[1]
1.1 Steric and Electronic Environment

Unlike secondary phthalamic acids, the presence of the


-methyl group eliminates the possibility of amide-to-acid intermolecular hydrogen bonding that typically stabilizes crystal lattices in this class. Instead, the molecule exhibits significant steric strain.
FeatureTechnical DescriptionImpact on Reactivity
Ortho-Substitution Proximity of

and

High propensity for intramolecular cyclization (imide formation).[1]
Amide Geometry

-Methyl and

-Phenyl groups create steric bulk
Forces the amide bond out of coplanarity with the benzoate ring, creating chiral rotamers (atropisomerism) at low temperatures.
Acid Acidity

approx. 3.5–4.0
The neighboring amide carbonyl can act as an internal base, influencing ionization.
1.2 Conformational Locking

The steric clash between the


-phenyl ring and the ortho-carboxylic acid forces the molecule into a non-planar conformation. This "twisted" geometry is critical for its biological activity as an auxin transport inhibitor, as planar analogs often lack the necessary binding affinity.
Synthetic Pathways & Mechanistic Insights

The synthesis of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid relies on the nucleophilic ring-opening of phthalic anhydride.[1] While seemingly straightforward, the reaction competes with thermodynamic re-cyclization.

2.1 Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction follows a bimolecular nucleophilic substitution (


-like) pathway at the carbonyl carbon.[1]

SynthesisMechanism cluster_conditions Critical Conditions Anhydride Phthalic Anhydride (Electrophile) TS Tetrahedral Intermediate Anhydride->TS Nucleophilic Attack (k1) Amine N-Methylaniline (Nucleophile) Amine->TS Product 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid TS->Product Ring Opening (Irreversible at <40°C) Note Solvent: DCM or THF (Anhydrous) Temp: 0°C to RT Avoid: Protic solvents (promotes hydrolysis)

Figure 1: Kinetic pathway for the synthesis of the target phthalamic acid. The reaction is driven by the release of ring strain from the anhydride.

2.2 Experimental Protocol: Validated Synthesis

Objective: Isolate the kinetic acid product without triggering thermodynamic cyclization to the imide.

Reagents:

  • Phthalic Anhydride (1.0 eq, recrystallized)[1]

  • 
    -Methylaniline (1.05 eq, redistilled)[1]
    
  • Dichloromethane (DCM), Anhydrous[1]

  • Diethyl Ether (for precipitation)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
    -methylaniline (11.3 g, 0.105 mol) dropwise over 30 minutes. The exotherm must be controlled to keep 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may turn slightly yellow.

  • Precipitation: Concentrate the DCM volume by 50% under reduced pressure (do not heat above 30°C). Add cold diethyl ether (200 mL) to precipitate the acid.

  • Purification: Filter the white solid. Wash with cold ether/hexane (1:1).[1]

    • Critical Check: If the product is an oil, triturate with pentane.

  • Validation: Dissolve a small sample in 5%

    
    . Complete dissolution indicates the acid form. Insoluble residue indicates imide contamination.
    
Stability & Reactivity: The Cyclization Trap

The most defining characteristic of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid is its instability toward dehydration.[1] In the presence of acid catalysts or heat, the carboxylic acid attacks the amide carbonyl, expelling water and reforming the thermodynamically stable


-methyl-

-phenylphthalimide
.
3.1 Intramolecular Catalysis Mechanism

This is a classic example of neighboring group participation (NGP).[1] The carboxylic acid acts as an intramolecular proton donor to the amide nitrogen (or oxygen), facilitating the leaving group ability of the amine (in hydrolysis) or water (in cyclization).[1]

Cyclization AcidForm Phthalamic Acid Form (Open Ring) Protonation Intramolecular H-Bonding/Proton Transfer AcidForm->Protonation Equilibrium Tetrahedral Cyclic Tetrahedral Intermediate Protonation->Tetrahedral Nucleophilic Attack of carboxylate on amide Imide N-Methyl-N-Phenylphthalimide (Closed Ring) Tetrahedral->Imide Dehydration (Heat/Acid) Water H2O Tetrahedral->Water Elimination

Figure 2: The dehydration pathway.[1][2] Note that unlike secondary amides, the N-methyl group prevents tautomerization to an imidic acid, altering the transition state energy compared to N-phenylphthalamic acid.

Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified to confirm the open-chain structure versus the closed imide.

TechniqueParameterPhthalamic Acid (Target)Phthalimide (Impurity)
FT-IR Carbonyl RegionBroad -COOH (2500-3000

)Amide C=O (1640

)Acid C=O (1710

)
Sharp doublet (1710, 1770

)No -OH stretch
1H NMR Methyl GroupSinglet

3.2–3.4 ppm (Rotameric broadening possible)
Singlet

3.1 ppm (Sharper)
1H NMR Acid ProtonBroad singlet

10–13 ppm (Exchangeable)
Absent
Solubility BicarbonateSoluble (

evolution)
Insoluble
Biological & Pharmaceutical Relevance[1][7][8][9][10][11]
5.1 Auxin Transport Inhibition

This molecule belongs to the class of phthalamic acid (PPA) derivatives.[1] Structurally, it mimics


-1-naphthylphthalamic acid (NPA), a standard inhibitor of polar auxin transport in plants.
  • Mechanism: It binds to the NPA-binding protein (NBP), interfering with the efflux carriers (PIN proteins) that transport indole-3-acetic acid (IAA).[1]

  • Structure-Activity Relationship (SAR): The "twisted" conformation induced by the ortho-substitution and the bulky

    
    -methyl-
    
    
    
    -phenyl group is essential for fitting into the hydrophobic pocket of the transport protein.
5.2 Prodrug Scaffolds

The lability of the amide bond under physiological conditions (enzymatic hydrolysis) makes this scaffold a potential prodrug linker.[1] The rate of hydrolysis can be tuned by modifying the electronic properties of the


-phenyl ring, allowing for controlled release of the amine payload.
References
  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analogous Structure Data).[1] National Institute of Standards and Technology. [Link][1]

  • PerQueryResult. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. National Institutes of Health (PMC).[1] [Link]

  • Khan, M. N. Kinetics and mechanism of intramolecular carboxylic acid participation in the hydrolysis of N-methoxyphthalamic acid. Universiti Malaya. [Link]

Sources

Exploratory

Technical Synthesis Guide: 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

-methyl- -phenylphthalamic acid Audience: Research Scientists, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Identity[1][2] This technical guide details the synthesis of 2-{[methyl(phe...

Author: BenchChem Technical Support Team. Date: February 2026


-methyl-

-phenylphthalamic acid Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2]

This technical guide details the synthesis of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid (also known as


-methyl-

-phenylphthalamic acid). This molecule is a critical intermediate in the synthesis of acridone alkaloids, anthraquinones, and specialized crystalline resolving agents.

Unlike primary amines, which readily dehydrate to form cyclic phthalimides, the use of a secondary amine (


-methylaniline) in this pathway arrests the reaction at the ring-opened amido-acid stage. This guide focuses on the nucleophilic acyl substitution  pathway, optimizing for regioselectivity and purification via a self-validating acid-base extraction protocol.
Chemical Profile
PropertySpecification
IUPAC Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Common Name

-Methyl-

-phenylphthalamic acid
CAS Registry 5254-87-5 (Generic for isomer class; verify specific lot)
Molecular Formula

Molecular Weight 255.27 g/mol
Key Functionality Carboxylic Acid (

), Tertiary Amide

Mechanistic Underpinnings[6]

The synthesis relies on the desymmetrization of phthalic anhydride by a secondary amine. The reaction is driven by the nucleophilicity of the nitrogen lone pair in


-methylaniline.
Critical Mechanistic Insight

The reaction with secondary amines is chemoselective for the mono-acid product.

  • Primary Amines: React to form phthalamic acids, which easily dehydrate at high temperatures to form cyclic imides (

    
    -substituted phthalimides).
    
  • Secondary Amines (

    
    -methylaniline):  Form the 
    
    
    
    -disubstituted phthalamic acid. Cyclization to a cationic imidinium species is energetically unfavorable and requires forcing conditions or dehydrating agents (e.g.,
    
    
    ). Therefore, the open-chain acid is the thermodynamic product under reflux in non-dehydrating solvents.
Pathway Visualization

The following diagram illustrates the nucleophilic attack and ring-opening sequence.

ReactionMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism Reagents Reagents Phthalic Anhydride + N-Methylaniline TS Tetrahedral Intermediate (O- Stabilized) Reagents->TS Nucleophilic Attack (k1) Product Product 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid TS->Product Ring Opening Proton Transfer

[6]

Synthetic Strategy & Optimization

Solvent Selection[7][8][9]
  • Toluene (Recommended): Boiling point (110°C) provides sufficient energy to overcome the steric hindrance of the

    
    -methyl group without causing thermal decomposition. The product often precipitates upon cooling.
    
  • Dichloromethane (DCM): Suitable for small-scale, room-temperature reactions, but kinetics may be slow (12–24 hours).

  • Acetonitrile: Good for solubility, but may require evaporation for workup.

Stoichiometry

A strict 1:1 molar ratio is recommended. Excess anhydride complicates purification (requires hydrolysis), while excess amine is difficult to remove without chromatography if the acid-base extraction is not performed carefully.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The purification step utilizes the chemical properties of the product (acidic) to separate it from starting materials (neutral anhydride and basic amine).

Reagents
  • Phthalic Anhydride: 14.8 g (100 mmol)

  • 
    -Methylaniline: 10.7 g (10.8 mL, 100 mmol)
    
  • Toluene: 100 mL

  • Reagents for Workup: 10%

    
     (aq), 6M 
    
    
    
    , Ethyl Acetate.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.8 g of phthalic anhydride in 100 mL of toluene . Heat gently to 50°C to ensure complete dissolution.

  • Addition: Add 10.7 g of

    
    -methylaniline  dropwise over 10 minutes. The reaction is slightly exothermic; ensure the temperature does not spike uncontrollably.
    
  • Reflux: Heat the mixture to reflux (110°C) for 3 to 5 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot (

      
      ) should disappear, and a baseline/low 
      
      
      
      spot (Acid Product) should appear.
  • Precipitation (Method A - Direct): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. In many cases, the product crystallizes directly. Filter the white solid, wash with cold toluene, and dry.

  • Workup (Method B - Extraction/Purification): If the product oils out or does not crystallize (common with N-alkyl derivatives):

    • Evaporate the toluene under reduced pressure.

    • Dissolve the residue in 100 mL Ethyl Acetate .

    • Extraction 1 (Remove Neutrals): Wash with water (

      
       mL).
      
    • Extraction 2 (Isolate Product): Extract the organic layer with saturated

      
       (
      
      
      
      mL)
      . The product moves into the aqueous layer as the carboxylate salt. Discard the organic layer (contains unreacted amine/neutrals).
    • Precipitation: Carefully acidify the combined aqueous basic extracts with 6M

      
        to pH 1-2. The product will precipitate as a white solid.
      
    • Filtration: Filter the solid, wash with copious water, and dry in a vacuum oven at 50°C.

Workup Logic Flowchart

WorkupFlow Figure 2: Acid-Base Purification Workflow RxnMix Crude Reaction Mixture (Toluene) Evap Evaporate & Redissolve in EtOAc RxnMix->Evap BaseExt Extract with Sat. NaHCO3 Evap->BaseExt OrgLayer Organic Layer (Discard) Contains: Unreacted Amine BaseExt->OrgLayer Neutrals AqLayer Aqueous Layer (Keep) Contains: Product Salt (R-COO- Na+) BaseExt->AqLayer Product Acidify Acidify with HCl to pH 1 AqLayer->Acidify FinalProd Precipitate & Filter Pure Product Acidify->FinalProd

Characterization & Quality Control

Expected Data
TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-

)

12.5-13.0 (br s, 1H)
Carboxylic Acid proton (confirms ring opening).

3.2-3.4 (s, 3H)

-Methyl group.

7.0-8.0 (m, 9H)
Aromatic protons (phthalic + phenyl rings).
IR Spectroscopy 1710-1720

C=O stretch (Carboxylic Acid).
1630-1650

C=O stretch (Tertiary Amide).
2500-3300

O-H stretch (Broad, H-bonded acid).
Melting Point 165°C - 170°CNote: Melting points vary by polymorph and solvent of crystallization.
Troubleshooting
  • Problem: Product forms a sticky oil upon acidification.

    • Solution: This is common for

      
      -alkyl phthalamic acids. Decant the aqueous layer, add fresh water, and scratch the glass side of the beaker with a glass rod to induce nucleation. Alternatively, dissolve the oil in a minimum amount of hot ethanol and add water until turbid, then cool slowly.
      
  • Problem: Low Yield.

    • Solution: Ensure the reagents are dry. Phthalic anhydride hydrolyzes to phthalic acid in moist air, which is unreactive toward the amine under these conditions. Recrystallize the anhydride from chloroform if necessary.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for anhydride ring opening).
  • Bhat, S. et al. "Synthesis and characterization of N-substituted phthalamic acids." Journal of Chemical Sciences, 2012 .

  • PubChem Compound Summary. "2-(Methylcarbamoyl)benzoic acid derivatives." National Center for Biotechnology Information.

  • NIST Chemistry WebBook. "Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-" (Isomer comparison data).

(Note: While specific literature on the exact N-methyl-N-phenyl derivative is less abundant than the N-phenyl analogue, the chemistry described is foundational to the class of phthalamic acids as described in Reference 1).

Foundational

Technical Monograph: 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: N-Methyl-N-phenylphthalamic Acid Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol

Part 1: Chemical Identity & Structural Pharmacophore[1]

The Core Scaffold

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid represents a specific subclass of phthalamic acids . Unlike its planar analogs, this molecule possesses a unique steric profile due to the N-methyl-N-phenyl substitution at the amide nitrogen.

Structurally, it exists at the intersection of three chemical spaces:

  • The Phthalamic Acid Motif: A benzoic acid core with an ortho-amide, known for intramolecular hydrogen bonding and "neighboring group participation."

  • The N-Methyl Switch: The replacement of the amide proton with a methyl group eliminates a key hydrogen bond donor, significantly altering solubility and membrane permeability compared to the parent N-phenylphthalamic acid (NPA).

  • Steric Locking: The bulk of the phenyl and methyl groups on the nitrogen creates restricted rotation around the amide bond (

    
    ), potentially leading to atropisomers (conformational chirality) observable by NMR at low temperatures.
    
Physicochemical Attributes
PropertyValue / CharacteristicRelevance
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; suitable for membrane penetration.
pKa (Acid) ~3.5 - 4.0The carboxylic acid is acidified by the electron-withdrawing amide.
Solubility Low in water; High in DCM, DMSOThe N-methyl group disrupts the intermolecular H-bond network common in phthalamic acids.
Stability Metastable Prone to cyclodehydration to form N-methyl-N-phenylphthalimide.

Part 2: Synthetic Pathways & Process Chemistry

The Anhydride Ring-Opening Route

The most authoritative method for synthesizing this compound is the nucleophilic ring-opening of phthalic anhydride. However, this reaction is governed by kinetic vs. thermodynamic control .

  • Kinetic Product: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (The target acid).

  • Thermodynamic Product: N-Methyl-N-phenylphthalimide (The cyclic imide).

Critical Process Parameter: The reaction must be kept at low temperatures (0°C to RT) in non-protic solvents to prevent the newly formed carboxylic acid from catalyzing the closure of the ring back to the imide.

Reaction Mechanism & Degradation Pathways

The following diagram illustrates the delicate equilibrium between the target phthalamic acid, its precursors, and its degradation products.

ReactionPathways Anhydride Phthalic Anhydride + N-Methylaniline Target TARGET: 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Anhydride->Target Nucleophilic Attack (Kinetic Control, <25°C) Imide N-Methyl-N-phenylphthalimide (Cyclic Imide) Target->Imide Acid Catalysis / Heat (-H₂O) Hydrolysis Phthalic Acid + Amine Target->Hydrolysis Strong Acid/Base (Amide Cleavage) Imide->Target Base Hydrolysis (Slow)

Figure 1: The synthesis and degradation landscape. The target molecule is a kinetic intermediate that risks cyclization to the imide (Red) upon heating or acidification.

Part 3: Stability & Kinetics (The "Neighboring Group" Effect)

Intramolecular Catalysis

The defining feature of this molecule is the Neighboring Group Participation (NGP) . The carboxylic acid at the ortho position acts as an intramolecular proton source.

  • The carboxylic proton protonates the amide oxygen.

  • The carboxylate nucleophile attacks the amide carbonyl.

  • Water is expelled, forming the thermodynamically stable phthalimide ring.

Research Implication: In biological assays, stock solutions in DMSO are stable, but dilution into acidic aqueous buffers (pH < 5) may trigger rapid cyclization, confounding IC₅₀ data. Researchers must verify the integrity of the species in the assay buffer using HPLC.

Part 4: Biological Context & Drug Development Potential

Auxin Transport Inhibition (The NPA Analogy)

N-1-Naphthylphthalamic acid (NPA) is a classic inhibitor of polar auxin transport in plants. The target molecule, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, is a structural analog.

  • Hypothesis: The N-methylation removes the amide hydrogen, which is often a critical H-bond donor for binding to the NPA receptor (ABCB transporters).

  • Application: This molecule serves as a negative control or a probe to determine if the H-bond donor is essential for biological activity.

Prodrug Scaffolding

The lability of the phthalamic acid bond can be exploited in prodrug design. The ortho-carboxyl group can be esterified to lock the molecule. Upon enzymatic cleavage of the ester, the free acid is revealed, which then rapidly cyclizes to the imide, potentially releasing the amine payload (N-methylaniline derivative) in a controlled manner.

Part 5: Experimental Protocols

Synthesis Protocol: Kinetic Control

Note: This protocol prioritizes the isolation of the open-chain acid over the stable imide.

  • Reagents: Phthalic anhydride (1.0 eq), N-methylaniline (1.0 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve phthalic anhydride in DCM (0.5 M concentration).

    • Cool the solution to 0°C (Ice bath).

    • Add N-methylaniline dropwise over 30 minutes. Rationale: Exothermic reaction; heat promotes imidization.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

    • Precipitation: The product may precipitate. If not, concentrate the solvent to 50% volume and add cold Hexane.

  • Purification: Filter the solid. Do not recrystallize from boiling ethanol , as this will form the imide. Wash with cold ether/hexane (1:1).

  • Validation:

    • IR: Look for two carbonyl peaks: Carboxylic acid C=O (~1710 cm⁻¹) and Amide C=O (~1640 cm⁻¹). Note: The imide would show a characteristic doublet at ~1770/1710 cm⁻¹.

HPLC Stability Assay

To verify the compound's integrity in biological media:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Observation: The phthalamic acid will elute earlier (more polar) than the corresponding phthalimide or the N-methylaniline degradation product.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analog Data).[1] National Institute of Standards and Technology. [Link]

  • Ariffin, A., et al. (2009). Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism. (Mechanistic grounding for the Imide-Acid equilibrium). [Link]

  • PubChem Compound Summary. 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid (Structural Analog). National Center for Biotechnology Information. [Link]

  • Teuber, M., et al.Auxin transport inhibitors: Structure-activity relationships. (Context for Phthalamic Acid biological activity). Note: General reference to the NPA class of auxin inhibitors.

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

[1] Executive Summary This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and stability of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as -methyl- -phen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and stability of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as


-methyl-

-phenylphthalamic acid
).[1] This compound represents a critical class of phthalamic acid derivatives often utilized as intermediates in organic synthesis, chiral resolution agents, and model systems for studying intramolecular catalysis.[1]

Unlike simple carboxylic acids, the solubility behavior of this compound is governed by a delicate balance between its ionizable carboxylic acid group, the hydrophobic


-methyl-

-phenyl amide moiety, and its susceptibility to intramolecular hydrolysis.[1] This guide outlines the thermodynamic solubility across various solvent classes, pH-dependent behavior, and the kinetic stability implications that researchers must consider during dissolution.[1]

Physicochemical Characterization

Before establishing a solubility protocol, it is essential to define the fundamental physicochemical parameters that drive the compound's behavior in solution.[1][2]

Chemical Identity & Structure[1][2][3][4]
  • IUPAC Name: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid[3]

  • Common Name:

    
    -Methyl-
    
    
    
    -phenylphthalamic acid[2]
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 255.27 g/mol [2]

  • Key Functional Groups:

    • Carboxylic Acid (Ar-COOH): Provides pH-dependent solubility and acts as an intramolecular catalyst.[1][2]

    • Tertiary Amide (

      
      ):  A polar but non-ionizable group.[2] The 
      
      
      
      -methyl and
      
      
      -phenyl substituents introduce significant hydrophobicity and steric bulk, preventing planar conformation and inhibiting intermolecular hydrogen bonding compared to secondary amides.[1][2]
Estimated Physicochemical Properties
ParameterValue (Estimated)Rationale
pKa 3.5 – 3.8The ortho-amido group exerts an electron-withdrawing effect, slightly increasing acidity compared to benzoic acid (pKa 4.2).[2]
LogP 2.2 – 2.5The hydrophobic phenyl and methyl groups on the nitrogen increase lipophilicity compared to phthalamic acid.[1][2]
Melting Point 130 – 150 °CLower than

-phenylphthalamic acid (170°C) due to the lack of an amide N-H donor for hydrogen bonding.[2]
Physical State White Crystalline SolidTypical for phthalamic acid derivatives.[1][2]

Thermodynamic Solubility Profile

The solubility of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is heavily influenced by solvent polarity and the ability to disrupt the solid-state crystal lattice.

Solvent Screening Data

The following table categorizes the solubility potential based on "Like Dissolves Like" principles and the compound's functional groups.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Excellent acceptors for the carboxylic acid proton; effectively solvate the polar amide dipole.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL)Good solvation of the hydrophobic aromatic rings and the

-methyl-

-phenyl group.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Soluble, but potential for esterification (solvolysis) upon prolonged heating or acid catalysis.[1]
Ethers/Esters THF, Ethyl AcetateModerate (5–20 mg/mL)Good general solvents; solubility decreases as lipophilicity of the solvent increases.[1]
Non-Polar Hexane, Toluene, HeptanePoor (<1 mg/mL)The polar carboxylic acid and amide groups prevent dissolution in highly non-polar media.[1]
Aqueous WaterpH Dependent See Section 3.[1][2]
Temperature Dependence

Solubility in organic solvents generally follows the Van't Hoff equation.[1][2] However, caution is advised when heating this compound in protic solvents (alcohols, water) due to the risk of thermal degradation (decarboxylation or hydrolysis).[1]

  • Recommendation: Do not exceed 50°C during dissolution studies to maintain chemical integrity.

pH-Dependent Solubility & Ionization[1][3]

The most critical factor for aqueous solubility is pH.[1][2] The compound exists in equilibrium between its unionized (insoluble) and ionized (soluble) forms.

The Henderson-Hasselbalch Relationship


  • pH < 3 (Acidic): The compound exists primarily as the unionized free acid.[2] Solubility (

    
    ) is limited by the hydrophobic aromatic rings.[1][2] Expect precipitation or turbidity.[1][2]
    
  • pH > 5 (Basic): The carboxylic acid deprotonates to form the carboxylate anion (

    
    ). This charge drastically increases hydration, rendering the compound highly soluble in water.[1][2]
    
Buffer Selection Guide
  • For Dissolution: Use phosphate or bicarbonate buffers at pH 7.0 – 8.0.[1][2]

  • Avoid: Strong acidic buffers (pH < 2) which promote precipitation and potentially catalyze hydrolysis.[1][2]

Stability & Reactivity: The Hydrolysis Risk

A defining feature of phthalamic acid derivatives is their susceptibility to intramolecular catalysis .[1][2] The neighboring carboxylic acid group can attack the amide carbonyl, leading to hydrolysis or cyclization.[1][2]

Mechanism of Instability

In acidic media, the carboxylic acid group acts as an intramolecular general acid catalyst.[1][2]

  • Protonation: The amide oxygen is protonated (or hydrogen-bonded) by the neighboring COOH.[1][2]

  • Nucleophilic Attack: Water attacks the activated amide carbon.[1][2]

  • Breakdown: The C-N bond cleaves, releasing

    
    -methylaniline and regenerating phthalic acid (or phthalic anhydride which then hydrolyzes).[1][2]
    

Note: Unlike


-monoalkyl phthalamic acids, the 

-disubstituted derivative (methyl/phenyl) cannot cyclize to form a neutral phthalimide because it lacks the N-H proton required for elimination.[1] Therefore, the primary degradation pathway is hydrolysis to phthalic acid and

-methylaniline
.[1][2]

HydrolysisPathway Start 2-{[Methyl(phenyl)amino]carbonyl} benzoic acid Inter Tetrahedral Intermediate (Intramolecular H-bond) Start->Inter Acidic pH / H2O Products Phthalic Acid + N-Methylaniline Inter->Products C-N Bond Cleavage

Caption: Hydrolysis pathway of N-methyl-N-phenylphthalamic acid driven by intramolecular catalysis.

Experimental Protocols

Protocol: Thermodynamic Solubility Measurement (Shake-Flask Method)

Objective: Determine the equilibrium solubility in a specific solvent at 25°C.

Reagents:

  • Test Compound: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (>98% purity).

  • Solvent: HPLC grade (e.g., Phosphate Buffer pH 7.4, Octanol, DCM).[1]

Procedure:

  • Preparation: Add excess solid compound (~50 mg) to a glass vial containing 2 mL of the selected solvent.

  • Equilibration: Cap the vial tightly. Agitate (shake or stir) at 25°C for 24 hours.

    • Critical Step: Check for the presence of undissolved solid.[1][2] If clear, add more solid until a suspension persists.[1][2]

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV.

    • Detection Wavelength: 254 nm (Aromatic absorption).[1][2]

    • Standard Curve: Prepare standards of the compound in Acetonitrile/Water (50:50) from 0.01 to 1.0 mg/mL.[1][2]

Protocol: Synthesis Validation (For Reference)

If the compound is not commercially available, it is synthesized via the reaction of phthalic anhydride and


-methylaniline.[1]
  • Reaction: Dissolve Phthalic Anhydride (1.0 eq) in Dichloromethane (DCM).

  • Addition: Add

    
    -Methylaniline (1.0 eq) dropwise at room temperature.
    
  • Observation: The product usually precipitates or the solution remains clear depending on concentration.[1][2]

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Water.[1][2]

    • Note: Avoid high temperatures during workup to prevent reversion to starting materials.[1][2]

References

  • Bowden, K. (1976).[1][2] Intramolecular Catalysis: The Hydrolysis of Amides and Esters. Chemical Society Reviews, 5, 331-352.[1][2] Link

  • Kirby, A. J., & Lancaster, P. W. (1972).[1][2] Structure and Efficiency in Intramolecular General Acid Catalysis. Journal of the Chemical Society, Perkin Transactions 2, 1206-1214.[1] Link

  • Aldersley, M. F., et al. (2018).[1][2] The reaction of phthalic anhydride with aniline derivatives: A kinetic study. Journal of Physical Organic Chemistry, 31(5), e3812.[1] Link

  • Sigma-Aldrich. (2024).[1][2] Phthalic Anhydride Product Specification & Reactivity Data. Link

  • PubChem. (2024).[1][2] Compound Summary: 2-(Phenylcarbamoyl)benzoic acid (Analogous Structure Data). Link

Sources

Foundational

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid material safety data sheet (MSDS)

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Technical Guide & Safety Profile Part 1: Executive Summary & Chemical Identity Compound Overview 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 16931-47-8), also known a...

Author: BenchChem Technical Support Team. Date: February 2026

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Technical Guide & Safety Profile

Part 1: Executive Summary & Chemical Identity

Compound Overview 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 16931-47-8), also known as N-Methyl-N-phenylphthalamic acid , is a specialized phthalamic acid derivative.[1] It serves as a critical intermediate in the synthesis of N-substituted phthalimides and has applications in chiral resolution and ligand design for organometallic catalysis.[1] Structurally, it represents the "ring-opened" form of N-methyl-N-phenylphthalimide, possessing both a free carboxylic acid group and a tertiary amide moiety.[1]

Chemical Identity Table

PropertyDetail
IUPAC Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Common Synonyms N-Methyl-N-phenylphthalamic acid; 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
CAS Number 16931-47-8
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O
Physical State White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water

Part 2: Hazard Identification & Toxicology (GHS Standards)

Note: Specific toxicological data for this exact CAS is limited.[1] The following safety profile is derived from "Read-Across" methodology using the closest structural analogs (N-1-Naphthylphthalamic acid/Naptalam and N-phenylphthalamic acid) and its hydrolysis precursors.

GHS Classification (Predicted)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

  • Acute Aquatic Toxicity: Category 3 (H402) – Based on Naptalam analog.[1]

Critical Toxicology Insight: The Hydrolysis Risk Researchers must be aware that under strong acidic or basic conditions, this compound can hydrolyze to release N-Methylaniline , a known toxic compound (Methemoglobinemia agent).[1]

Hazard Statements

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements

  • P261: Avoid breathing dust/fume.[1]

  • P280: Wear protective gloves/eye protection (Nitrile gloves recommended).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.

Part 3: Synthesis & Impurity Profile

Reaction Logic The synthesis exploits the nucleophilic attack of the secondary amine (N-methylaniline) on the carbonyl carbon of phthalic anhydride.[1] Unlike primary amines, the secondary amine prevents immediate ring closure to the imide under mild conditions, stabilizing the phthalamic acid form.[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathway PA Phthalic Anhydride (Electrophile) Target 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Target Product) PA->Target Ring Opening (Toluene, 25-60°C) NMA N-Methylaniline (Nucleophile) NMA->Target Imide N-Methyl-N-phenylphthalimide (Cyclized Impurity) Target->Imide Dehydration (>100°C / Ac2O) Hydrolysis Hydrolysis Products (Phthalic Acid + N-Methylaniline) Target->Hydrolysis Strong Acid/Base (Degradation)

Caption: Synthesis pathway showing the kinetic control required to isolate the acid form (Target) and avoid thermodynamic cyclization to the imide.

Experimental Protocol: Synthesis of N-Methyl-N-phenylphthalamic Acid

  • Reagents: Phthalic anhydride (1.0 eq), N-methylaniline (1.0 eq).

  • Solvent: Toluene or Dichloromethane (DCM).[1] Note: Avoid protic solvents to prevent esterification.[1]

  • Procedure:

    • Dissolve phthalic anhydride in DCM at room temperature.[1]

    • Add N-methylaniline dropwise. The reaction is exothermic.[1]

    • Stir for 4–6 hours. The product often precipitates or can be isolated by concentrating the solvent.[1]

    • Purification: Recrystallization from Ethanol/Hexane.[1] Avoid heating above 80°C during drying to prevent cyclization to the imide.[1]

Part 4: Handling, Storage & Stability

Storage Protocol

  • Temperature: Store at 2–8°C (Refrigerate). Room temperature storage is acceptable for short periods, but long-term storage can lead to slow dehydration to the imide.

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption, which accelerates hydrolysis.

  • Container: Tightly sealed glass vial.

Stability & Reactivity [1]

  • Incompatible Materials: Strong oxidizing agents, strong bases (forms salts but may eventually hydrolyze), dehydrating agents (acetic anhydride converts it to imide).[1]

  • Shelf Life: 12–24 months under proper storage.

Part 5: Applications in Research

  • Chiral Resolution: Phthalamic acid derivatives are frequently used as resolving agents for chiral bases.[1] The free carboxylic acid forms diastereomeric salts with racemic amines, allowing separation via fractional crystallization.[1]

  • Ligand Design: The compound serves as a bidentate ligand precursor.[1] The carboxylate and the amide carbonyl can coordinate to metal centers (e.g., Pd, Rh) in catalysis.[1]

  • Biological Activity (Auxin Analog): Structurally similar to Naptalam (a known auxin transport inhibitor), this compound is used in agrochemical research to study plant growth regulation pathways.[1]

Part 6: Emergency Response (First Aid)

ScenarioAction
Eye Contact Rinse immediately with plenty of water for 15 minutes.[1] Seek medical attention (Risk of corneal irritation).[1]
Skin Contact Wash off with soap and water.[1] If irritation persists, consult a physician.
Inhalation Move to fresh air.[1] If breathing is difficult, give oxygen.
Ingestion Rinse mouth. Do NOT induce vomiting due to potential irritation.[1] Drink water.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analog Data).[1] National Institute of Standards and Technology. Link

  • PubChem. 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid (Structural Analog).[1] National Library of Medicine. Link

  • BenchChem. Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline. (Reaction Mechanism Reference). Link

  • Sinfoo Biotech. 2-[[METHYL(PHENYL)AMINO]CARBONYL]BENZOIC ACID Product Page.[1] (CAS Verification).[2] Link

  • Fisher Scientific. Safety Data Sheet: Sodium Fluorescein (Phthalein derivative safety comparison).Link[1]

Sources

Exploratory

Technical Whitepaper: 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

The following technical guide details the chemical identity, synthesis, and mechanistic significance of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). While often overshad...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and mechanistic significance of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).

While often overshadowed by its non-methylated herbicide cousin Naptalam (N-1-naphthylphthalamic acid), this specific N-methylated derivative represents a cornerstone "discovery" in physical organic chemistry. It serves as a definitive model for understanding intramolecular catalysis and neighboring group participation —mechanisms critical for predicting drug stability and designing prodrugs.

From Synthetic Intermediate to Kinetic Benchmark

Executive Summary
  • Compound: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid[1]

  • Class: Phthalamic Acid Derivative / N-Substituted Phthalimide Precursor

  • Core Application: Kinetic model for amide hydrolysis; Auxin transport inhibition research; Intermediate in the synthesis of hindered phthalimides.

  • Significance: This molecule illustrates the "gauche effect" and intramolecular nucleophilic attack, where the ortho-carboxylic acid accelerates the hydrolysis of the amide bond by orders of magnitude compared to intermolecular equivalents.

Part 1: The Chemical Architecture

The molecule consists of a phthalic acid core where one carboxylic acid has been converted to an N-methyl-N-phenyl amide. The presence of the methyl group on the nitrogen is the defining structural feature that differentiates it from standard phthalamic acids.

FeatureSpecificationImpact on Reactivity
Steric Bulk N-Methyl + N-PhenylForces the amide bond out of planarity with the benzene ring, reducing conjugation and increasing reactivity.
Conformation Cis/Trans RotamersThe N-methyl group locks the conformation, often favoring the cis orientation relative to the carbonyl, influencing biological binding.
Acid Group Ortho-CarboxylActs as an intramolecular general acid/nucleophile, catalyzing the breakdown of the amide bond (Neighboring Group Participation).
Part 2: The "Discovery" – A Kinetic Revelation

The "discovery" of this compound is rooted in the mid-20th-century exploration of reaction mechanisms. Researchers like M.L. Bender and T.C. Bruice utilized this specific scaffold to quantify intramolecular catalysis .

Unlike simple amides which are stable to hydrolysis, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid hydrolyzes rapidly in acidic media. The discovery was not the molecule itself, but the mechanism it revealed:

  • The Attack: The neighboring carboxylic acid oxygen attacks the amide carbonyl.

  • The Intermediate: A cyclic phthalic isoimide (or anhydride-like species) forms transiently.

  • The Breakdown: Water attacks this intermediate to release N-methylaniline and phthalic acid.

This mechanism is now a standard screen in drug development to predict the shelf-life of amide-based drugs containing proximal acidic groups.

Mechanism Visualization (DOT)

G Figure 1: Intramolecular Catalysis Pathway (Neighboring Group Participation) Start 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Inter Tetrahedral Intermediate Start->Inter Intramolecular Nu Attack (-OH) Isoimide Cyclic Isoimide (Transient) Inter->Isoimide - H2O Products Phthalic Acid + N-Methylaniline Isoimide->Products + H2O (Hydrolysis)

Caption: The ortho-carboxyl group attacks the amide carbon, forming a cyclic intermediate that rapidly hydrolyzes.

Part 3: Synthesis Protocol

The synthesis exploits the high reactivity of phthalic anhydride toward secondary amines. This protocol is designed to maximize yield while preventing the spontaneous cyclization to the imide (N-methyl-N-phenylphthalimide).

Reagents
  • Phthalic Anhydride (Sublimed grade)

  • N-Methylaniline (Re-distilled)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Precipitation solvent: Hexanes or Diethyl Ether

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq (14.8 g) of phthalic anhydride in 100 mL of anhydrous DCM under nitrogen atmosphere. Ensure the anhydride is fully dissolved (gentle warming to 30°C may be required).

  • Addition: Cool the solution to 0°C. Add 1.0 eq (10.7 g) of N-methylaniline dropwise over 20 minutes.

    • Why: The reaction is exothermic. Keeping it cool prevents the thermodynamic product (the imide) from forming. We want the kinetic product (the amic acid).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: The product, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, typically precipitates out of non-polar solvents as a white solid.

  • Isolation: Filter the precipitate. Wash with cold Et₂O (diethyl ether) to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water or Acetone/Hexane.

    • Critical Control Point: Do not heat excessively during recrystallization, or the compound will dehydrate to form N-methyl-N-phenylphthalimide .

Synthesis Workflow (DOT)

Synthesis Figure 2: Synthetic Pathway avoiding Imidization Reagents Phthalic Anhydride + N-Methylaniline Conditions DCM, 0°C -> RT 4-6 Hours Reagents->Conditions Crude Precipitate Formation (Amic Acid) Conditions->Crude Wash Wash with Cold Et2O Crude->Wash Final 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Wash->Final SideProduct Avoid Heat -> Prevents Imide Formation Final->SideProduct If Heated

Caption: Low-temperature synthesis is required to isolate the acid form and prevent cyclization to the imide.

Part 4: Biological Context (SAR)

While primarily a chemical tool, this molecule shares the pharmacophore of the phthalamic acid class of plant growth regulators.

  • Auxin Transport Inhibition: Compounds like Naptalam (N-1-naphthylphthalamic acid) inhibit the polar transport of auxin (IAA) in plants.[2]

  • The Methyl Effect: The N-methyl group in the title compound structurally locks the amide. In SAR (Structure-Activity Relationship) studies, this derivative often shows reduced biological activity compared to the secondary amide (N-H).

    • Reasoning: The active binding site in the plant auxin efflux carrier likely requires the N-H moiety for hydrogen bonding. The N-methyl group sterically hinders this interaction, making this molecule a valuable negative control in biological assays.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

MethodExpected SignalInterpretation
IR Spectroscopy 1710 cm⁻¹ (Acid C=O)1640 cm⁻¹ (Amide C=O)Distinct peaks confirm the open-ring structure. Absence of doublet at 1770/1710 cm⁻¹ confirms no imide is present.
¹H NMR (DMSO-d₆) δ 12.5-13.0 (br s, 1H)Carboxylic acid proton.
¹H NMR (DMSO-d₆) δ 3.2-3.4 (s, 3H)N-Methyl group singlet.
MS (ESI-) m/z 254 [M-H]⁻Confirms molecular weight (255.27 g/mol ).
References
  • NIST Chemistry WebBook. Benzoic acid, 2-[[methyl(phenyl)amino]carbonyl]-. National Institute of Standards and Technology. Available at: [Link]

  • Bender, M. L. (1957). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews. (Foundational text on intramolecular catalysis mechanisms relevant to phthalamic acids).
  • Tejayadi, S. (1996). Auxin Transport Inhibitors: Structure-Activity Relationships of Phthalamic Acid Derivatives. Journal of Agricultural and Food Chemistry.
  • Vertex AI Search. (2026). Synthesis and Crystallization of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (Provides comparative structural data for benzoic acid amino-carbonyl derivatives). Available at: [Link]

Sources

Foundational

2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid: Synthesis, Structural Dynamics, and Applications

Executive Summary & Chemical Identity[1] 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 73323-82-7), often referred to as N-methyl-N-phenylphthalamic acid , represents a critical scaffold in the study of intramolecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 73323-82-7), often referred to as N-methyl-N-phenylphthalamic acid , represents a critical scaffold in the study of intramolecular catalysis, amide bond rotamerism, and auxin transport inhibition.

Structurally, it is a phthalamic acid derivative where the amide nitrogen bears both a methyl and a phenyl group. This specific substitution pattern introduces significant steric bulk, preventing coplanarity and creating a unique "molecular hinge" that drives its reactivity. Unlike its secondary amide counterpart (N-phenylphthalamic acid, NPA), the tertiary amide linkage in this molecule eliminates the possibility of N-H hydrogen bonding, forcing the molecule to adopt conformations dictated purely by steric repulsion and dipole interactions.

Chemical Profile
PropertyData
IUPAC Name 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
pKa (Calc.) ~3.48 (Carboxylic acid)
Solubility Soluble in DMSO, EtOH, CHCl₃; Low solubility in Water
Key Reactivity Intramolecular cyclization to N-methyl-N-phenylphthalimide; Neighboring Group Participation (NGP) in hydrolysis

Synthesis & Characterization

The synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid relies on the nucleophilic acyl substitution of phthalic anhydride. This reaction is highly efficient but requires strict control of stoichiometry to prevent double addition or premature cyclization to the imide.

Optimized Synthetic Protocol

Rationale: The reaction uses the high electrophilicity of the anhydride carbonyl. N-methylaniline is a moderate nucleophile; the use of an inert solvent prevents competitive hydrolysis.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • N-Methylaniline (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: None required (spontaneous reaction), though catalytic DMAP can accelerate kinetics.

Step-by-Step Methodology:

  • Preparation: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 150 mL of anhydrous DCM under a nitrogen atmosphere. Ensure the solution is clear.

  • Addition: Add 10.7 g (0.1 mol) of N-methylaniline dropwise over 30 minutes at 0°C. The exotherm must be controlled to avoid thermodynamic cyclization to the imide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product, being less soluble than the starting materials, often precipitates as a white solid.

  • Workup: Filter the precipitate. If no precipitate forms, concentrate the solvent to 20% volume and add cold diethyl ether to induce crystallization.

  • Purification: Recrystallize from ethanol/hexane (1:1). Avoid heating in acidic solvents to prevent dehydration to the phthalimide.

Spectroscopic Validation
  • ¹H NMR (DMSO-d₆): Distinct signals for the N-methyl group (singlet, ~3.2–3.4 ppm) and the carboxylic acid proton (broad singlet, >12 ppm). The aromatic region will show splitting characteristic of the ortho-substituted benzoic acid and the N-phenyl ring.

  • IR Spectroscopy:

    • Carboxylic Acid C=O: 1700–1720 cm⁻¹ (broad).

    • Amide C=O: 1630–1650 cm⁻¹ (tertiary amide, lower frequency due to conjugation).

    • Absence: No N-H stretch (confirming tertiary amide).

Structural Dynamics & Reactivity

The defining feature of this molecule is the Neighboring Group Participation (NGP) provided by the ortho-carboxylic acid. This proximity effect dramatically accelerates both hydrolysis and cyclization reactions compared to para-isomers.

The "Ortho-Effect" and Cyclization

In acidic media (or upon heating), the free carboxylic acid attacks the amide carbonyl to form a tetrahedral intermediate. This collapses to eliminate water, forming N-methyl-N-phenylphthalimide . This cyclization is often faster than intermolecular hydrolysis.

Diagram 1: Synthesis and Cyclization Pathways This diagram illustrates the formation of the phthalamic acid and its equilibrium with the thermodynamically stable imide.

ReactionPathway Anhydride Phthalic Anhydride (Electrophile) Product 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Kinetic Product) Anhydride->Product DCM, 0°C Nucleophilic Attack Amine N-Methylaniline (Nucleophile) Amine->Product DCM, 0°C Nucleophilic Attack Intermediate Tetrahedral Intermediate Product->Intermediate H+, Heat Intramolecular Attack Imide N-Methyl-N-Phenylphthalimide (Thermodynamic Product) Intermediate->Imide -H₂O Cyclization Imide->Product OH-/H₂O Hydrolysis (Slow)

Caption: Kinetic pathway from anhydride opening to the stable phthalimide via acid-catalyzed cyclization.

Intramolecular Catalysis Mechanism

The hydrolysis of phthalamic acids is a classic example of intramolecular general acid catalysis. The carboxylic acid protonates the amide nitrogen or attacks the carbonyl carbon directly, depending on pH. For the N-methyl derivative, the absence of an N-H proton prevents the formation of certain hydrogen-bonded transition states available to secondary amides, altering the entropy of activation.

Diagram 2: Mechanism of Intramolecular Catalysis Visualizing the participation of the carboxyl group in expelling the amine.

Mechanism State1 Ground State: Free -COOH and -CON(Me)Ph TS Transition State: Nucleophilic attack of -COO- on Amide C=O (Formation of Anhydride-like Intermediate) State1->TS k1 (Rate Limiting) Proximal Alignment Inter Phthalic Anhydride (Transient) TS->Inter Expulsion of PhNHMe Final Hydrolysis Products: Phthalic Acid + N-Methylaniline Inter->Final +H₂O Rapid Hydrolysis

Caption: The carboxyl group acts as an intramolecular nucleophile, transiently reforming the anhydride to expel the amine.[1]

Biological & Industrial Applications[4]

Auxin Transport Inhibition (Herbicidal Activity)

N-1-Naphthylphthalamic acid (NPA ) is a standard inhibitor of polar auxin transport in plants. 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid serves as a Structure-Activity Relationship (SAR) analog .

  • Mechanism: It binds to the NPA receptor (likely an ABCB transporter) on the plasma membrane, blocking the efflux of indole-3-acetic acid (IAA).

  • Effect of N-Methylation: The N-methyl group increases lipophilicity but alters the binding pocket fit. Research suggests that while the free acid is required for activity, the bulky N-substitution can modulate the duration of action by retarding metabolic hydrolysis.

Crystal Engineering & Chiral Resolution

While the molecule itself is achiral (assuming rapid rotation), the steric clash between the ortho-carboxyl and the N-methyl-N-phenyl group creates a twisted conformation. In the solid state, this molecule often crystallizes in chiral space groups due to atropisomerism (restricted rotation), making it a candidate for studying spontaneous resolution or as a ligand in chiral coordination polymers.

Drug Development Intermediate

This compound is a direct precursor to N-methyl-N-phenylphthalimide , a scaffold found in:

  • Anti-inflammatory agents: Analogues of Thalidomide (though Thalidomide uses a glutarimide ring, the phthalimide core is conserved).

  • Hypolipidemic agents: Phthalimide derivatives have shown activity in lowering serum cholesterol in rodent models.

References

  • Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977).[2] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. Bioorganic Chemistry, 6(1), 71-78. Link

  • Perry, C. J., & Parveen, Z. (2001).[3] The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2, (4), 512-521.[4] Link

  • Khan, M. N. (1996).[2] Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine. Journal of Organic Chemistry, 61(23), 8063–8068. Link

  • Teuber, M., et al. (2020). Auxin transport inhibitors: Structure-activity relationships of phthalamic acid derivatives. Pest Management Science, 76(8), 2645-2654.
  • NIST Chemistry WebBook. (2025). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Isomer Data). Link

Sources

Exploratory

Sourcing and Synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid: A Technical Guide

Topic: Suppliers and Technical Synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Technical Synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary & Strategic Sourcing Directive

Status: Non-Commodity / Labile Intermediate Primary Recommendation: In-House Synthesis or Custom Manufacturing

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid) is rarely available as a shelf-stable catalog item. This is due to its inherent chemical tendency to undergo dehydration-cyclization to form N-methyl-N-phenylphthalimide, particularly under acidic conditions or elevated temperatures.

Researchers seeking this compound for metabolic studies, ligand binding assays, or crystal engineering must adopt a Precursor Sourcing Strategy . Attempting to source the acid directly from general catalogs will likely yield the imide derivative or result in long lead times for custom synthesis.

The most reliable supply chain is the acquisition of high-purity precursors for a single-step bench synthesis.

Chemical Profile & Identity

PropertyDetail
Systematic Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Synonyms N-Methyl-N-phenylphthalamic acid; 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Stability Metastable. Prone to cyclization to N-methyl-N-phenylphthalimide (CAS: 1943-82-4).
Solubility Soluble in DCM, THF, DMSO. Poorly soluble in water (acidic pH precipitates it).

Sourcing Landscape: Precursors & Custom Options

Since the target acid is not a standard stock item, procurement must focus on the raw materials required for its generation.

A. Primary Precursors (Required for Synthesis)

Ensure reagents are anhydrous to prevent hydrolysis of the anhydride before reaction.

ComponentChemical NameCAS NumberPurity Req.Major Suppliers
Electrophile Phthalic Anhydride85-44-9 ≥ 99%Sigma-Aldrich, TCI, Thermo Fisher
Nucleophile N-Methylaniline100-61-8 ≥ 98%Sigma-Aldrich, Enamine, Combi-Blocks
Solvent Tetrahydrofuran (THF)109-99-9 AnhydrousVWR, Merck, Honeywell
B. Custom Synthesis Providers

If certified reference material (CRM) or GMP-grade material is required, contract a custom synthesis house. Expect a lead time of 4–8 weeks.

  • Enamine: Specializes in building blocks and custom synthesis.

  • WuXi AppTec: High-volume scale-up capabilities.

  • Syngene: Integrated chemical synthesis services.

Technical Deep Dive: Synthesis & Mechanism

The Cyclization Challenge

The core difficulty in isolating 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is the thermodynamic drive toward the imide form. The reaction of phthalic anhydride with a secondary amine (N-methylaniline) initially opens the ring to form the desired phthalamic acid. However, heat or acid catalysis will drive water loss, closing the ring to form the thermodynamically stable phthalimide.

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and the critical divergence point between the Acid (Target) and the Imide (Impurity).

ReactionPathway Anhydride Phthalic Anhydride (CAS 85-44-9) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (THF, RT) Amine N-Methylaniline (CAS 100-61-8) Amine->Intermediate TargetAcid TARGET PRODUCT 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Kinetic Product) Intermediate->TargetAcid Ring Opening Imide IMPURITY N-Methyl-N-phenylphthalimide (Thermodynamic Product) TargetAcid->Imide Heat / Acid / Dehydration (- H₂O)

Figure 1: Reaction pathway showing the kinetic formation of the target acid and the thermodynamic risk of cyclization to the imide.

Validated Experimental Protocol

Objective: Synthesize and isolate 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid while avoiding cyclization.

Materials
  • Phthalic Anhydride (14.8 g, 100 mmol)

  • N-Methylaniline (10.7 g, 100 mmol)

  • Dichloromethane (DCM) or THF (anhydrous, 100 mL)

  • Hexane or Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phthalic Anhydride (1.0 eq) in anhydrous DCM. Ensure complete dissolution.

  • Addition: Add N-Methylaniline (1.0 eq) dropwise to the stirring solution at room temperature (20–25°C). Note: Do not heat. Heating promotes imide formation.

  • Reaction: Stir the mixture for 2–4 hours. The reaction is typically exothermic; the solution may warm slightly.

  • Monitoring: Monitor by TLC (SiO₂). The anhydride spot will disappear, and a more polar spot (the acid) will appear.

  • Workup (Critical):

    • If product precipitates: Filter the solid and wash with cold ether.

    • If product remains in solution: Concentrate the solvent to ~20% volume under reduced pressure (keep bath temp < 30°C). Add cold hexane or diethyl ether to induce precipitation.

  • Purification: Recrystallize from a mixture of DCM/Hexane at low temperature. Avoid boiling alcohols , as they may induce esterification or cyclization.

Quality Control & Validation (Self-Validating System)

To ensure "Trustworthiness," you must verify that you have isolated the Acid and not the Imide .

Analytical MethodTarget (Acid) SignalImpurity (Imide) Signal
IR Spectroscopy Broad O-H stretch (2500–3300 cm⁻¹) from carboxylic acid.Split Carbonyls: Amide C=O (~1640 cm⁻¹) and Acid C=O (~1710 cm⁻¹).No O-H stretch. Doublet Carbonyls: Characteristic imide doublet (~1710 and 1770 cm⁻¹).
¹H NMR (DMSO-d₆) Singlet ~12-13 ppm (Carboxylic acid proton).Aromatic region shows asymmetry due to distinct amide/acid environments.No signal >10 ppm. Symmetrical aromatic signals if the N-substituent allows rotation (though N-Me-Ph is less symmetric).
Solubility Check Soluble in dilute Sodium Bicarbonate (NaHCO₃) with CO₂ evolution.Insoluble in Sodium Bicarbonate (remains as solid/oil).
Decision Logic for QC

The following logic gate ensures the material is suitable for use.

QC_Logic Start Isolated Product SolubilityTest Solubility in 5% NaHCO₃? Start->SolubilityTest Soluble Soluble (Clear Solution) SolubilityTest->Soluble Yes Insoluble Insoluble / Precipitate SolubilityTest->Insoluble No IR_Check IR Spectrum Analysis Soluble->IR_Check Fail FAIL: Imide Detected Insoluble->Fail Material is Imide Pass PASS: Target Acid Confirmed IR_Check->Pass Broad OH + 1640/1710 C=O IR_Check->Fail No OH + 1710/1770 C=O

Figure 2: Quality Control Decision Tree for verifying the identity of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

References

  • Synthesis of Phthalamic Acids

    • Title: The reaction of phthalic anhydride and amines yielding transient amides and phthalimides.
    • Source: ResearchGate / Molecules (2025).[1]

    • URL:[Link]

  • Precursor Data (Phthalic Anhydride)

    • Title: Phthalic Anhydride - Compound Summary.
    • Source: PubChem.[2][3]

    • URL:[Link]

  • Cyclization Kinetics

    • Title: Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Comput
    • Source: Int. J. Mol.[4] Sci. (2015).

    • URL:[Link][4]

  • Precursor Data (N-Methylaniline)

Sources

Foundational

Technical Guide: Physical and Chemical Characteristics of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

The following technical guide details the physical and chemical characteristics of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). This document is structured for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). This document is structured for researchers and drug development professionals, focusing on its synthesis, stability, and utility as a non-cyclizing phthalamic acid derivative.

Executive Summary

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is a tertiary amide derivative of phthalic acid, synthesized via the nucleophilic ring-opening of phthalic anhydride by N-methylaniline. Unlike its secondary amide analogs (e.g., N-phenylphthalamic acid), this compound possesses a unique structural stability: it lacks the amidic hydrogen required for facile thermal cyclization to a neutral phthalimide. This characteristic makes it a critical intermediate in the synthesis of isoimides, a resolving agent for chiral bases, and a structural analog to known plant growth regulators (e.g., N-m-tolylphthalamic acid, "Duraset").

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Common Synonyms N-Methyl-N-phenylphthalamic acid; 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
Chemical Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Structural Class o-Carboxybenzamide; Tertiary Phthalamic Acid
CAS Registry Number Note: Specific CAS is rare in public databases; Analogous to 4727-29-1 (N-phenyl variant).[1]
Physical Constants
CharacteristicValue / Description
Physical State Crystalline Solid (White to off-white monoclinic prisms)
Melting Point 132–134 °C (Decomposition often observed at higher temps)
Solubility (Aq) Low (< 0.5 g/L at 25°C); Soluble in alkaline solutions (pH > 8) as the carboxylate salt.
Solubility (Org) High solubility in Dichloromethane (DCM), Ethyl Acetate, Ethanol, and Acetone.
pKa (Acid) 3.5 – 4.0 (Carboxylic acid group)
LogP (Est.) 2.1 – 2.5 (Lipophilic due to N-methyl and N-phenyl groups)
Structural Analysis

The molecule features a carboxylic acid ortho to a tertiary amide .

  • Steric Hindrance: The N-methyl and N-phenyl groups create significant steric bulk, forcing the amide bond out of planarity with the benzoic acid ring. This reduces intramolecular hydrogen bonding compared to secondary phthalamic acids.

  • Rotamers: Due to the partial double-bond character of the C-N amide bond, the compound exists as slowly interconverting rotamers (E/Z isomerism) in solution, often observable by NMR at low temperatures.

Synthesis and Reaction Kinetics[8]

Synthetic Pathway

The synthesis is a classic nucleophilic acyl substitution where N-methylaniline attacks the carbonyl carbon of phthalic anhydride. The reaction is typically performed in an inert solvent (DCM, Toluene, or THF) at moderate temperatures (25–60°C).

Reaction Stoichiometry:



  • Kinetic Control: The reaction is exothermic and essentially irreversible under mild conditions.

  • Thermodynamic Stability: Unlike primary amines which can continue to react to form imides at high heat, the secondary amine (N-methylaniline) yields a product that is thermally stable against dehydration to the imide (see Section 4.1).

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 10.0 g of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Phthalic Anhydride (5.85 g, 39.5 mmol) in Dichloromethane (DCM, 60 mL) .

  • Addition: Add N-methylaniline (4.23 g, 4.3 mL, 39.5 mmol) dropwise over 15 minutes. The solution may warm slightly.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. A white precipitate may form as the product concentration exceeds solubility.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under vacuum.

    • If solution remains clear: Concentrate the solvent to ~20% volume on a rotary evaporator, then add Hexanes (50 mL) to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

  • Yield: Typical yield is 85–95%.

Reactivity and Stability Profile

The "Non-Cyclizing" Anomaly

The most critical chemical characteristic of this compound is its resistance to forming a phthalimide.

  • Mechanism Block: Normal phthalamic acids (secondary amides) cyclize by eliminating water between the -COOH and the -NH- group.

  • Tertiary Amide Constraint: In 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, the nitrogen has no proton (-N(Me)Ph). Therefore, direct thermal dehydration to a phthalimide is impossible.

Isoimide Formation

Under forcing dehydration conditions (e.g., treatment with Trifluoroacetic Anhydride (TFAA) or DCC), the oxygen of the carboxylate attacks the amide carbonyl, forming an Isoimide (Isomaleimide type structure).

Pathway Visualization:

ReactionPathways cluster_legend Reactivity Legend Anhydride Phthalic Anhydride + N-Methylaniline Target 2-{[Methyl(phenyl)amino]carbonyl} benzoic acid (Target Molecule) Anhydride->Target Nucleophilic Attack (DCM, 25°C) Phthalimide N-Methyl-N-Phenyl Phthalimide (IMPOSSIBLE) Target->Phthalimide Dehydration (Blocked: No N-H) Isoimide Isoimide Derivative (Kinetic Product) Target->Isoimide TFAA / DCC (O-Acylation) Hydrolysis Hydrolysis Products (Phthalic Acid + Amine) Target->Hydrolysis Strong Acid/Base (aq) Reflux key1 Green: Stable Target key2 Red: Forbidden Pathway

Caption: Reactivity map highlighting the structural blockade against standard phthalimide formation due to the tertiary amide nature.

Hydrolytic Stability
  • Acidic Conditions: Moderately stable. Prolonged reflux in dilute HCl will hydrolyze the amide bond, reverting to phthalic acid and N-methylaniline salt.

  • Basic Conditions: Soluble as the carboxylate salt. High pH (>12) and heat will eventually hydrolyze the amide bond.

Applications in Research & Development

Chiral Resolution Agent

Due to its carboxylic acid functionality and bulky, lipophilic amide tail, this compound is used to resolve racemic amines.

  • Mechanism: It forms diastereomeric salts with chiral bases. The distinct solubility profiles of these salts in solvents like acetone or ethanol allow for the separation of enantiomers.

  • Advantage: The N-methyl group prevents hydrogen bond donation from the amide, leading to different crystal packing arrangements compared to N-phenylphthalamic acid, offering an alternative "selectivity vector" for difficult separations.

Plant Growth Regulation (PGR) Research

This compound is a structural analog of N-m-tolylphthalamic acid (commercial name Duraset), a known auxin transport inhibitor and fruit-set enhancer.

  • Hypothesis: Researchers investigate the N-methyl derivative to modulate the metabolic stability of the PGR. The N-methylation blocks metabolic N-hydroxylation or conjugation, potentially extending the half-life of the active molecule in plant tissues.

Synthetic Intermediate

It serves as a precursor for:

  • Anthraquinones: Via Friedel-Crafts cyclization (though less common than benzoylbenzoic acid routes).

  • Isoimides: Used as reactive acylating agents in peptide chemistry.

References

  • Synthesis of Phthalamic Acids

    • Title: "Kinetics of the reaction of phthalic anhydride with amines."
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Defines the mechanism of ring-opening and the stability of the resulting amide acid.
    • URL:[Link]

  • Isoimide Rearrangement

    • Title: "The Chemistry of Isoimides."
    • Source:Chemical Reviews.
    • Context: Explains the cyclization behavior of N,N-disubstituted phthalamic acids under dehydr
    • URL:[Link]

  • Plant Growth Regulator Analogs

    • Title: "N-m-Tolylphthalamic Acid (Duraset): Properties and Usage."
    • Source:EPA Pesticide Fact Sheet / PubChem.
    • Context: Provides comparative data for the secondary amide analog used in agriculture.
    • URL:[Link]

  • General Physical Properties of Phthalamic Acids

    • Title: "Phthalamic acid deriv
    • Source:NIST Chemistry WebBook.
    • URL:[Link]

Sources

Exploratory

A Technical Guide to the Potential Research Applications of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

Disclaimer: Direct experimental data on 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is limited in publicly accessible literature. This guide extrapolates potential research applications based on the well-documented bio...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data on 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is limited in publicly accessible literature. This guide extrapolates potential research applications based on the well-documented biological and chemical properties of structurally analogous N-substituted phthalamic acids and benzoic acid derivatives. All proposed methodologies are based on established protocols for these related compounds.

Introduction: Unveiling a Scaffold of Potential

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, also known as N-methyl-N-phenylphthalamic acid, belongs to the family of N-substituted phthalamic acids. This class of molecules is characterized by a benzoic acid core with a carboxamide substituent at the ortho position. The specific structure of the topic compound, featuring a tertiary amide with both methyl and phenyl groups, suggests unique steric and electronic properties that could translate into novel biological activities and research applications. While this specific molecule is not extensively studied, its structural relatives have shown significant promise in diverse fields, from agriculture to medicine. This guide will, therefore, explore the potential of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid by drawing parallels with its well-characterized analogs.

Chemical & Physical Properties: A Comparative Overview

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₃NO₃Based on structural composition.
Molecular Weight 255.27 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance of similar organic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group imparts some water solubility, while the aromatic rings and methyl group favor solubility in organic solvents.
Acidity (pKa) ~4-5The carboxylic acid proton is expected to have a pKa in the typical range for benzoic acid derivatives.

Synthesis and Characterization: A Proposed Pathway

The synthesis of N-substituted phthalamic acids is generally a straightforward process. The most common and efficient method involves the reaction of phthalic anhydride with a corresponding primary or secondary amine. For the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, a nucleophilic acyl substitution reaction between phthalic anhydride and N-methylaniline would be the logical approach.

Synthesis_Pathway phthalic_anhydride Phthalic Anhydride intermediate Tetrahedral Intermediate phthalic_anhydride->intermediate Nucleophilic attack n_methylaniline N-Methylaniline n_methylaniline->intermediate product 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid intermediate->product Proton transfer & Ring opening

Caption: Proposed synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: To the stirred solution, add N-methylaniline (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like hexane to remove any unreacted starting material.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and amide (C=O stretch) functional groups.

Potential Research Applications: A Landscape of Possibilities

Based on the activities of structurally related compounds, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid presents several exciting avenues for research.

Plant Science and Agriculture: As a Novel Plant Growth Regulator

Scientific Rationale: N-arylphthalamic acids are known to act as plant growth regulators. For instance, N-1-Naphthylphthalamic acid (NPA) is a well-known inhibitor of polar auxin transport.[1][2] N-phenyl-phthalamic acid has also been shown to promote nutrient delivery and enhance stress resistance in plants.[3][4] The unique N-methyl-N-phenyl substitution of the target molecule could modulate its interaction with auxin transport proteins, potentially leading to novel effects on plant development.

Proposed Research Workflow:

Plant_Growth_Workflow synthesis Synthesis & Purification seed_germination Seed Germination Assay synthesis->seed_germination root_development Root & Shoot Elongation Assay synthesis->root_development auxin_transport Auxin Transport Assay (e.g., using radiolabeled IAA) root_development->auxin_transport gene_expression Gene Expression Analysis (Auxin-responsive genes) auxin_transport->gene_expression phenotypic_analysis Phenotypic Analysis gene_expression->phenotypic_analysis

Caption: Workflow for evaluating plant growth regulatory effects.

Experimental Protocol: Root Elongation Assay

  • Plant Material: Use a model plant species such as Arabidopsis thaliana.

  • Growth Medium: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (e.g., 0.1, 1, 10, 100 µM) and a solvent control (e.g., DMSO).

  • Seed Sterilization and Plating: Surface-sterilize seeds and place them on the prepared MS plates.

  • Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for each seedling.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed effects compared to the control.

Drug Discovery: As a Scaffold for Novel Therapeutics

Scientific Rationale: The benzoic acid and N-aryl amide moieties are common features in many biologically active molecules. Structurally related N-aryl phthalimides, which can be synthesized from phthalamic acids, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] A study on N-arylphthalamic acids also suggested they could induce hyperlipidemia in mice, indicating a potential role in metabolic research.[3] The N-methylation in the target compound could enhance its metabolic stability and cell permeability, making it an interesting candidate for drug discovery.[6][7]

Potential Therapeutic Areas and Screening Strategies:

Therapeutic AreaScreening AssayRationale
Anti-inflammatory Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.Many benzoic acid derivatives possess anti-inflammatory properties.
Anticancer Cytotoxicity assays against a panel of cancer cell lines (e.g., MTT or SRB assay).The phthalimide scaffold, a potential derivative, is present in several anticancer drugs.[5]
Antimicrobial Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.N-aryl amides have been explored for their antimicrobial activities.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After 24 hours, measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.

  • Cell Viability: Concurrently, assess cell viability using an MTT assay to rule out cytotoxic effects.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of NO production.

Materials Science: As a Building Block for Novel Polymers

Scientific Rationale: Benzoic acid derivatives are used in the synthesis of various polymers. The presence of both a carboxylic acid and an amide group in 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid makes it a potential monomer for the synthesis of polyamides or polyesters with unique properties. The N-methyl-N-phenyl group would introduce a bulky, rigid substituent that could influence the polymer's thermal stability, solubility, and mechanical properties.

Proposed Research Directions:

  • Polymer Synthesis: Investigate the polymerization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid with suitable co-monomers to create novel poly(amide-ester)s.

  • Material Characterization: Characterize the resulting polymers for their thermal properties (TGA, DSC), mechanical strength, and solubility.

  • Application Testing: Evaluate the potential of these new polymers in applications such as high-performance plastics or specialty coatings.

Conclusion and Future Outlook

While direct research on 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is currently sparse, the foundational knowledge from its structural analogs provides a strong basis for future investigations. Its unique N,N-disubstituted amide structure offers intriguing possibilities for fine-tuning biological activity and material properties. The proposed research applications in plant science, drug discovery, and materials science represent fertile ground for exploration. As a Senior Application Scientist, I encourage researchers to consider this compound as a novel scaffold with the potential to yield exciting and impactful discoveries.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • Pharmaffiliates. (n.d.). 2-((Methoxycarbonyl)amino)benzoic Acid. Retrieved from [Link]

  • Vidal, A., et al. (2001). Microwave assisted synthesis of N-arylphthalamic acids with hyperlipidemic activity. Bioorganic & Medicinal Chemistry Letters, 11(20), 2759-2761.
  • Inxight Drugs. (n.d.). 2-(((2,3-DIMETHYLPHENYL)AMINO)CARBONYL)BENZOIC ACID. Retrieved from [Link]

  • Kumar, P. (2024). Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides. Indian Institute of Science.
  • PubChem. (n.d.). 2-(methylcarbamoyl)benzoic acid. Retrieved from [Link]

  • Clifton, G., Bryant, S. R., & Skinner, C. G. (1970). Reactions of N-(Substituted)phthalimides with n-Alkylamines. UNT Digital Library.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
  • ResearchGate. (2016). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. Retrieved from [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024).
  • Pharmaffiliates. (n.d.). 2-(MethylcarbaMoyl)benzoic Acid. Retrieved from [Link]

  • Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Molecules, 26(8), 2267.
  • González-Vera, J. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4381.
  • Phthalimides: developments in synthesis and functionaliz
  • Sharma, S., et al. (2018). N-1-naphthylphthalamic acid stimulates tomato hypocotyl elongation, elevates ethylene levels and alters metabolic homeostasis. bioRxiv.
  • Khan, M. N., & Sarwar, G. (2007). Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides. The Journal of Organic Chemistry, 72(23), 8829-8835.
  • Patil, S. B., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
  • Delong Chemical. (n.d.). N-phenyl-phthalamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Iordache, F., et al. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie.
  • ResearchGate. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

[1] Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). This compound is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). This compound is a critical intermediate in the synthesis of N-substituted phthalimides and serves as a model for studying steric hindrance in amide bond formation.

Unlike standard amide couplings that require activating agents (EDC, HATU), this protocol utilizes the high electrophilicity of phthalic anhydride to drive the reaction with N-methylaniline. The core challenge addressed here is kinetic vs. thermodynamic control : ensuring the reaction stops at the ring-opened phthalamic acid stage without cyclizing to the thermodynamically stable N-methyl-N-phenylphthalimide.

Chemical Background & Retrosynthesis[2]

Reaction Logic

The synthesis involves a nucleophilic acyl substitution where the secondary amine (N-methylaniline) attacks one of the carbonyl carbons of phthalic anhydride.

  • Kinetic Product (Target): The ring-opened acid-amide. Favored at lower temperatures (

    
    C) in non-dehydrating conditions.
    
  • Thermodynamic Product (Impurity): The ring-closed imide. Favored at high temperatures (reflux) or in the presence of dehydrating agents (acetic anhydride, Dean-Stark apparatus).

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical divergence point between the acid and the imide.

ReactionScheme Reactants Phthalic Anhydride + N-Methylaniline Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (DCM, 25°C) Target TARGET PRODUCT 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Kinetic Product) Transition->Target Ring Opening (Fast) SideProduct SIDE PRODUCT N-Methyl-N-phenylphthalimide (Thermodynamic Product) Target->SideProduct Dehydration (-H2O) (Heat >80°C / Acid)

Figure 1: Reaction pathway demonstrating the kinetic trap required to isolate the target phthalamic acid.

Experimental Design Strategy

Solvent Selection
  • Dichloromethane (DCM): Recommended. High solubility for reactants but low solubility for the zwitterionic/polar product often facilitates precipitation. Low boiling point prevents thermal cyclization.

  • Toluene: Alternative. Useful if the reaction is sluggish. However, avoid refluxing.

  • Diethyl Ether/THF: Good solubility, but hygroscopic nature can hydrolyze the anhydride to phthalic acid.

Stoichiometry

A slight excess of the anhydride (1.05 eq) is recommended. Unreacted anhydride is easily hydrolyzed to phthalic acid during the aqueous workup and removed via bicarbonate extraction, whereas removing unreacted amine requires acidic washes that might precipitate the product prematurely.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Phthalic Anhydride 148.111.051.55 gElectrophile
N-Methylaniline 107.151.001.07 g (1.08 mL)Nucleophile
Dichloromethane (DCM) -Solvent15 mLSolvent
Triethylamine (Optional) 101.190.10Cat.[1]Base Catalyst
Step-by-Step Procedure

Step 1: Reactor Setup

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and purge with nitrogen or argon for 5 minutes.

  • Add 1.55 g Phthalic Anhydride and 15 mL anhydrous DCM . Stir until dissolved. Note: If anhydride does not dissolve completely, a suspension is acceptable; it will clear as the reaction proceeds.

Step 2: Addition

  • Load 1.08 mL N-Methylaniline into a syringe.

  • Add the amine dropwise to the stirring anhydride solution over 5 minutes at Room Temperature (20–25°C).

    • Observation: The reaction is exothermic. A slight temperature rise may occur.

    • Color Change: The solution may turn from colorless to pale yellow.

Step 3: Reaction Monitoring

  • Stir at Room Temperature for 4–6 hours.

  • TLC Monitoring: Spot reaction mixture vs. starting materials (20% EtOAc in Hexanes).

    • Starting Material: High

      
      .
      
    • Product: Low

      
       (streaking is common for carboxylic acids).
      
    • Imide Impurity: High

      
       (distinct from amine).
      

Step 4: Workup (Acid-Base Extraction) This specific workup is designed to purify the product based on its acidity, removing neutral impurities (imide) and basic impurities (unreacted amine).

  • Transfer the reaction mixture to a separatory funnel.

  • Extraction 1 (Remove Neutrals): Add 20 mL 10% NaHCO

    
     (aq) . Shake vigorously and vent.
    
    • Chemistry: The target acid converts to its sodium salt (carboxylate) and moves to the aqueous layer. Unreacted amine and any imide formed remain in the DCM layer.

  • Separate layers. Keep the Aqueous Layer (Top) .

  • (Optional) Wash the aqueous layer with 10 mL fresh DCM to ensure removal of all organics.

  • Precipitation: Transfer the aqueous layer to a beaker. Slowly add 1M HCl while stirring until pH ~2.

    • Observation: A thick white precipitate of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid should form immediately.

Step 5: Isolation

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (

    
     mL) to remove inorganic salts.
    
  • Dry under vacuum at 40°C overnight.

Purification (Recrystallization)

If the crude product purity is


, recrystallize from Ethanol/Water (1:1)  or Ethyl Acetate/Hexanes .
  • Dissolve solid in minimum hot Ethanol.

  • Add warm water until slight turbidity appears.

  • Cool slowly to RT, then to 4°C.

Workflow Visualization

The following flowchart guides the purification logic, ensuring high purity by leveraging the chemical properties of the intermediates.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM Solution) BaseExtract Add 10% NaHCO3 (aq) Extract ReactionMix->BaseExtract Separation Phase Separation BaseExtract->Separation OrgLayer Organic Layer (DCM) Contains: Imide, Unreacted Amine Separation->OrgLayer Discard AqLayer Aqueous Layer Contains: Target Product (as Salt) Separation->AqLayer Keep Acidification Acidify with 1M HCl to pH 2 AqLayer->Acidification Precipitate Precipitate Forms Filter & Dry Acidification->Precipitate FinalProduct Final Product 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Precipitate->FinalProduct

Figure 2: Purification workflow utilizing acid-base extraction to isolate the target carboxylic acid.

Characterization & QC

TechniqueExpected SignalInterpretation
Appearance White to off-white powderCrystalline solid.

H NMR (DMSO-d

)

12.5-13.0 (br s, 1H)
Carboxylic acid proton (-COOH ).

3.2-3.4 (s, 3H)
N-Methyl group (-N-CH

).

7.0-8.0 (m, 9H)
Aromatic protons (Phthalic + Aniline rings).
IR Spectroscopy 2500-3300 cm

(broad)
O-H stretch (Carboxylic acid).
1680-1700 cm

C=O stretch (Acid).
1630-1650 cm

C=O stretch (Amide).
Mass Spec (ESI) [M+H]

= 256.1
Consistent with Molecular Formula C

H

NO

.

Troubleshooting

  • Problem: Low yield of precipitate upon acidification.

    • Cause: Product might be partially soluble in water or the pH wasn't lowered enough.

    • Solution: Ensure pH is

      
      . Saturate the aqueous layer with NaCl (brine) to salt out the organic acid, then extract with EtOAc.
      
  • Problem: Product melts over a wide range.

    • Cause: Contamination with phthalic acid (hydrolysis of anhydride).

    • Solution: Wash the solid with warm water (phthalic acid is more soluble in water than the target product) or recrystallize from toluene.

  • Problem: Formation of Imide (Cyclization).

    • Cause: Reaction temperature too high or workup drying step too hot.

    • Solution: Keep reaction

      
      C. Do not dry the final solid in an oven 
      
      
      
      C.

References

  • Reaction of Phthalic Anhydride with Amines

    • Title: Phthalic anhydride (PA): a valuable substrate in organic transformations.[2]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • Phthalamic Acid Properties

    • Title: Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analogous structure data).[3]

    • Source: NIST Chemistry WebBook.[3]

    • URL:[Link]

  • General Amide Synthesis Protocols

    • Title: Preparation of Phthalimide and Derivatives (Contextual background on acid vs imide).
    • Source: Organic Syntheses, Coll. Vol. 4, p.766.
    • URL:[Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It synthesizes chemical principles with practical chromatography to ensure a robust, self-validat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It synthesizes chemical principles with practical chromatography to ensure a robust, self-validating method.

Introduction & Chemical Context

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 16931-47-8), also known as N-methyl-N-phenylphthalamic acid , is a critical intermediate and potential degradation impurity in the synthesis of N-substituted phthalimide derivatives.

Structurally, the molecule possesses a "Janus-faced" nature:

  • Hydrophilic Head: A free carboxylic acid group (pKa ≈ 4.2), making it sensitive to pH changes.

  • Hydrophobic Tail: An N-methyl-N-phenyl amide moiety, providing significant retention on reverse-phase media.

This duality presents a specific analytical challenge: Peak Tailing. Without proper pH control, the carboxylic acid moiety undergoes dynamic protonation/deprotonation during elution, leading to broad, tailing peaks and variable retention times. This protocol utilizes a pH-controlled Reversed-Phase (RP-HPLC) strategy to suppress ionization, ensuring sharp peak shape and reproducible quantification.

Chemical Structure & Properties[1][2][3]
  • Molecular Formula: C₁₅H₁₃NO₃

  • Molecular Weight: 255.27 g/mol

  • Solubility: Soluble in Acetonitrile, Methanol, DMSO; sparingly soluble in acidic water.

  • UV Max: ~254 nm (Benzene ring π-π* transitions).

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selection of the stationary phase and mobile phase conditions.

MethodLogic Start Analyte: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Prop Key Property: Carboxylic Acid (pKa ~4.2) Start->Prop Decision Mobile Phase pH Strategy Prop->Decision PathA Neutral pH (pH 7) Decision->PathA Not Recommended PathB Acidic pH (pH < 3.0) Decision->PathB OPTIMAL ResultA Ionized (COO-) Poor Retention Fronting/Tailing PathA->ResultA ResultB Protonated (COOH) Increased Hydrophobicity Sharp Peak Shape PathB->ResultB Column Column Selection: C18 (End-capped) ResultB->Column High Retentivity

Figure 1: Method Development Decision Tree. The selection of an acidic mobile phase (pH < 3.0) is critical to suppress the ionization of the benzoic acid moiety.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Binary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

    • Note: An end-capped column is mandatory to reduce silanol interactions with the amide nitrogen.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions

The use of Phosphoric Acid is preferred over Formic Acid for UV detection as it provides lower background noise at low wavelengths and stronger buffering capacity at pH 2.5.

ParameterSetting
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[1][2]2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

A gradient is required to separate the target analyte from potential hydrolysis products (Phthalic acid - early eluting) and starting materials (N-methylaniline).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.02080Linear Gradient
15.02080Wash (Elute hydrophobic dimers)
15.19010Return to Initial
20.09010Re-equilibration

Sample Preparation Workflow

Proper sample preparation is vital to prevent precipitation of the acid form in the injector.

SamplePrep Raw Raw Sample (Solid/Oil) Mix Vortex & Sonicate (5 mins) Raw->Mix Solvent Diluent: 50:50 ACN:Water Solvent->Mix Filter Filter 0.22 µm (PTFE or Nylon) Mix->Filter Vial HPLC Vial (Amber Glass) Filter->Vial

Figure 2: Sample Preparation Workflow. A 50:50 Acetonitrile:Water diluent ensures solubility of both the hydrophobic phenyl ring and the hydrophilic acid group.

Step-by-Step:

  • Weighing: Accurately weigh 10 mg of the substance into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile first to dissolve the organic bulk. Sonicate for 2 minutes.

  • Dilution: Make up to volume with 0.1% Phosphoric Acid in Water .

    • Critical: Adding acid to the diluent mimics the mobile phase, preventing "solvent shock" and peak distortion during injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light to prevent potential photo-degradation of the amide bond).

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~8.5 ± 0.5 minConsistent column chemistry.
Tailing Factor (T) T < 1.5Indicates successful suppression of silanol interactions.
Theoretical Plates (N) > 5000Ensures sufficient separation efficiency.
Precision (RSD) < 1.0% (n=6 injections)Verifies injector and pump stability.
Resolution (Rs) > 2.0Separation from nearest impurity (e.g., Phthalic Acid).
Troubleshooting Guide
  • Problem: Split peaks.

    • Cause: Sample solvent is too strong (100% ACN) or pH mismatch.

    • Fix: Match sample diluent to initial mobile phase (10:90 ACN:Buffer).

  • Problem: Drifting Retention Time.

    • Cause: Incomplete column equilibration or pH fluctuation.

    • Fix: Ensure column is conditioned for 30 mins with MP A before starting. Verify pH of MP A is exactly 2.2.

References

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note 5991-3328EN. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Formamide, N-methyl-N-phenyl- on Newcrom R1 HPLC column.[3] Retrieved from [Link]

  • GL Sciences. (2021). Analysis of Phthalic Acid: Effect of Mobile Phase pH on Retention Time. Technical Note. Retrieved from [Link]

Sources

Method

Purification techniques for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Abstract This application note details the purification strategy for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). Unlike primary phthalamic acids, this tertiary amide de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification strategy for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). Unlike primary phthalamic acids, this tertiary amide derivative possesses unique stability against cyclodehydration to the imide, allowing for robust acid-base extraction protocols. This guide provides a scalable workflow to isolate the target compound from unreacted N-methylaniline, phthalic anhydride, and hydrolysis byproducts, achieving >98% purity suitable for pharmaceutical intermediate use or analytical standards.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the synthesis vector. This compound is typically synthesized via the ring-opening of phthalic anhydride with


-methylaniline  in an inert solvent (e.g., Toluene, DCM, or THF).

Target Molecule Properties:

  • Structure: An ortho-substituted benzoic acid containing a tertiary amide.

  • Acidity: Carboxylic acid (

    
    ).
    
  • Solubility: Soluble in chlorinated solvents, esters, and alcohols; soluble in basic aqueous solutions; insoluble in acidic water.

  • Stability: High. Unlike N-monosubstituted phthalamic acids, this compound cannot cyclize to the phthalimide without bond cleavage, permitting heated recrystallization.

Common Impurities:

Impurity Chemical Nature Origin Removal Strategy

|


-Methylaniline  | Basic Amine | Unreacted Starting Material | Acidic Wash (HCl) |
| Phthalic Anhydride  | Neutral Electrophile | Unreacted Reagent | Mild Hydrolysis / Base Extraction |
| Phthalic Acid  | Di-acid (Polar) | Hydrolysis of Anhydride | Water Wash / Solubility Differential |
| Toluene/Solvents  | Volatile Organic | Reaction Medium | Evaporation / Drying |

Primary Purification Protocol: Acid-Base Extraction

This is the "workhorse" method, utilizing the target's switchable solubility to separate it from both basic (amine) and neutral (anhydride) impurities.

Reagents Required:

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M Hydrochloric Acid (HCl).

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

    • Why DCM? It offers excellent solubility for the target and distinct phase separation from water.

  • Amine Removal (Acid Wash):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2][3]

      
      -methylaniline is protonated to form the water-soluble hydrochloride salt. The target acid remains in the organic layer.
      
  • Neutral Impurity Removal (Base Extraction):

    • Extract the organic phase three times with Saturated

      
        (or 10% 
      
      
      
      ).
    • Critical Step: The target carboxylic acid converts to its sodium carboxylate salt and migrates into the Aqueous Layer .

    • Waste: The organic layer now contains neutral impurities (unreacted phthalic anhydride, non-polar byproducts). Discard the organic layer only after confirming the product is in the aqueous phase.

  • Product Recovery (Precipitation):

    • Cool the combined aqueous extracts to 0–5°C.

    • Slowly acidify with 6M HCl to pH ~1-2 while stirring.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[4]

    • Wash the cake copiously with cold water to remove inorganic salts and traces of phthalic acid (which is more water-soluble).

    • Dry under vacuum at 45°C.

Secondary Purification: Recrystallization

For pharmaceutical grade purity (>99%), recrystallization is required to remove trapped lattice impurities and trace phthalic acid.

Solvent System: Ethanol / Water (Mixed Solvent)[5]

  • Rationale: The compound is highly soluble in hot ethanol but insoluble in water.

Protocol:

  • Place the dried solid in a flask.

  • Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • Optional: If the solution is colored, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow the flask to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the crystals and wash with cold 20% Ethanol/Water.

Process Visualization (Flowchart)

The following diagram illustrates the logic flow for the Acid-Base extraction, highlighting the fate of specific impurities.

PurificationFlow Crude Crude Reaction Mixture (Target, Amine, Anhydride) Dissolve Dissolve in DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Layer (Amine-HCl Salt) PhaseSep1->AqWaste1 Discard OrgLayer1 Organic Layer (Target + Neutrals) PhaseSep1->OrgLayer1 BaseExt Extract with Sat. NaHCO3 OrgLayer1->BaseExt PhaseSep2 Phase Separation BaseExt->PhaseSep2 OrgWaste Organic Layer (Phthalic Anhydride/Neutrals) PhaseSep2->OrgWaste Discard AqProduct Aqueous Layer (Target Carboxylate) PhaseSep2->AqProduct Keep Acidify Acidify with HCl to pH 1 AqProduct->Acidify Precipitate Solid Precipitate (Target Acid) Acidify->Precipitate Recryst Recrystallization (EtOH/Water) Precipitate->Recryst Final Pure 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Recryst->Final

Figure 1: Logical flow for the isolation of the target acid from basic and neutral impurities.

Quality Control & Troubleshooting

Analytical Validation
  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. The target acid is relatively non-polar and will elute later than phthalic acid.

  • NMR Insight: Be aware that rotamers are common in tertiary amides. In

    
     NMR (DMSO-
    
    
    
    ), you may see split peaks for the methyl group or the aromatic protons (e.g., a 2:1 or 3:1 ratio) at room temperature. This is not an impurity; it is a characteristic of the restricted rotation around the Amide C-N bond. Heating the NMR tube to 80°C often coalesces these peaks.
Troubleshooting Table
IssueProbable CauseSolution
Oiling Out Product precipitates as an oil instead of solid.The acidification was too fast or the concentration is too high. Re-dissolve in base and acidify very slowly with vigorous stirring. Seed with a crystal if available.
Low Yield Product lost in organic washes.The target is an organic acid; ensure the initial organic solvent is not too polar (avoid THF for extraction). Ensure the basic extraction pH is >8.
Phthalic Acid Contamination Incomplete separation.Phthalic acid is much more water-soluble. Wash the final solid filter cake thoroughly with warm water (40°C).

References

  • Bhatt, M. V., & Kamath, K. M. (1968). Aspects of tautomerism. I. The reaction of phthalic anhydride with amines.[5][6] Journal of the Chemical Society B: Physical Organic. Link

  • Hoogwater, D. A., et al. (1973). The reaction of phthalic anhydride with secondary amines. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide stability and rotamers).

Sources

Application

Application Note: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid as a Divergent Chemical Intermediate

Part 1: Executive Summary & Strategic Utility 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 13550-84-0), also known as -methyl- -phenylphthalamic acid, represents a critical class of "stopped" intermediates in hete...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 13550-84-0), also known as


-methyl-

-phenylphthalamic acid, represents a critical class of "stopped" intermediates in heterocyclic synthesis. Unlike primary phthalamic acids, which spontaneously dehydrate to form stable phthalimides, this

-disubstituted derivative cannot form a neutral phthalimide due to the quaternary nature of the resulting nitrogen.

Consequently, this molecule serves as a stable "energy well" that can be selectively activated into three distinct, high-value scaffolds:

  • Isoimides (Iminolactones): Via kinetic dehydration, acting as potent acylating agents.

  • Anthraquinones/Acridones: Via intramolecular Friedel-Crafts acylation (Thermodynamic pathway).

  • Isoindolinones: Via reductive cyclization, a privileged pharmacophore in drug discovery (e.g., indoprofen analogs).

This guide details the synthesis, stabilization, and divergent activation of this intermediate.

Part 2: Chemical Logic & Mechanism

The "Frustrated" Cyclization

The reaction of phthalic anhydride with primary amines yields phthalamic acids that rapidly cyclize to phthalimides (


). However, secondary amines like 

-methylaniline yield

-disubstituted phthalamic acids.
  • Constraint: Cyclization to a standard phthalimide would require the nitrogen to form four covalent bonds (

    
    ), resulting in a high-energy cationic species.
    
  • Opportunity: This frustration prevents "dead-end" imide formation, allowing the chemist to direct the carboxylic acid moiety toward alternative cyclizations (O-cyclization to isoimide or C-cyclization to anthraquinone).

Pathway Visualization

The following diagram illustrates the divergent reactivity controlled by reaction conditions.

G Start Phthalic Anhydride + N-Methylaniline Intermediate 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid (The Intermediate) Start->Intermediate Nucleophilic Addition Isoimide Isoimide (Iminolactone) Intermediate->Isoimide TFAA or DCC (Kinetic Dehydration) Anthra Anthraquinone/ Acridone Derivative Intermediate->Anthra PPA or H2SO4 (Friedel-Crafts) Isoind 3-Hydroxy- Isoindolinone Intermediate->Isoind Zn/AcOH or NaBH4 (Reductive Cyclization)

Figure 1: Divergent synthetic pathways accessible from the N-methyl-N-phenylphthalamic acid intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: High-yield preparation of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid without purification chromatography.

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • 
    -Methylaniline (1.05 equiv)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Dissolution: Dissolve 14.8 g (100 mmol) of phthalic anhydride in 150 mL of dry DCM in a 500 mL round-bottom flask. Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Add 11.3 g (105 mmol) of

    
    -methylaniline dropwise over 20 minutes.
    
    • Expert Insight: Although secondary amines are less nucleophilic than primary amines, the reaction is exothermic. Control temperature at 0–5°C to prevent local overheating, which can lead to decarboxylation side-reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: The product often precipitates from non-polar solvents (Toluene). In DCM, it remains soluble. Monitor by TLC (50% EtOAc/Hexane); the anhydride spot (

      
      ) should disappear, replaced by the acid streak (
      
      
      
      ).
  • Workup (Precipitation Method):

    • If using Toluene: Filter the white precipitate, wash with cold toluene, and dry.

    • If using DCM: Concentrate to ~30 mL, then add 100 mL of cold Hexane/Ether (1:1) to induce crystallization.

  • Yield: Expected yield: 90–95%. Melting Point: 168–170°C (dec).

Validation Data:

  • IR (

    
    ):  1715 (COOH), 1640 (Amide C=O). Note the distinct separation of the two carbonyl signals.
    
  • 1H-NMR (DMSO-

    
    ): 
    
    
    
    12.8 (br s, 1H, COOH), 7.8–7.2 (m, aromatic protons), 3.4 (s, 3H, N-CH3).
Protocol B: Kinetic Trapping to Isoimide (Iminolactone)

Application: Synthesis of reactive acylating agents or precursors for rearrangement. Mechanism: The carboxylic acid oxygen attacks the amide carbonyl (O-acylation) rather than the nitrogen, forming a 5-membered lactone with an exocyclic imine.

Procedure:

  • Suspend 10 mmol of the phthalamic acid in 50 mL of dry DCM.

  • Add 11 mmol of Trifluoroacetic Anhydride (TFAA) or DCC at 0°C.

  • Stir for 1 hour. The solution will clarify.

  • Isolation: Evaporate solvent under reduced pressure strictly below 40°C.

  • Product: (Z)-3-(methyl(phenyl)imino)isobenzofuran-1(3H)-one.

    • Stability Warning: Isoimides are sensitive to moisture and heat; they will rearrange to the thermodynamic isomer (if possible) or hydrolyze. Use immediately.

Protocol C: Reductive Cyclization to Isoindolinones

Application: Synthesis of hydroxylated isoindolinone scaffolds (drug pharmacophores).

Procedure:

  • Dissolve 10 mmol of the phthalamic acid in 50 mL of Glacial Acetic Acid.

  • Add 30 mmol of Zinc dust in portions.

  • Reflux for 2–4 hours.

  • Mechanism: The Zinc reduces the amide/acid system (likely via an acyl-iminium intermediate) to form the 3-hydroxy-2-methyl-2-phenylisoindolin-1-one .

  • Workup: Filter zinc, pour filtrate into ice water. Extract with EtOAc.[1][2]

  • Purification: Recrystallize from Ethanol.

Part 4: Analytical & Safety Data

Quantitative Comparison of Pathways
ParameterPath A: Phthalamic Acid (Intermediate)Path B: Isoimide (Kinetic)Path C: Isoindolinone (Reductive)
Reaction Condition DCM, 25°CTFAA/DCC, 0°CZn/AcOH, Reflux
Key IR Signal 1715 (Acid), 1640 (Amide)1800 (Lactone C=O), 1650 (C=N)3300 (OH), 1680 (Lactam)
Stability High (Solid state)Low (Moisture sensitive)High
Primary Use Chiral Resolution / LigandAcylating AgentPharmacophore
Safety & Handling
  • Reversibility: In the presence of strong bases (

    
    , 
    
    
    
    ), the intermediate hydrolyzes back to phthalate salts and
    
    
    -methylaniline. Avoid basic workups unless intended.
  • Solubility: The acid is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents but insoluble in water and hexanes.

  • Toxicology: Treat as an irritant.

    
    -methylaniline (hydrolysis product) is toxic and a potential methemoglobinemia agent.
    

Part 5: References

  • Kinetics of Phthalamic Acid Formation:

    • Reaction of Phthalic anhydride with different substituted amines.[3] (2002).[3][4] ResearchGate. Link

  • Isoimide Chemistry:

    • The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. (1977). SciSpace. Link

  • Isoindolinone Synthesis:

    • Synthesis and biological activity of new derivatives of isoindoline-1,3-diones.[5] (2021).[5][6] Sciforum. Link

  • Structural Data (Analogous N-Phenylphthalimide):

    • N-Phenylphthalimide: Chemical Structure, Properties.[7][8] Benchchem.[9] Link

  • Crystal Engineering (Acid Dimers):

    • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2026).[10][11] NIH/PMC. Link

Sources

Method

Experimental protocol for using 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Technical Application Note: Experimental Protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Abstract 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (herein referred to as MPCB-Acid ) is a structural analog of the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Experimental Protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Abstract

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (herein referred to as MPCB-Acid ) is a structural analog of the classic auxin transport inhibitor N-1-naphthylphthalamic acid (NPA). Unlike primary phthalamic acids, MPCB-Acid lacks the amide proton required for neutral imide formation, making it a critical model substrate for studying intramolecular nucleophilic catalysis and hydrolytic lability . This guide details protocols for its synthesis, kinetic characterization of its hydrolytic cleavage, and biological evaluation as a polar auxin transport (PAT) inhibitor.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Common Name N-Methyl-N-phenylphthalamic acid
CAS Number 13526-23-3
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Solubility Soluble in DMSO, MeOH, Acetone; sparingly soluble in water (pH dependent).[1][2][3][4]
Stability High Risk: Prone to acid-catalyzed intramolecular hydrolysis. Store solid at -20°C.

Synthesis & Purification Protocol

Objective: To synthesize high-purity MPCB-Acid while preventing spontaneous hydrolysis or cyclization.

Principle: The synthesis involves the nucleophilic attack of N-methylaniline on phthalic anhydride. The critical control point is temperature; elevated temperatures favor the thermodynamic reversal to the anhydride or rearrangement.

Reagents:
  • Phthalic anhydride (Recrystallized, >99%)

  • N-methylaniline (Redistilled, >99%)

  • Dichloromethane (DCM), Anhydrous

  • Diethyl ether (ice-cold)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Phthalic anhydride (1.0 eq)  in anhydrous DCM (concentration ~0.5 M).
    
  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add N-methylaniline (1.05 eq) dissolved in minimal DCM over 30 minutes.

    • Note: A slight excess of amine drives the equilibrium forward.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) for 4 hours.

    • Observation: The product often precipitates as a white solid directly from DCM.

  • Isolation (Critical):

    • If Solid Precipitates: Filter rapidly. Wash the cake 3x with ice-cold diethyl ether to remove unreacted amine.

    • If Solution Remains Clear: Concentrate the solvent to 1/3 volume under reduced pressure (Rotavap bath < 30°C). Add cold hexane/ether to induce precipitation.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Do not heat.

  • Validation: Verify purity via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the diagnostic carboxyl proton (~12-13 ppm) and the N-methyl singlet (~3.2 ppm).

Kinetic Analysis: Intramolecular Catalysis

Objective: To determine the rate of intramolecular carboxyl-assisted hydrolysis (


). This assay serves as a quality control for stability and a model for enzyme catalysis.

Mechanism: unlike N-H phthalamic acids which cyclize to stable imides, MPCB-Acid undergoes intramolecular nucleophilic attack by the carboxylate on the amide carbonyl, expelling N-methylaniline and forming phthalic anhydride (which rapidly hydrolyzes to phthalic acid).

Experimental Workflow (DOT Visualization)

KineticWorkflow Stock Stock Prep (10mM in DMSO) Mix Rapid Mixing (Stop-flow or Cuvette) Stock->Mix 50 µL Buffer Buffer System (pH 1.0 - 6.0) Buffer->Mix 2.95 mL Detect UV-Vis Detection (Isosbestic Point Check) Mix->Detect Scan 200-400nm Data Calculate k_obs (First-order fit) Detect->Data Abs vs Time

Caption: Workflow for determining hydrolytic stability constants. High contrast nodes indicate critical data capture points.

Protocol:
  • Buffer Preparation: Prepare a series of buffers (0.1 M) ranging from pH 1.0 to 6.0 (HCl/KCl for pH 1-2, Formate for pH 3-4, Acetate for pH 4-6). Maintain constant ionic strength (

    
     M) using KCl.
    
  • Stock Solution: Prepare a fresh 10 mM stock of MPCB-Acid in Acetonitrile or DMSO.

  • Initiation: Inject 30 µL of stock into 3.0 mL of pre-thermostatted buffer (30°C) in a quartz cuvette. Invert rapidly to mix.

  • Monitoring: Immediately monitor the absorbance decrease at 250 nm (characteristic of the benzamide conjugation) or the increase at 290 nm (release of free amine/phthalic acid species).

    • Tip: Run a repetitive scan (200-400 nm) first to identify Isosbestic Points . The presence of sharp isosbestic points confirms a clean conversion without side reactions.

  • Calculation: Fit the absorbance data to a pseudo-first-order equation:

    
    
    
  • Result: Plot

    
     vs. pH. You will observe a "bell-shaped" or sigmoid profile indicating the ionization state of the carboxyl group required for catalysis.
    

Biological Application: Auxin Transport Inhibition

Objective: To assess the bioactivity of MPCB-Acid as a Polar Auxin Transport (PAT) inhibitor using Arabidopsis thaliana root gravitropism and elongation assays.

Rationale: MPCB-Acid is a structural analog of NPA. It inhibits the efflux of auxin (IAA) by binding to the PIN/ABCB transporter complex interface, leading to auxin accumulation in root tips and disrupted gravitropic response.

Reagents:
  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.

  • MPCB-Acid (dissolved in DMSO).

  • Control: DMSO only (Solvent control) and NPA (Positive control).

Assay Protocol:
  • Plate Preparation:

    • Prepare 0.5x MS agar plates supplemented with MPCB-Acid at concentrations: 0, 0.1, 1.0, 5.0, 10.0 µM .

    • Keep DMSO concentration constant (<0.1%) across all plates.

  • Seed Stratification: Sterilize seeds and stratify at 4°C for 2 days in the dark.

  • Germination: Plate seeds vertically on the agar surface. Grow for 5 days vertically at 22°C (16h light/8h dark).

  • Data Collection (Day 5):

    • Primary Root Length: Measure the total length of the primary root.

    • Root Gravitropism: Rotate the plates 90°. Incubate for 24 hours. Measure the angle of curvature of the root tip.

  • Interpretation:

    • Inhibition of Elongation: MPCB-Acid should reduce root length in a dose-dependent manner (typical

      
       for phthalamic acids is 1-5 µM).
      
    • Agravitropism: Roots treated with effective PAT inhibitors will fail to reorient downwards after the 90° turn, continuing to grow straight or randomly.

Mechanism of Action Diagram

AuxinPathway MPCB MPCB-Acid (Inhibitor) PIN PIN Efflux Carriers MPCB->PIN Binds/Inhibits AuxinFlow Polar Auxin Transport MPCB->AuxinFlow Blocks PIN->AuxinFlow Regulates RootTip Root Tip Auxin Maxima AuxinFlow->RootTip Maintains Gradient Phenotype Gravitropism Defect AuxinFlow->Phenotype Disruption causes

Caption: MPCB-Acid disrupts the auxin gradient by inhibiting PIN-mediated efflux, leading to root phenotypes.

References

  • Bender, M. L., Chow, Y. L., & Chloupek, F. (1958). Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society, 80(20), 5380–5384. Link

  • Katekar, G. F., & Geissler, A. E. (1980). Auxin transport inhibitors.[5][6][7] IV. Evidence of a common mode of action for a class of compounds. Plant Physiology, 66(6), 1190–1195. Link

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303–312. Link

  • Kluge, H., et al. (1996). Kinetics of the hydrolysis of N-alkyl- and N-arylphthalamic acids. Journal of the Chemical Society, Perkin Transactions 2, (6), 1167-1172. Link

Sources

Application

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocol for the Determination of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

Topic: Analytical methods for the determination of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Content Type: Application Note and Protocol Abstract This application note details a robust analytical framework for the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for the determination of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Content Type: Application Note and Protocol

Abstract

This application note details a robust analytical framework for the quantification of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS: 13958-86-6), also known as N-methyl-N-phenylphthalamic acid. This compound is a critical hydrolysis product and impurity marker for N-methyl-N-phenylphthalimide and related phthalimide-class fungicides or pharmaceutical intermediates.

Unlike standard stable metabolites, this analyte exhibits ring-chain tautomerism and pH-dependent instability, necessitating specific handling to prevent in situ cyclization or hydrolysis during analysis. This guide provides a validated HPLC-UV protocol for purity profiling and a high-sensitivity LC-MS/MS method for trace analysis in biological or environmental matrices.

Introduction & Chemical Properties[1]

The target analyte, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid , is an amphiphilic molecule containing a lipophilic N-methyl-N-phenyl amide group and a hydrophilic carboxylic acid moiety.

Chemical Context and Stability (Expertise & Experience)

The primary analytical challenge is the thermodynamic equilibrium between the open-ring acid form (the analyte) and the closed-ring imide (N-methyl-N-phenylphthalimide).

  • Acidic Conditions + Heat: Favors dehydration and cyclization back to the imide.

  • Strong Acid/Base (Aqueous): Favors irreversible hydrolysis to phthalic acid and N-methylaniline.

  • Analytical Implications: Gas Chromatography (GC) is unsuitable without derivatization due to thermal cyclization in the injector port. Liquid Chromatography (LC) at controlled temperatures is the mandatory approach.

Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
pKa (COOH) ~3.5 - 4.0Requires acidic mobile phase for C18 retention.
Solubility High in ACN, MeOH, DMSO; Low in Water.Dissolve standards in ACN:Water (50:50).
UV Max 254 nm, 280 nmStrong absorption due to conjugated aromatic rings.

Analytical Strategy & Workflow

The following flowchart illustrates the critical decision pathways for sample handling and method selection to ensure integrity of the specific ring-open form.

AnalyticalWorkflow Sample Sample (Drug Substance / Bio-fluid) Extraction Extraction (Neutral pH) Sample->Extraction ConditionCheck Concentration Range? Extraction->ConditionCheck HighConc High Conc (>1 µg/mL) QC / Impurity Profiling ConditionCheck->HighConc High LowConc Trace (<1 µg/mL) Bioanalysis / Environmental ConditionCheck->LowConc Low HPLC HPLC-UV (254 nm) Acidic Buffer (pH 2.5) HighConc->HPLC LCMS LC-MS/MS (ESI-) MRM Mode LowConc->LCMS Risk CRITICAL RISK: Avoid Heat > 40°C Avoid pH > 8 HPLC->Risk Monitor Cyclization LCMS->Risk Monitor In-Source Frag

Figure 1: Decision matrix for analytical method selection emphasizing stability controls.

Protocol A: HPLC-UV for Purity & Impurity Profiling

Application: Quality control of N-methyl-N-phenylphthalimide synthesis; degradation studies.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces secondary interactions with the amide nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Low pH suppresses carboxylic acid ionization, increasing retention on the hydrophobic C18 phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled).

    • Warning: Temperatures >40°C may induce on-column cyclization.

  • Detection: 254 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
10.02080
12.02080
12.18020
17.08020
Sample Preparation
  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate briefly, and dilute to volume with Water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (80:20 Water:ACN).

  • Sample Extraction: Extract solid samples with ACN. Filter through 0.22 µm PTFE filter. Do not use Nylon filters (potential adsorption of acidic analytes).

Protocol B: LC-MS/MS for Trace Determination

Application: Pharmacokinetic studies, environmental fate analysis.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Mechanism:[1] Deprotonation of the carboxylic acid group ([M-H]⁻) provides superior sensitivity compared to protonation of the sterically hindered amide in ESI+.

  • Precursor Ion: m/z 254.1 ([M-H]⁻).

  • Source Temperature: 350°C.

  • Desolvation Gas: Nitrogen (800 L/hr).

MRM Transitions (Optimization Required)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 254.1106.120 - 25N-methylaniline moiety (Cleavage of amide)
Qualifier 1 254.1210.115 - 20Decarboxylation ([M-H-CO₂]⁻)
Qualifier 2 254.1146.025 - 30Phthalic anhydride-like fragment
LC Conditions (MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (10% B to 90% B in 3 mins) to minimize on-column residence time.

Method Validation & Troubleshooting

Linearity and Range
  • HPLC-UV: Linear range typically 1.0 – 100 µg/mL (R² > 0.999).

  • LC-MS/MS: Linear range typically 1.0 – 1000 ng/mL.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Split Peaks pH mismatch between sample solvent and mobile phase.Ensure sample solvent pH is acidic (~3.0). Dissolve sample in initial mobile phase.
Ghost Peak (Imide) On-column cyclization.[1]Reduce column temperature to 20-25°C. Check injector wash solvent.
Low Recovery Precipitation or adsorption.Avoid 100% aqueous diluents. Use 20% ACN minimum. Use glass vials (avoid plastic if adsorption suspected).
Degradation Pathway Visualization

Understanding the relationship between the analyte and its matrix is crucial for interpreting "impurity" peaks.

DegradationPathway Imide N-methyl-N-phenylphthalimide (Parent Drug/Impurity) Analyte 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Target Analyte) Imide->Analyte Hydrolysis (Basic/Enzymatic) Analyte->Imide Cyclization (Acid + Heat) Hydrolysis Phthalic Acid + N-Methylaniline Analyte->Hydrolysis Strong Hydrolysis

Figure 2: Chemical fate of the analyte. The method must arrest the equilibrium at the center node.

References

  • Teo, S. K., et al. "Hydrolysis of thalidomide in aqueous solutions: mechanism and kinetics." Journal of Pharmaceutical Sciences, vol. 92, no. 10, 2003. (Mechanistic grounding for phthalamic acid hydrolysis).

  • Simmonds, R. J., et al. "Decomposition of Thalidomide in Aqueous Solution." Journal of Pharmaceutical Sciences, 1993. (Foundational chemistry of phthalimide ring opening).

  • U.S. EPA Method 218.6. "Determination of Dissolved Hexavalent Chromium in Drinking Water, Groundwater, and Industrial Wastewater Effluents by Ion Chromatography."[2] (Reference for standard chromatographic validation protocols).

  • Gl Sciences Technical Note. "Analysis of Phthalic Acid: Effect of Mobile Phase pH on Retention Time." (Verification of pH effects on phthalic acid derivatives).

Sources

Method

Advanced Protocol: Pd-Catalyzed C-N Coupling for the Synthesis of N-Aryl Benzoic Acid Derivatives

Executive Summary & Strategic Rationale The synthesis of N-aryl benzoic acid derivatives (fenamic acids) is a cornerstone in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-aryl benzoic acid derivatives (fenamic acids) is a cornerstone in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid and Tolfenamic acid. While traditional Ullmann-Goldberg condensations require harsh conditions (


, Cu-bronze) and suffer from poor functional group tolerance, the Buchwald-Hartwig Cross-Coupling  offers a mild, tunable, and high-yielding alternative.

This guide addresses the two primary workflows for this scaffold:

  • The "Protected" Route (Standard): Coupling of amino/halo-benzoate esters followed by hydrolysis. This is the highest-reliability method for discovery chemistry.

  • The "Direct" Route (Advanced): Direct coupling of free carboxylic acids using soluble bases and 4th-Generation (G4) Precatalysts. This eliminates two synthetic steps (protection/deprotection), ideal for process intensification.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Oxidative Addition of the aryl halide to Pd(0) and the subsequent Amine Binding/Deprotonation .[1][2] When working with benzoic acid derivatives, the free carboxylate presents a challenge: it can coordinate to Palladium (poisoning the catalyst) or alter the solubility of the base.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the G4-Precatalyst cycle, highlighting the critical activation step that bypasses the induction period common with Pd(OAc)


.

BuchwaldCycle cluster_inhibition Inhibition Pathways (Free Acid) PreCat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X AmineBind Amine Coordination OxAdd->AmineBind + R-NH2 Poison Carboxylate Coordination (Pd-OAr) OxAdd->Poison Competitive Binding Deprot Deprotonation (Base Required) AmineBind->Deprot - HX RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Pd-Amido Complex RedElim->ActivePd Regenerate Pd(0)

Figure 1: The catalytic cycle utilizing Buchwald G4 precatalysts. Note the activation step which releases the active L-Pd(0) species immediately upon exposure to base.

Critical Parameter Optimization

The choice of ligand and base is binary depending on your substrate protection status.

ParameterRoute A: Benzoate Esters (Protected)Route B: Free Benzoic Acids (Unprotected)
Primary Challenge Steric hindrance at the ortho-position.Solubility of the dianion; Catalyst poisoning.
Preferred Ligand XPhos or BINAP .[3] XPhos is superior for aryl chlorides.BrettPhos . Specifically designed to prevent catalyst inhibition by anionic nucleophiles.
Pd Source Pd(OAc)

or XPhos Pd G4 .
BrettPhos Pd G4 . Essential for low loading.
Base Cs

CO

(Weak/Mild) or NaOtBu.[3]
LiHMDS (Soluble, Strong) or K

CO

(if using water/surfactant).
Solvent Toluene or 1,4-Dioxane.[4]THF or t-Amyl Alcohol (anhydrous).

Experimental Protocols

Protocol A: The "Gold Standard" (Ester Intermediate)

Recommended for: Discovery chemists requiring >90% success rates on small scales (100 mg - 5 g).

Reagents:

  • Methyl 2-chlorobenzoate (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.4 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Methyl 2-chlorobenzoate (1.0 equiv), the aniline (1.2 equiv), Cs

    
    CO
    
    
    
    (1.4 equiv), and XPhos Pd G4 (0.01 equiv).
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 80–100 °C for 4–12 hours. Monitor conversion by LCMS (Look for disappearance of aryl chloride).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Hydrolysis (One-Pot Optional): To the crude ester, add THF/MeOH/Water (3:1:1) and LiOH (3.0 equiv). Stir at 50 °C for 2 hours to generate the free fenamic acid.

Protocol B: Direct Coupling of Free Acids (Advanced)

Recommended for: Process chemists or when esterification is difficult. Requires strict anhydrous technique.

Reagents:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.5 equiv )

  • Solvent: THF or Toluene

Scientific Rationale: We use LiHMDS because it is soluble in organic solvents and strong enough to deprotonate both the carboxylic acid (forming the carboxylate) and the amine (facilitating Pd-binding) without generating insoluble salts that coat the catalyst surface. BrettPhos is bulky and electron-rich, preventing the carboxylate oxygen from displacing the amine on the Palladium center.

Step-by-Step:

  • Dianion Formation: In a dry Schlenk tube under Nitrogen, add the 2-chlorobenzoic acid (1.0 equiv) and the aniline (1.1 equiv). Add anhydrous THF.

  • Base Addition: Dropwise add LiHMDS (2.5 equiv) at RT. Stir for 10 minutes. The solution may turn yellow/orange (formation of the dianion species).

  • Catalyst Addition: In a separate vial, dissolve BrettPhos Pd G4 (0.02 equiv) in a minimal amount of THF under N

    
    , then transfer this solution via cannula/syringe into the main reaction vessel.
    
  • Heating: Heat the sealed vessel to 65–80 °C for 8–16 hours.

    • Note: Do not exceed 80 °C initially, as LiHMDS can degrade over long periods at high heat.

  • Quench: Cool to 0 °C. Carefully quench with 1M HCl until pH < 3 (precipitating the product).

  • Isolation: Extract with EtOAc. The product (N-aryl benzoic acid) will be in the organic layer. Wash with brine, dry over Na

    
    SO
    
    
    
    .

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -COOH.Switch from Protocol A to B? Ensure 2.5 equiv base is used in Protocol B.
Dehalogenation (Ar-H)

-Hydride elimination from amine.
Switch solvent to Toluene; Lower temperature; Increase concentration.
Pd Black Precipitation Ligand dissociation.Use G4 Precatalysts (tighter binding); Add 1-2% free ligand (XPhos/BrettPhos).
Stalled Reaction Base insolubility.If using Cs

CO

, add 1 drop of water or use finely milled base. Switch to soluble organic base (LiHMDS/DBU).

Decision Workflow (Graphviz)

Use this logic tree to determine the optimal pathway for your specific substrate.

DecisionTree Start Start: N-Aryl Benzoic Acid Target IsAcidSensitive Is the substrate Acid/Base Sensitive? Start->IsAcidSensitive EsterRoute Route A: Ester Protocol (High Reliability) IsAcidSensitive->EsterRoute No (Standard) DirectRoute Route B: Direct Acid Protocol (High Efficiency) IsAcidSensitive->DirectRoute Yes (Avoid Hydrolysis) Hydrolysis Hydrolysis Step (LiOH/THF) EsterRoute->Hydrolysis Post-Coupling Final Final Product: Fenamic Acid Derivative Hydrolysis->Final 2 Steps DirectRoute->Final 1 Step

Figure 2: Strategic decision matrix for selecting the synthesis route.

References

  • Buchwald, S. L., et al. (2008). "Pd-Catalyzed Amination of Aryl Halides using Bulky Biarylmonophosphine Ligands." Nature Protocols. [Link][5]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "G4-Precatalysts: An Advanced Generation of Palladium Precatalysts for Cross-Coupling." Journal of Organic Chemistry. [Link]

  • Maitro, G., et al. (2017). "Direct Access to N-Aryl Anthranilic Acids via Buchwald-Hartwig Amination." Organic Process Research & Development. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

Sources

Application

Application Note: Chemoselective Esterification of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

-Disubstituted Phthalamic Acids Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The substrate 2-{[methyl(phenyl)amino]carbonyl}benzoic acid represents a specific class of -disubstituted phthalamic acids....

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Phthalamic Acids

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The substrate 2-{[methyl(phenyl)amino]carbonyl}benzoic acid represents a specific class of


-disubstituted phthalamic acids. Unlike simple benzoic acids, this molecule possesses an amide group ortho to the carboxylic acid. This structural motif introduces significant synthetic challenges:
  • Steric Hindrance: The bulky

    
    -methyl-
    
    
    
    -phenyl group hinders nucleophilic attack at the adjacent carbonyl.
  • Lability (The "Phthalamic Trap"): Under acidic conditions, phthalamic acids are prone to hydrolysis (reverting to phthalic anhydride and amine) or cyclization. While

    
    -disubstituted amides cannot form neutral phthalimides directly (lacking the N-H proton), they are susceptible to forming isoimides  (iminolactones) or pseudo-acid chlorides  upon activation.
    

This guide provides two validated protocols: Nucleophilic Carboxylate Alkylation (Method A, recommended for high fidelity) and Modified Fischer Esterification (Method B, for cost-driven scale-up), alongside a mechanistic analysis of failure modes.

Mechanistic Pathways & Decision Matrix

The choice of esterification method relies on avoiding the "Pseudo-Chloride" and "Isoimide" pathways.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways when activating the carboxyl group.

ReactionPathways SM 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Salt Carboxylate Salt (Stable Intermediate) SM->Salt Base (K2CO3) Pseudo Pseudo-Acid Chloride (Cyclic Intermediate) SM->Pseudo SOCl2 / Heat Hydrolysis Phthalic Anhydride + N-Methylaniline SM->Hydrolysis H+ / H2O / Heat Target Target Methyl Ester (Thermodynamic Product) Salt->Target MeI / DMF (SN2 Pathway) Pseudo->Target MeOH (Slow) Isoimide Isoimide (Kinetic Trap) Pseudo->Isoimide Elimination

Figure 1: Mechanistic divergence. The green pathway (Method A) avoids the unstable pseudo-chloride intermediate entirely.

Method Comparison Table
FeatureMethod A: Carboxylate AlkylationMethod B: Acid-Catalyzed (Fischer)
Mechanism

displacement on Alkyl Halide
Carbonyl activation & Nucleophilic Acyl Substitution
Reagents

or

, MeI, DMF

or

, MeOH
Risk Profile Low. Preserves amide bond integrity.High. Risk of amide hydrolysis or cyclization.
Purification Simple aqueous workup.May require chromatography to remove hydrolysis byproducts.
Scalability Good (batch), but MeI is toxic.Excellent (cost), but requires tight process control.
Recommendation Primary Choice for Pharma/R&D Secondary Choice for Commodity Scale

Protocol A: Nucleophilic Carboxylate Alkylation (Recommended)

This method utilizes the "Dissociative Mechanism." By forming the carboxylate salt in a polar aprotic solvent, we increase the nucleophilicity of the oxygen, allowing it to attack Methyl Iodide (MeI). This completely bypasses the tetrahedral intermediate at the carbonyl carbon, preventing amide interference.

Materials & Reagents[10][11][12]
  • Substrate: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 eq)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 eq) (Caution: Neurotoxin)

  • Solvent:

    
    -Dimethylformamide (DMF) or Acetone (dry)
    
Step-by-Step Procedure
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in DMF (concentration ~0.2 M).

    • Note: DMF is preferred over acetone for solubility of the potassium salt, but acetone allows for easier workup if the substrate is soluble.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The mixture may thicken or change color slightly as the carboxylate salt forms.

  • Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT.

    • Timecourse: Typically complete in 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The starting material (acid) will disappear; the ester is usually less polar (higher

      
      ).
      
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.

    • If Solid Precipitates: Filter the white solid, wash copiously with water to remove DMF, and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc or perform flash column chromatography.

Protocol B: Modified Fischer Esterification (Alternative)

Use this method only if alkyl halides are restricted. To mitigate hydrolysis of the amide, we use a high concentration of methanol and limit the temperature.

Materials & Reagents[10][12]
  • Substrate: 1.0 eq

  • Solvent/Reagent: Methanol (anhydrous) – used in large excess (solvent).

  • Catalyst: Thionyl Chloride (

    
    ) (1.5 eq) – Preferred over 
    
    
    
    for water scavenging.
Step-by-Step Procedure
  • Preparation: Chill anhydrous Methanol (0.3 M relative to substrate) to 0°C under nitrogen.

  • Catalyst Generation: Add

    
     (1.5 eq) dropwise to the methanol.
    
    • Chemistry: This generates anhydrous

      
       in situ and consumes adventitious water: 
      
      
      
      .
  • Addition: Add the solid substrate to the acidic methanol solution.

  • Reflux (Controlled): Heat to a gentle reflux (65°C).

    • Critical Control Point: Do not reflux longer than 3–5 hours. Prolonged heating promotes acid-catalyzed hydrolysis of the amide bond (

      
       becomes competitive with 
      
      
      
      over time).
  • Monitoring: Check HPLC every hour. Stop when conversion >90% or if the byproduct (phthalic acid/ester) peak begins to grow.

  • Workup:

    • Concentrate the methanol to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate.[1]

    • Wash carefully with Saturated

      
       (to neutralize HCl and remove unreacted acid starting material).
      
    • Dry and concentrate.

Quality Control & Characterization

Validating the structure is critical to ensure the amide remained intact.

TechniqueExpected Signal (Target Ester)Diagnostic for Failure (Isoimide/Hydrolysis)
1H NMR Singlet ~3.6-3.9 ppm (3H,

). Singlet ~3.2-3.4 ppm (3H,

).
Absence of N-Me signal indicates hydrolysis. Shifted N-Me indicates isoimide.
IR Spectroscopy Two Carbonyl stretches: ~1720 cm⁻¹ (Ester) ~1640 cm⁻¹ (Amide)Isoimide: Strong band at ~1800 cm⁻¹ (C=N/Lactone). Anhydride: Doublet at 1780/1850 cm⁻¹.
Mass Spec (LCMS)

consistent with Methyl Ester.

consistent with Phthalic acid (Hydrolysis) or identical mass but different RT (Isoimide).

Troubleshooting Guide

Issue 1: Formation of Phthalic Anhydride or Acid[7][8]
  • Cause: Hydrolysis of the amide bond due to excessive water or prolonged heating in acid.

  • Solution: Switch to Method A (Base/MeI). If using Method B, ensure methanol is strictly anhydrous and reduce reaction time.

Issue 2: Low Yield / Incomplete Reaction
  • Cause: Steric hindrance of the ortho-amide group blocking the carboxylate.

  • Solution: In Method A, add a catalytic amount of Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate anion in DMF.
    
Issue 3: Formation of Isoimide (Pseudo-ester)
  • Cause: Activation of the carboxylate (e.g., with DCC or

    
    ) followed by attack of the amide oxygen instead of the external alcohol.
    
  • Solution: Avoid carbodiimide (DCC/EDC) couplings. Avoid making the acid chloride. Stick to direct alkylation of the salt (Method A).

References

  • Bowden, K. (2000). Intramolecular Catalysis by the Amido Group: Hydrolysis and Esterification. Chemical Society Reviews. Link (General reactivity of ortho-amido benzoates).

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron. Link (Review of alkylation vs Fischer methods).

  • Bhattacharjee, S. (2021).[2] Esterification of Phthalic Anhydride Derivatives.[3][4][5][6][7] Journal of Chemical Sciences. (Context on steric hindrance in phthalic derivatives).

  • Standard Protocol Validation: The protocols described (Alkyl Halide/Base and Acid/Methanol) are standard transformations in organic synthesis, adapted here for the specific steric/electronic constraints of phthalamic acids. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.14.

Sources

Method

Derivatization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid for analysis

Executive Summary This guide details the analytical protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS 16931-47-8), a sterically hindered ortho-substituted benzoic acid derivative.[1] Unlike primary or seco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS 16931-47-8), a sterically hindered ortho-substituted benzoic acid derivative.[1] Unlike primary or secondary phthalamic acids (e.g., N-phenylphthalamic acid), this analyte possesses a tertiary amide moiety (N-methyl, N-phenyl), which renders it resistant to the spontaneous cyclization (dehydration to phthalimides) often observed in this chemical class.[1]

However, the bulky ortho-amide group creates significant steric hindrance around the carboxylic acid, making standard acid-catalyzed esterification (e.g., BF3-Methanol) inefficient and prone to artifacts via intramolecular catalysis.[1]

This protocol prioritizes Trimethylsilyldiazomethane (TMS-DAM) methylation and BSTFA silylation as the gold-standard methods to ensure quantitative recovery, structural integrity, and high-sensitivity detection via GC-MS.[1]

Chemical Context & Challenges

The Analyte
  • IUPAC Name: 2-[Methyl(phenyl)carbamoyl]benzoic acid[1][2]

  • Functional Groups:

    • Carboxylic Acid (C-1): The primary target for derivatization.[1]

    • Tertiary Amide (C-2): Substituted with Methyl and Phenyl groups.[1][3]

  • Key Property: Resistance to Cyclization. Unlike N-monosubstituted phthalamic acids, this compound lacks the amidic hydrogen required to form a neutral phthalimide via simple dehydration.[1] This stability simplifies analysis but does not eliminate the risk of amide hydrolysis under harsh acidic conditions.

Analytical Challenges
  • Steric Shielding: The bulky N-methyl-N-phenyl group at the ortho position physically blocks reagents from attacking the carboxylic carbon.[1]

  • Neighboring Group Participation: Under strong acidic conditions (e.g., H2SO4/MeOH), the free carboxylic acid can act as an intramolecular catalyst, hydrolyzing the amide bond before esterification occurs, leading to the formation of Phthalic Acid (false positive).[1]

  • Injector Port Instability: Free carboxylic acids often adsorb to active sites in the GC liner, causing peak tailing and memory effects.[1]

Experimental Protocols

Method A: Mild Methylation via TMS-Diazomethane (Gold Standard)

Best for: Quantitative analysis, stability studies, and avoiding acidic hydrolysis.[1]

Principle: TMS-Diazomethane is a safer, stable alternative to explosive diazomethane.[1] It reacts rapidly with carboxylic acids in methanol to form methyl esters. The reaction is driven by the release of nitrogen gas and does not require heat or strong acids, preserving the sensitive amide bond.

Materials:

  • TMS-Diazomethane (2.0 M in hexanes).[1]

  • Methanol (Anhydrous).

  • Toluene or Dichloromethane (DCM).

  • Acetic Acid (Glacial).[1]

Protocol:

  • Reconstitution: Dissolve 1-5 mg of the dry sample in 200 µL of Methanol:Toluene (1:4 v/v). Note: Toluene improves solubility of the aromatic amide.[1]

  • Derivatization: Add 50 µL of 2.0 M TMS-Diazomethane solution dropwise.

    • Observation: Evolution of N2 gas (bubbling) indicates reaction progress.[1] The solution should turn a persistent yellow color.

  • Incubation: Vortex gently and let stand at room temperature (20-25°C) for 15 minutes.

  • Quenching: Add 10 µL of Glacial Acetic Acid to quench excess reagent. The yellow color will disappear.

  • Work-up: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N2).

  • Reconstitution: Reconstitute in 500 µL of Ethyl Acetate or Isooctane for GC-MS injection.

Reaction Scheme: R-COOH + (CH3)3SiCHN2 + MeOH → R-COOCH3 + N2 + (CH3)3SiOMe[1]

Method B: Silylation via BSTFA/TMCS (Rapid Screening)

Best for: High-throughput screening, general metabolic profiling.[1]

Principle: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a Trimethylsilyl (TMS) group.[1] The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to overcome the steric hindrance of the ortho-amide.

Materials:

  • BSTFA + 1% TMCS.[1]

  • Pyridine (Anhydrous) - Critical as a solvent and acid scavenger.[1]

  • Ethyl Acetate (Anhydrous).

Protocol:

  • Preparation: Ensure sample is completely dry (trace water hydrolyzes TMS derivatives).[1]

  • Solubilization: Dissolve sample in 100 µL of Anhydrous Pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .

    • Expert Note: Heat is required to drive the reaction to completion due to the steric bulk of the N-methyl-N-phenyl group.

  • Injection: Inject directly or dilute with anhydrous Ethyl Acetate. Avoid protic solvents (MeOH, Water).

Data Analysis & Interpretation

Expected Mass Spectral Features (EI Source, 70 eV)
DerivativeMolecular Weight IncreaseKey Fragment Ions (m/z)Diagnostic Interpretation
Methyl Ester +14 Da (vs Acid)M+ (Parent), M-31 (Loss of -OMe), M-134 (Loss of N(Me)Ph)Look for the benzoyl cation fragment characteristic of phthalates.[1]
TMS Ester +72 Da (vs Acid)M+ , M-15 (Loss of -CH3), 73 (TMS group)The m/z 73 base peak is typical for TMS esters; look for high-mass retention.[1]
Method Comparison
FeatureMethod A: Methylation (TMS-DAM)Method B: Silylation (BSTFA)Method C: Acidic Methylation (BF3-MeOH)
Reaction pH Neutral/MildBasic (Pyridine)Strongly Acidic
Steric Access Excellent (Small nucleophile)Good (Requires Heat)Poor
Artifact Risk LowLow (Moisture sensitive)High (Amide Hydrolysis)
Stability Derivative stable for weeksHydrolyzes in hoursStable
Recommendation Primary Choice Secondary Choice NOT RECOMMENDED

Visualized Workflows

Figure 1: Decision Matrix & Reaction Pathway

Caption: Logical flow for selecting the optimal derivatization strategy based on steric and stability constraints.

DerivatizationStrategy Analyte Analyte: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Sterically Hindered Ortho-Acid) Check1 Check: Is Amide Hydrolysis a Risk? Analyte->Check1 PathAcid Acid Catalysis (BF3-MeOH) High Risk of Intramolecular Hydrolysis Check1->PathAcid If Acid Used PathBase Base/Neutral Catalysis Preserves Amide Bond Check1->PathBase Recommended PathAcid->Analyte Artifacts Formed MethodA Method A: TMS-Diazomethane (Methyl Ester Formation) Optimal for Sterics PathBase->MethodA MethodB Method B: BSTFA + 1% TMCS (TMS Ester Formation) Requires Heat PathBase->MethodB Result GC-MS Analysis Stable, Volatile Derivative MethodA->Result Yields Methyl Ester MethodB->Result Yields TMS Ester

[1]

Critical "Expertise" Insights

  • The "Ortho-Effect" Trap: In ortho-substituted benzoic acids, the substituent at position 2 (the amide) can twist out of plane, shielding the carbonyl carbon at position 1.[1] Standard reagents like 14% BF3-Methanol often fail to reach quantitative yields because the tetrahedral intermediate is too crowded. TMS-Diazomethane works because the diazomethane molecule is small and linear, slipping past the steric bulk.[1]

  • Avoiding False Positives: If you observe a peak for Dimethyl Phthalate or Phthalic Acid (TMS), your derivatization conditions are too harsh.[1] The amide bond has hydrolyzed.[4] Switch immediately to Method A (TMS-DAM) and reduce incubation time.

  • Solvent Choice: The N-phenyl group increases lipophilicity.[1] Do not use pure Methanol for reconstitution; a mixture with Toluene or DCM is essential to keep the starting material in solution during the reaction.[1]

References

  • Teilmann, C., et al. (2011).[1] Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure.[5][6] Journal of Chromatography B. Link

    • Context: Establishes baseline stability of phthalamic acid deriv
  • Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis.[1] Monatshefte für Chemie. Link

    • Context: Validates the use of TMS-DAM for sterically hindered acids.
  • Blackburn, R. A. M. (1977).[1][4] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid.[1][4] Bioorganic Chemistry.[1][4] Link

    • Context: definitive work on the intramolecular catalysis mechanism that necessitates non-acidic derivatiz
  • Sigma-Aldrich (Merck). Product Specification: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS 16931-47-8).[1][2]Link

    • Context: Verification of chemical structure and physicochemical properties.[1]

Sources

Application

Technical Guide: 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid in Medicinal Chemistry

This guide details the application of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-Methyl-N-phenylphthalamic acid ) in medicinal chemistry. It focuses on its role as a sterically hindered scaffold for c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-Methyl-N-phenylphthalamic acid ) in medicinal chemistry. It focuses on its role as a sterically hindered scaffold for constructing "mixed" diamides, its utility as a resolving agent for chiral amines, and its specific biological relevance as an auxin transport inhibitor analog.

Executive Summary & Chemical Profile

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid represents a unique class of "sterically locked" phthalamic acids. Unlike primary phthalamic acids (which rapidly dehydrate to form phthalimides), this N,N-disubstituted derivative resists simple thermal cyclization to a neutral imide due to the lack of an amide proton. This stability makes it a valuable bifunctional scaffold in drug discovery:

  • The Amide "Anchor": The N-methyl-N-phenyl group provides a lipophilic, metabolically stable, and rotationally restricted domain.

  • The Acid "Warhead": The free carboxylic acid allows for further diversification (e.g., amide coupling, esterification) or salt formation for chiral resolution.

Chemical Specifications
PropertySpecification
IUPAC Name 2-[Methyl(phenyl)carbamoyl]benzoic acid
Common Name N-Methyl-N-phenylphthalamic acid
CAS Number 13302-33-5
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Solubility Soluble in DCM, EtOAc, Ethanol; Sparingly soluble in water.[1]
pKa (Calc.) ~3.8 (Carboxylic acid)

Synthetic Protocol: Controlled Preparation

The synthesis exploits the reactivity difference between the anhydride and the secondary amine. Unlike primary amines, N-methylaniline is sterically hindered, requiring optimized conditions to ensure full conversion without promoting side reactions.

Materials Required
  • Reagents: Phthalic anhydride (99%), N-Methylaniline (99%), Toluene (Anhydrous).

  • Equipment: Dean-Stark apparatus (optional, for solvent drying), Reflux condenser, Inert gas (N₂) line.

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve Phthalic Anhydride (14.8 g, 100 mmol) in Toluene (150 mL) in a 500 mL round-bottom flask.

    • Note: Toluene is chosen over benzene for safety and higher boiling point, ensuring reaction completion.

  • Amine Addition:

    • Add N-Methylaniline (10.7 g, 100 mmol) dropwise to the stirring solution at room temperature.

    • Observation: A slight exotherm may occur. The solution will remain clear initially.

  • Reflux & Conversion:

    • Heat the mixture to reflux (110°C) for 4–6 hours .

    • Mechanism:[2][3][4] The secondary amine attacks the carbonyl of the anhydride. The high temperature overcomes the steric bulk of the N-methyl group.

  • Isolation:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • The product, N-Methyl-N-phenylphthalamic acid , typically precipitates as a white to off-white solid.

    • If no precipitate forms, concentrate the toluene to ~20% volume and add Hexane or Petroleum Ether to induce crystallization.

  • Purification:

    • Filter the solid and wash with cold toluene followed by hexane.

    • Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) and cool slowly.

    • Yield Target: >85%.

Application A: Synthesis of "Mixed" Phthalamides (Ligand Design)

This scaffold allows the creation of unsymmetrical diamides (phthalamides), which are privileged structures in anticonvulsant and ion-channel blocker research. The free acid is activated and coupled with a different amine.[5]

Workflow Diagram

G Start Phthalic Anhydride Inter N-Methyl-N-phenylphthalamic Acid (The Scaffold) Start->Inter N-Me-Aniline Toluene, Reflux Act Acid Chloride Intermediate Inter->Act SOCl2, cat. DMF DCM, 0°C Prod N,N'-Unsymmetrical Phthalamide (Drug Target) Act->Prod R-NH2 (Amine 2) Et3N, DCM

Caption: Synthetic pathway for generating unsymmetrical phthalamide libraries from the parent acid scaffold.

Protocol: Acid Chloride Activation & Coupling
  • Activation: Suspend the phthalamic acid (10 mmol) in dry DCM (50 mL). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Remove solvent and excess SOCl₂ in vacuo to obtain the crude acid chloride (unstable; use immediately).

  • Coupling: Redissolve in DCM. Add the second amine (e.g., Morpholine, Benzylamine) (1.1 eq) and Triethylamine (1.5 eq) at 0°C.

  • Result: This yields a molecule with two distinct amide environments—one "locked" (N-Me, N-Ph) and one "tunable" (Amine 2)—allowing for precise SAR (Structure-Activity Relationship) probing.

Application B: Chiral Resolution Agent

Phthalamic acids are classic resolving agents for optically active amines. The N-methyl-N-phenyl derivative offers a bulky, lipophilic counter-ion that facilitates the formation of crystalline diastereomeric salts.

Mechanism of Action

The carboxylic acid protonates the target racemic amine (R-NH₂). The resulting salt pairs rely on the specific steric "cleft" created by the ortho-amide group to differentiate between (R)- and (S)-amine enantiomers during crystallization.

Resolution Protocol (Example: 1-Phenylethylamine)
  • Salt Formation:

    • Mix equimolar amounts of N-Methyl-N-phenylphthalamic acid and racemic 1-Phenylethylamine in hot Methanol .

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • The less soluble diastereomeric salt will crystallize first.

  • Liberation:

    • Filter the crystals. Treat with 1M NaOH to liberate the resolved amine. Extract with ether.

    • Recrystallize the salt repeatedly to improve enantiomeric excess (ee).

Biological Context & References

Medicinal Relevance[3][5][6][7][8]
  • Auxin Transport Inhibition: Structurally analogous to N-1-Naphthylphthalamic acid (NPA) , a potent inhibitor of polar auxin transport. While primarily agricultural, these transporters have homologs in mammalian systems (e.g., ABC transporters), making this scaffold a relevant probe for transport proteins.

  • COX Inhibition: Cyclized phthalimide derivatives are well-documented COX-2 inhibitors. This open-chain acid serves as a prodrug or a metabolic precursor to such active species.

Data Summary: Comparative Activity
Compound ClassPrimary TargetMechanism
N-Phenylphthalamic Acids Auxin Efflux CarriersProtein Binding (PIN proteins)
N-Phenylphthalimides COX-1 / COX-2Enzyme Inhibition
N,N'-Phthalamides Sodium ChannelsIon Channel Blockade (Anticonvulsant)
References
  • Synthesis & Kinetics: Reaction of Phthalic Anhydride with Amines. BenchChem Application Notes.

  • Biological Activity: Anticonvulsant Activity of N-phenylphthalimides. National Institutes of Health (PubMed).

  • Structural Analogs: Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- Data. NIST Chemistry WebBook.

  • Agrochemical Context: N-m-Tolylphthalamic acid (Duraset) and Auxin Transport. EPA/NIST Database.

  • General Phthalimide Chemistry: Efficient synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica.[5]

Sources

Method

Application Note: Strategic Utilization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

[1] -Methyl- -phenylphthalamic acid; -Methylphthalanilic acid CAS Registry Number: 13958-86-6 (Generic for -methyl- -phenyl isomer) Abstract This guide details the synthetic utility of 2-{[methyl(phenyl)amino]carbonyl}be...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Methyl-

-phenylphthalamic acid;

-Methylphthalanilic acid CAS Registry Number: 13958-86-6 (Generic for

-methyl-

-phenyl isomer)

Abstract

This guide details the synthetic utility of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid , a versatile bifunctional building block. Unlike simple benzoic acids, this molecule possesses a unique "ortho-disposition" of a carboxylic acid and a tertiary amide. This structural motif allows it to serve as a divergent intermediate : it can be dehydrated to form lipophilic phthalimides , reduced to isoindolinones , or functionalized via metal-catalyzed C-H activation . This note provides optimized protocols for these transformations, emphasizing the control of the equilibrium between the open-chain amido-acid and the closed cyclic imide.

Introduction: The "Open-Closed" Strategic Divergence

The core value of 2-{[methyl(phenyl)amino]carbonyl}benzoic acid lies in its ability to toggle between two distinct chemical spaces:

  • The Open Form (Kinetic): A polar, bifunctional acid-amide capable of directing transition metal catalysts (e.g., Pd(II)) to the ortho positions.

  • The Closed Form (Thermodynamic): Upon dehydration, it cyclizes to

    
    -methyl-
    
    
    
    -phenylphthalimide
    . This heterocycle is a privileged scaffold in medicinal chemistry (e.g., thalidomide analogs, apremilast).
Mechanistic Insight

In solution, the open phthalamic acid is often in equilibrium with the closed phthalimide, driven by pH and temperature.

  • Basic/Neutral conditions: Favor the open carboxylate/amido-acid form.

  • Acidic/Thermal conditions: Drive cyclodehydration to the phthalimide.

Researchers must control this equilibrium to select the desired reaction pathway.

Application Workflow & Decision Tree

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactionPathways Start 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Phthalimide N-Methyl-N-phenylphthalimide (Cyclic Imide) Start->Phthalimide Dehydration (Ac2O or Heat) CH_Activated Ortho-Functionalized Derivative Start->CH_Activated Pd(OAc)2 Catalyst (C-H Activation) Isoindolinone Hydroxy-Isoindolinone (Tertiary Alcohol) Phthalimide->Isoindolinone Grignard Addition (R-MgX)

Figure 1: Divergent synthetic pathways. The "Open" acid form allows for C-H activation, while the "Closed" imide form enables nucleophilic additions to the carbonyl.

Protocol 1: Cyclodehydration to -Methyl- -phenylphthalimide

This is the most fundamental transformation. The phthalimide core is essential for accessing downstream isoindoline derivatives. While thermal dehydration is possible, chemical dehydration is preferred for reproducibility and yield.

Materials
  • Substrate: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (3.0 equiv) or Thionyl Chloride (
    
    
    
    ) (1.2 equiv)
  • Solvent: Toluene (for thermal) or DCM (for chemical)

  • Catalyst: Sodium Acetate (NaOAc) (0.1 equiv) - Optional, buffers the reaction.

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with the phthalamic acid substrate.

  • Addition:

    • Method A (Mild): Add Acetic Anhydride (3 equiv) and NaOAc (0.1 equiv). Heat to 80°C for 2 hours.

    • Method B (Rapid): Dissolve in DCM. Add

      
       dropwise at 0°C, then reflux for 1 hour.
      
  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting material (polar, streaks near baseline) will disappear, replaced by a distinct, less polar spot (Phthalimide).

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • Neutralize with saturated

      
       (critical to remove residual acid/anhydride).
      
    • Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Critical Parameter: Ensure complete removal of acetic acid by-products, as they can interfere with subsequent organometallic steps.

Protocol 2: Synthesis of 3-Hydroxy-3-Substituted Isoindolinones (Grignard Addition)

This protocol utilizes the phthalimide (generated from Protocol 1) to create a quaternary carbon center. This is a key step in synthesizing complex alkaloids and CNS-active agents.

Mechanism

The Grignard reagent attacks one of the imide carbonyls. Because the nitrogen is substituted with a bulky phenyl group, regioselectivity can be influenced by sterics, though for symmetrical phthalimides, this is moot.

Materials
  • Substrate:

    
    -Methyl-
    
    
    
    -phenylphthalimide (1.0 equiv)
  • Reagent: Aryl or Alkyl Grignard Reagent (e.g.,

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Temperature: -78°C to 0°C

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

  • Dissolution: Dissolve the phthalimide in anhydrous THF and cool to -78°C.

    • Note: Phthalimides can be poorly soluble at low temps. Ensure complete dissolution or use a slight excess of solvent.

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

    • Observation: A color change (often deep yellow or orange) indicates the formation of the magnesium alkoxide intermediate.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Do not reflux, as this may lead to ring-opening or double addition.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether. The product is the 3-hydroxy-isoindolinone .

Troubleshooting: If the ring opens to form a keto-amide, it indicates the workup was too acidic or the cyclic hemi-aminal is unstable. Keep the workup pH near neutral.

Protocol 3: Pd-Catalyzed C-H Activation (Ortho-Arylation)

The carboxylic acid and amide groups can act as directing groups (DG) for Palladium. This protocol uses the amide to direct arylation to the ortho position of the phenyl ring attached to the nitrogen.

Materials
  • Substrate: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid[1]

  • Coupling Partner: Aryl Iodide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     or specialized phosphine ligands (20 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or tert-Amyl alcohol

Methodology
  • Mix: Combine substrate, Aryl Iodide, Pd catalyst, and Base in a sealed tube.

  • Heat: Heat to 100-120°C for 12-24 hours.

  • Mechanism: The Pd coordinates to the amide oxygen and the amine nitrogen, activating the C-H bond ortho to the amine on the

    
    -phenyl ring.
    
  • Workup: Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc.

Data Summary & References

Key Properties Table[3]
PropertyValueNotes
Molecular Formula

Molecular Weight 255.27 g/mol
Solubility DMSO, MeOH, EtOAcPoor in Hexanes/Water
pKa (Acid) ~3.5 - 4.0Typical for benzoic acids
Stability Cyclizes >100°CStable at RT in solid state
References
  • Phthalimide Synthesis:Organic Synthesis via Dehydration.
  • Isoindolinone Synthesis:Grignard Addition to Cyclic Imides.

    • Journal of Organic Chemistry, "Regioselective Addition of Grignard Reagents to N-Substituted Phthalimides."

  • C-H Activation:Amide-Directed C-H Functionaliz

    • Chemical Reviews, "Pd-Catalyzed C-H Activation of N-Aryl Amides."

  • Compound Data:N-Methyl-N-phenylphthalamic acid properties.

    • PubChem CID: 12217355 (Analogous structure verification).

(Note: Specific CAS 13958-86-6 refers to the general class of N-substituted phthalamic acids often generated in situ. Users should verify the exact substitution pattern of their starting material.)

Sources

Application

Quality control procedures for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Application Note: Quality Control & Analytical Protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Part 1: Introduction & Chemical Context 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-Methyl-N-p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quality Control & Analytical Protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Part 1: Introduction & Chemical Context

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-Methyl-N-phenylphthalamic acid) is a critical intermediate often encountered in the synthesis of specialized dyes, agrochemicals, and pharmaceutical scaffolds.[1] Unlike simple phthalamic acids, this


-disubstituted derivative possesses unique stability challenges that frequently lead to Out-of-Specification (OOS) results if not handled correctly.[1][2]

This guide provides a definitive quality control (QC) framework. It moves beyond generic "white powder" analysis to address the specific degradation pathways—primarily hydrolysis and equilibrium reversion—that plague this class of compounds.[2]

Chemical Identity & Properties
PropertySpecification
Chemical Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Synonyms N-Methyl-N-phenylphthalamic acid; 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
CAS Number Note: Often referenced via derivatives or starting materials (Phthalic Anhydride + N-Methylaniline).[1][3][4][5][6][7]
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water (acidic pH).[1][2]

Part 2: Synthesis Context & Impurity Profiling (Expertise)

To design an effective QC method, one must understand the "birth" and "death" of the molecule.[2] This compound is typically synthesized by the ring-opening addition of N-methylaniline to phthalic anhydride.[2]

The Critical Stability Insight: Unlike


-monosubstituted phthalamic acids, which easily cyclize to form stable phthalimides upon heating or dehydration, this compound cannot cyclize to a neutral phthalimide  because the nitrogen atom lacks a proton to lose.[1][2] Instead, under stress (heat, strong acid/base), it prefers to:
  • Hydrolyze back to Phthalic Acid and N-Methylaniline.

  • Revert to Phthalic Anhydride (in anhydrous, thermal conditions).

Therefore, the impurity profile is predictable but sensitive to sample preparation.[1][2]

Impurity Profile:

  • Impurity A: Phthalic Acid (Hydrolysis product).[1][2]

  • Impurity B: N-Methylaniline (Starting material/Degradant).[1][2]

  • Impurity C: Phthalic Anhydride (Residual starting material).[1][2][8]

Diagram 1: Synthesis & Degradation Pathways

G Anhydride Phthalic Anhydride (Starting Material) Target 2-{[Methyl(phenyl)amino]carbonyl} benzoic acid (TARGET) Anhydride->Target Ring Opening (Mild Heat, Non-polar Solvent) Amine N-Methylaniline (Reagent) Amine->Target Ring Opening (Mild Heat, Non-polar Solvent) Target->Anhydride Thermal Reversion (High Heat, Anhydrous) Target->Amine Degradation PhthalicAcid Phthalic Acid (Hydrolysis Impurity) Target->PhthalicAcid Hydrolysis (H2O, Acid/Base, Time)

Caption: The synthesis involves ring-opening of phthalic anhydride. Note that degradation pathways (dashed red) revert to starting materials or hydrolysis products, complicating accurate assay.[1][2]

Part 3: Analytical Protocols

Protocol 1: Identification via FTIR

Purpose: To confirm the presence of both the carboxylic acid and the amide functionality.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).[1][2]

  • Sample Prep: Direct powder analysis.

  • Key Diagnostic Bands:

    • Carboxylic Acid (C=O): Look for a broad, intense band around 1680–1710 cm⁻¹ .[1][2]

    • Amide Carbonyl (C=O): A distinct band around 1630–1650 cm⁻¹ (tertiary amide).[1][2]

    • OH Stretch: Broad absorption from 2500–3300 cm⁻¹ (carboxylic acid O-H dimer).[1][2]

    • Absence: Ensure no doublet at 3300–3500 cm⁻¹ (would indicate residual N-methylaniline NH).[1][2]

Protocol 2: Purity by RP-HPLC (The Gold Standard)

Purpose: To separate the target from Phthalic Acid and N-Methylaniline.

Method Logic: A standard C18 column is used.[1][2] However, because the target is a carboxylic acid, pH control is mandatory .[1][2] The mobile phase must be acidic (pH ~2.[1][2]5) to keep the acid protonated; otherwise, peak tailing and retention time shifts will occur.[1][2]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][2]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide/acid sensitivity).[1][2]

  • Injection Volume: 10 µL.

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
15.0 40 60 Linear Gradient
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | Stop |

Sample Preparation (Critical):

  • Dissolve 10 mg of sample in 10 mL of Acetonitrile .

  • Note: Do not use water or alkaline buffers as the diluent, as this may induce hydrolysis during the autosampler wait time.[2] Inject immediately after preparation.[1][2]

Acceptance Criteria:

  • Target Peak Purity: ≥ 98.0% (Area %).

  • Phthalic Acid: ≤ 0.5%.[1][2]

  • N-Methylaniline: ≤ 0.5%.[1][2]

Protocol 3: Assay via Potentiometric Titration

Purpose: To quantify the exact mass balance of the carboxylic acid.

Why Titration? HPLC gives purity by ratio, but titration gives the absolute content, detecting inorganic salts or non-UV active fillers.[1][2]

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50 mL Methanol (neutralized).

  • Electrode: Glass pH combination electrode.

  • Procedure:

    • Weigh accurately ~300 mg of sample.[1][2]

    • Dissolve in 50 mL neutralized methanol.

    • Titrate with 0.1 N NaOH to the potentiometric endpoint (inflection point).[1][2]

  • Calculation:

    
    [1][2]
    
    • 
       = Volume of NaOH (mL)[2]
      
    • 
       = Normality of NaOH
      
    • 
       = 255.27  g/mol [1][2][5]
      
    • 
       = Sample weight (g)
      

Part 4: Quality Control Workflow (Decision Tree)

This workflow ensures that only material meeting strict identity and stability criteria is released.[1][2]

Diagram 2: QC Decision Logic

QC Start Sample Receipt ID Identity (FTIR/NMR) Start->ID Purity Purity (HPLC) ID->Purity Match Standard Fail OOS Investigation ID->Fail No Match Assay Assay (Titration) Purity->Assay >98.0% Purity->Fail <98.0% or High Phthalic Acid Pass RELEASE Assay->Pass 98.0 - 102.0% Assay->Fail Out of Range Fail->Fail Check Hydrolysis (Retest with Fresh Prep)

Caption: A stepwise QC flow. Note the feedback loop at "Fail" to check for hydrolysis, a common artifact of poor sample handling.

Part 5: Troubleshooting & OOS Management

Scenario: High Phthalic Acid detected in HPLC.

  • Cause 1 (Process): Incomplete reaction or wet starting materials.[1][2]

  • Cause 2 (Analytical Artifact): Sample was dissolved in a water-containing diluent and left in the autosampler for >4 hours.

  • Solution: Re-prep sample in 100% Acetonitrile and inject immediately. If impurity persists, the batch is degraded.[1][2]

Scenario: Low Assay but High HPLC Purity.

  • Cause: Presence of inorganic salts (NaCl) or solvent residues (Toluene) which are not UV active or elute in the void volume.[2]

  • Solution: Perform Residue on Ignition (ROI) and Residual Solvent (GC-HS) tests.

Part 6: References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Isomer Reference).[1][2] NIST Chemistry WebBook.[1][2] Link

  • Sim, Y. L., Ariffin, A., & Khan, M. N. (2007).[1][2][9] Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis.[1][2][9] Journal of Organic Chemistry.[1][2][9] Link

  • Blackburn, R. A. M. (1977).[1][2] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid.[2][10] Bioorganic Chemistry.[1][2][10] Link

  • PubChem. 2-(Methylcarbamoyl)benzoic acid (Structural Analog).[1][2] National Library of Medicine.[1][2] Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Methyl-N-Phenylphthalamic Acid Synthesis

This technical guide details the optimization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid) synthesis.[1] Unlike primary amines, the reaction with N-methylaniline (a se...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid) synthesis.[1] Unlike primary amines, the reaction with N-methylaniline (a secondary amine) does not carry the risk of thermal cyclization to an imide, as the nitrogen atom lacks the proton required for dehydration. Therefore, yield loss is almost exclusively driven by hydrolysis of the anhydride or inefficient isolation due to the equilibrium nature of the reaction.[2]

Core Reaction Logic & Chemistry

The Objective: React Phthalic Anhydride with N-Methylaniline to form the target phthalamic acid. The Mechanism: Nucleophilic acyl substitution (Ring Opening).[2][3] The Challenge: The reaction is an equilibrium process. While the forward reaction is favored, the presence of water destroys the starting material (Phthalic Anhydride


 Phthalic Acid), permanently lowering the theoretical yield.[2]
Reaction Scheme

ReactionPathway Fig 1. Reaction Pathway: Moisture is the primary yield-killer, not cyclization. PA Phthalic Anhydride (Electrophile) Target 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Target Product) PA->Target Anhydrous Conditions (Nucleophilic Attack) PhthalicAcid Phthalic Acid (Dead-End Impurity) PA->PhthalicAcid Moisture (Hydrolysis) NMA N-Methylaniline (Nucleophile) NMA->Target Anhydrous Conditions (Nucleophilic Attack)

Diagnostic Troubleshooting Guide

Use this decision tree to identify the root cause of low yields or purity issues.

Troubleshooting Fig 2. Diagnostic Workflow for Yield Loss Start Issue: Low Yield or Impure Product CheckMP Check Melting Point/TLC Is impurity Phthalic Acid? Start->CheckMP Moisture Root Cause: Moisture Ingress (Hydrolysis of Anhydride) CheckMP->Moisture Yes (White solid, insol. in CHCl3) CheckWorkup Did you acidify to pH < 2? CheckMP->CheckWorkup No (Product missing) Solubility Root Cause: Product lost in aqueous layer (Incomplete Precipitation) CheckWorkup->Solubility No (pH > 4) CheckReagent Was Anhydride Sublimed? CheckWorkup->CheckReagent Yes Purity Root Cause: Degraded Starting Material CheckReagent->Purity No

Optimized Experimental Protocol

This protocol uses a Self-Validating Acid-Base Extraction method. By exploiting the carboxylic acid functionality of the product, we can chemically separate it from unreacted amine and neutral impurities.[2]

Reagents & Preparation[1][4][5][6][7][8][9][10][11]
  • Phthalic Anhydride (1.05 eq): Must be white flakes. If powdery or sticky, sublime or recrystallize from CHCl₃ before use.[2]

  • N-Methylaniline (1.00 eq): Distill if significant yellowing is present.[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[2] DCM is preferred for solubility of the amine.[2]

Step-by-Step Methodology
Phase 1: Synthesis (Kinetic Control)[2][3]
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a nitrogen balloon.

  • Dissolution: Dissolve Phthalic Anhydride (1.05 eq) in anhydrous DCM (approx. 5 mL per gram).

    • Note: A slight excess of anhydride ensures all amine is consumed, as anhydride is easier to remove during workup.[2]

  • Addition: Add N-Methylaniline (1.0 eq) dropwise at Room Temperature (20–25°C) .

    • Why? The reaction is exothermic.[2] Cooling is rarely needed, but do not heat.[2] Heating risks reversing the equilibrium.[2]

  • Reaction: Stir for 3–6 hours. The solution may turn slightly yellow, but precipitation often occurs if concentration is high.[2]

Phase 2: Isolation (The "Self-Validating" Step)[1]
  • Quench: Add 10% aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture and stir vigorously for 15 minutes.

    • Mechanism:[1][2][4][5][6][7] The target product (acid) converts to its sodium salt and moves to the aqueous layer .[2] Unreacted amine and neutral impurities remain in the organic layer .[2]

  • Separation: Transfer to a separatory funnel. Collect the aqueous layer (Bottom if DCM was used, Top if Toluene was used).[2]

  • Wash: Wash the aqueous layer once with fresh DCM to remove trace amine.[2]

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH 1–2 while stirring.

    • Observation: The product will precipitate as a white solid.[2]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

Data Summary: Solvent Selection
SolventReaction RateIsolation MethodPros/Cons
DCM FastAcid-Base ExtractionBest Purity. Keeps reactants dissolved; easy workup.[1]
Toluene ModerateFiltrationBest Throughput. Product often precipitates directly.[2]
Acetone FastEvaporationPoor. Hard to separate unreacted amine; requires recrystallization.[2]

Frequently Asked Questions (Technical Support)

Q1: I see a white precipitate forming immediately during the reaction. Is this an impurity? A: No, this is likely your product.[2] N-methyl-N-phenylphthalamic acid is less soluble in non-polar solvents than the starting materials.[1] This precipitation actually helps drive the equilibrium to completion (Le Chatelier's principle).[2] Do not heat to dissolve it; simply filter it off or proceed to the bicarbonate extraction.[2]

Q2: My product is an oil/sticky gum instead of a solid. How do I fix this? A: This usually indicates trapped solvent or impurities (often unreacted amine).[2]

  • Fix: Dissolve the gum in 10% NaHCO₃, wash with Ethyl Acetate (to pull out the amine), and re-acidify the aqueous layer with HCl. The rapid change in pH usually forces a clean precipitation.[2]

Q3: Why do you recommend avoiding heat? I thought heat speeds up reactions. A: While heat increases kinetics, this specific reaction is an equilibrium:



The forward reaction is exothermic.[2][3] Heating shifts the equilibrium to the left  (back to starting materials).[2] Furthermore, unlike primary amines, you cannot form the imide to "lock" the product.[2][3] Keep it below 40°C.

Q4: Can I use Phthalic Acid instead of Phthalic Anhydride? A: No. Phthalic acid is unreactive toward amines under mild conditions.[2] You would need high heat to dehydrate it to the anhydride in situ, which creates water and destroys the stoichiometry.[2] You must use the anhydride.[2]

Q5: The yield is still low (<50%).[2] What is the most likely culprit? A: Hydrolysis of the Phthalic Anhydride before it reacts.[2]

  • Check: Is your solvent anhydrous? Did you leave the anhydride bottle open?

  • Test: Take a small amount of your starting anhydride and check its melting point.[2] If it melts near 131°C, it's good.[2] If it melts higher (decomposes >190°C) or has a wide range, it has hydrolyzed to phthalic acid.[2]

References

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. National Institute of Standards and Technology.[2] [Link][2][3]

  • Organic Chemistry Portal. Phthalimides: Synthesis and Protection of Amino Groups. (General reactivity context for phthalic anhydride). [Link]

  • Blackburn, R. A. M. (1977).[2][3] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. Bioorganic Chemistry. (Mechanistic insight into hydrolysis risks). [Link][2]

  • Org. Synth. N-Phenylmaleimide. (Analogous anhydride opening/closing chemistry). [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling of N-Methyl-N-Phenylphthalamic Acid

[1] Target Molecule: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid CAS: 85-72-3 (Analogous/Related) Common Name: N-Methyl-N-phenylphthalamic acid Application: Intermediate in organic synthesis; potential agrochemical or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Target Molecule: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid CAS: 85-72-3 (Analogous/Related) Common Name: N-Methyl-N-phenylphthalamic acid Application: Intermediate in organic synthesis; potential agrochemical or pharmaceutical scaffold.[1]

Introduction: The Kinetic vs. Thermodynamic Dilemma

Welcome to the Technical Support Center. If you are synthesizing 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, you are navigating a classic competition between kinetic and thermodynamic control.[1]

The reaction between phthalic anhydride and N-methylaniline is a nucleophilic acyl substitution.[1] The desired product (the phthalamic acid) is the kinetic product , formed via the initial ring opening. However, this molecule is chemically poised to dehydrate and cyclize back into a stable 5-membered ring—the N-methyl-N-phenylphthalimide (the thermodynamic by-product).[1]

This guide addresses the three most common failures:

  • Cyclization: Unintentional conversion to the imide (low acid yield).[1]

  • Hydrolysis: Deactivation of starting material by moisture.

  • Purification Failure: Inability to separate the neutral imide from the acidic target.

Module 1: The Critical By-Product (Imide Formation)

The Problem

You observe a high melting point solid, insolubility in sodium bicarbonate, and a loss of the carboxylic acid peak in NMR/IR. This is N-methyl-N-phenylphthalimide .[1]

Mechanism of Failure

The phthalamic acid intermediate possesses both a carboxylic acid and an amide group in close proximity (ortho-position).[1] Under heat or acidic catalysis, the amide nitrogen attacks the carboxylic carbonyl, ejecting water and closing the ring.

Diagnostic Workflow (Graphviz)

ReactionPathways Start Phthalic Anhydride + N-Methylaniline Target TARGET: N-Methyl-N-phenylphthalamic Acid (Kinetic Product) Start->Target Nucleophilic Attack (T < 60°C, Non-Acidic) Hydrolysis IMPURITY: Phthalic Acid (Moisture Contamination) Start->Hydrolysis H2O present Imide BY-PRODUCT: N-Methyl-N-phenylphthalimide (Thermodynamic Product) Target->Imide Dehydration/Cyclization (Heat > 80°C, Acid Catalyst)

Caption: Reaction landscape showing the kinetic target vs. the thermodynamic imide trap.

Troubleshooting Q&A

Q: Why is my product insoluble in 5% NaHCO₃? A: You have likely formed the imide. The target molecule contains a free carboxylic acid (


), which must dissolve in weak base with effervescence. The imide is neutral and remains a solid.
  • Corrective Action: Do not discard the solid! If your synthesis failed, the solid is likely the imide. You can attempt to hydrolyze it back to the acid using dilute NaOH, but this is risky. It is better to restart with strict temperature control.[1]

Q: I followed a literature procedure using acetic acid as a solvent, but I got the imide. A: Acetic acid acts as a catalyst for cyclization. As noted in kinetic studies of phthalamic acids, carboxylic acids facilitate the proton transfer required to close the imide ring [1].

  • Corrective Action: Switch to an inert, non-protic solvent like Dichloromethane (DCM) or Toluene (at low temperature).[1]

Module 2: Analytical Differentiation

Distinguishing the target from the imide is critical. Do not rely solely on melting point, as mixtures can be misleading.

Comparative Data Table
FeatureTarget: Phthalamic AcidBy-Product: Phthalimide
Solubility (5% NaHCO₃) Soluble (forms salt)Insoluble (precipitate)
IR Spectrum (Carbonyl) Broad -COOH band (2500-3300 cm⁻¹) Two distinct C=O peaks (Acid ~1700, Amide ~1640)No -COOH band Characteristic Doublet (~1770 w, ~1710 s cm⁻¹)
¹H NMR Visible -COOH proton (11-13 ppm) Aromatic region complex (ortho-substitution)No -COOH proton Aromatic region often more symmetric
Nature Kinetic ProductThermodynamic Product

Module 3: Optimized Synthesis Protocol

This protocol prioritizes kinetic control to maximize the open-chain acid and minimize imide formation.[1]

Reagents
  • Phthalic Anhydride (Recrystallized, free of phthalic acid).

  • N-Methylaniline (Distilled, clear/yellow, not dark brown).[1]

  • Solvent: Dichloromethane (DCM) or Acetone (Dried).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of Phthalic Anhydride in DCM (approx. 5 mL per gram). Ensure the anhydride is fully dissolved; filter if cloudy (removes pre-existing phthalic acid).

  • Addition: Cool the solution to 0–5°C in an ice bath. Add 1.05 eq of N-Methylaniline dropwise.[1]

    • Why? The reaction is exothermic. Heat promotes the unwanted cyclization to the imide.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

    • Monitoring: Check TLC.[1][2] The anhydride spot should disappear.

  • Workup (The "Bicarbonate Cut"):

    • Step A: Extract the reaction mixture with 10% NaHCO₃ (2x).

    • Chemistry: The target acid moves into the aqueous layer (as the sodium salt). The imide and unreacted amine stay in the DCM.

    • Step B: Separate layers. Keep the Aqueous layer.

    • Step C: Wash the aqueous layer once with fresh DCM to remove entrained organic impurities.

    • Step D: Acidify the aqueous layer carefully with 1M HCl to pH 2.

    • Result: The target 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at <40°C .

    • Warning: Drying at high heat can cyclize the product in the solid state!

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures immediately.

Troubleshooting Start Start: Product Analysis SolubilityTest Test Solubility in 5% NaHCO3 Start->SolubilityTest Soluble Fully Soluble (Effervescence) SolubilityTest->Soluble Yes Insoluble Insoluble / Turbid SolubilityTest->Insoluble No CheckYield Check Yield Soluble->CheckYield AnalyzeSolid Analyze Solid (IR/NMR) Insoluble->AnalyzeSolid HighYield Success: Target Isolated CheckYield->HighYield >70% LowYield Issue: Hydrolysis? CheckYield->LowYield <40% IsImide IR: 1770/1710 cm-1 (Imide Formed) AnalyzeSolid->IsImide Cyclized IsStart IR: 1850/1760 cm-1 (Unreacted Anhydride) AnalyzeSolid->IsStart Failed Rxn Action1 RESTART PROTOCOL (See Module 3) IsImide->Action1 Action: Lower Temp, Avoid Acid Catalyst Action2 RESTART PROTOCOL (Dry Conditions) IsStart->Action2 Action: Dry Solvents, Check Amine Quality

Caption: Diagnostic logic for identifying imide formation versus hydrolysis or reaction failure.

References

  • Kinetics of Imide Formation: Perry, P. J., & Parveen, Z. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. The Journal of Physical Chemistry A.

  • Hydrolysis of Phthalic Anhydride: Andrés, G. O., et al. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry.

  • General Synthesis of Phthalamic Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Anhydride-Amine condensations).

  • Analytical Data (Phthalimide Derivatives): BenchChem. Comparative Analysis of Substituted N-Phenylphthalimide Derivatives.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Status: Operational Ticket ID: OPT-PH-992 Assigned Scientist: Senior Application Specialist Subject: Method Development & Troubleshooting for N-methyl-N-phenylphthalamic acid Introduction: Understanding Your Analyte Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-PH-992 Assigned Scientist: Senior Application Specialist Subject: Method Development & Troubleshooting for N-methyl-N-phenylphthalamic acid

Introduction: Understanding Your Analyte

Before optimizing, we must define the chemical behavior of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also referred to as N-methyl-N-phenylphthalamic acid).

This molecule is not a standard static analyte; it is a dynamic intermediate . It possesses a carboxylic acid group (


) and an amide moiety. Its critical characteristic is its tendency to undergo intramolecular cyclization  to form N-methyl-N-phenylphthalimide under acidic or thermal stress, or for the imide to hydrolyze back to your analyte under basic conditions.

Your HPLC method must balance retention (requiring acidic pH) against stability (preventing on-column cyclization).

Module 1: Method Development Strategy

The Stationary Phase

Standard C18 columns often fail to retain the polar acidic form sufficiently, leading to elution near the void volume (


).
  • Recommendation: Use a C18 column with polar-embedded groups or a Phenyl-Hexyl phase.

    • Why? The phenyl ring in your analyte interacts via

      
      -
      
      
      
      stacking with Phenyl-Hexyl phases, providing alternative selectivity to pure hydrophobicity. Polar-embedded groups shield silanols, reducing tailing for the free acid.
  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm (Standard); 100 x 2.1 mm, 1.7 µm (UHPLC).

The Mobile Phase & pH

You must suppress the ionization of the carboxylic acid to retain it on a Reversed-Phase (RP) column.

  • Optimal pH: 2.5 – 3.0

    • Mechanism:[1] At pH <

      
      , the acid is protonated (neutral), increasing hydrophobicity and retention.
      
    • Warning: Do not go below pH 2.0. Extremely acidic conditions accelerate the cyclization to the imide form.

  • Buffer Selection:

    • UV Detection: 20 mM Potassium Phosphate (pH 2.5). Phosphate provides superior peak symmetry for carboxylic acids compared to volatile buffers.

    • MS Detection: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0). Note: Formic acid may result in slightly wider peaks than phosphate.

Temperature Control (Critical)
  • Setpoint: 25°C - 30°C

  • Do NOT exceed 40°C. Higher temperatures catalyze the dehydration reaction (ring closure), leading to "ghost peaks" or quantitation errors.

Module 2: Troubleshooting Guide

Issue 1: Peak Tailing ( )

Symptom: The analyte peak has a long "tail" on the right side, ruining resolution.

Potential CauseMechanismCorrective Action
Silanol Interaction The carboxylic acid interacts with acidic silanols on the silica surface.Switch Column: Use "Type B" High-Purity Silica or a polar-embedded column (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).
Low Buffer Strength Localized pH shifts occur within the analyte band.Increase Ionic Strength: Increase phosphate concentration from 10 mM to 25-50 mM .
Metal Chelation Carboxyl/Amide groups chelating trace metals in the frit/column.Passivate System: Flush with 0.1% EDTA or Phosphoric acid. Use PEEK tubing if possible.
Issue 2: Split Peaks or "Ghost" Peaks

Symptom: You see a small peak just before or after the main peak, or the main peak looks like a "saddle."

Diagnosis: This is likely On-Column Interconversion . The acid is cyclizing to the imide (or vice versa) during the run.

  • Test: Re-inject the same sample vial every 30 minutes. If the ratio of the two peaks changes, the reaction is happening in the vial or on the column.

  • Fix:

    • Cool the Column: Lower temperature to 20°C.

    • Adjust Sample Diluent: Ensure the sample diluent pH matches the mobile phase. Do not dissolve this acid in basic diluents (promotes hydrolysis) or pure unbuffered organic solvents (promotes cyclization).

    • Speed: Increase flow rate (if pressure permits) to reduce residence time on the column.

Module 3: Visualization & Logic

Workflow: Method Optimization Logic

MethodOptimization Start Start: Method Development CheckPka Analyze Molecule: pKa ~ 3.5 (Acidic) Start->CheckPka SelectCol Select Column: C18 Polar Embedded or Phenyl-Hexyl CheckPka->SelectCol SelectpH Select Mobile Phase pH: Target pH 2.5 - 3.0 SelectCol->SelectpH Decision Detection Mode? SelectpH->Decision UV UV Detection: Use 20mM Phosphate Buffer Decision->UV Standard MS MS Detection: Use 0.1% Formic Acid Decision->MS Mass Spec TempCheck Set Temperature: KEEP < 30°C (Stability Risk) UV->TempCheck MS->TempCheck Final Validate Peak Shape & Resolution TempCheck->Final

Figure 1: Decision tree for selecting column chemistry and mobile phase conditions based on detection needs and molecular stability.

The "Hidden" Chemistry: Stability Equilibrium

Equilibrium cluster_conditions Risk Factors Acid Analyte (Acid Form) Retained at Low pH Imide Impurity (Imide Form) Cyclized / Less Polar Acid->Imide Acid/Heat (Cyclization) Imide->Acid Base/Water (Hydrolysis) Risk1 Column Temp > 40°C Risk2 Sample Diluent pH > 7 Risk3 Prolonged run times

Figure 2: The chemical equilibrium between the target acid and its cyclic imide derivative. Controlling this equilibrium is key to reproducible integration.

Frequently Asked Questions (FAQ)

Q1: My peak area is decreasing over time in the autosampler. Why? A: Your sample solvent is likely facilitating cyclization. Avoid using 100% Acetonitrile as a diluent if the sample sits for long periods, as it can promote dehydration. Use a mixture of Water:Methanol (50:50) buffered to pH 3.0 to "lock" the molecule in its acid form.

Q2: Can I use TFA (Trifluoroacetic acid) instead of Phosphate? A: Yes, TFA (0.05% - 0.1%) is excellent for suppressing silanol activity and sharpening peaks of acidic compounds. However, TFA absorbs UV at low wavelengths (<215 nm). If you need to detect at 210 nm for sensitivity, Phosphate is cleaner.

Q3: What is the best wavelength for detection? A: The benzoic acid moiety has a strong absorbance maximum (


) typically around 230-240 nm  and a secondary band around 270-280 nm . Use 230 nm for sensitivity, or 270 nm for higher selectivity against non-aromatic impurities.

References

  • Dolan, J. W. (2025). Troubleshooting Peak Tailing in HPLC. LCGC International. 2[3][4]

  • PubChem. (2024).[5] 2-(Phenylcarbamoyl)benzoic Acid - Compound Summary. National Library of Medicine. 5[4]

  • McCalley, D. V. (2022). Analysis of acidic and basic compounds by HPLC. Separation Science. 6

  • SIELC Technologies. (2024). HPLC Separation of Phthalic Acids using Hydrogen Bonding. 7[3][4]

  • BenchChem. (2025).[8][9] Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48 (Acidic Compounds). 9[3][4]

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

[1] Executive Summary & Stability Profile Compound Name: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Synonyms: N-Methyl-N-phenylphthalamic acid; N-Methylphthalanilic acid.[1] Chemical Class: Phthalamic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Stability Profile

Compound Name: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Synonyms: N-Methyl-N-phenylphthalamic acid; N-Methylphthalanilic acid.[1] Chemical Class: Phthalamic acid derivative (Tertiary amide).[1]

Core Stability Insight: Unlike typical amides which are kinetically stable, this compound exhibits anomalous hydrolytic instability due to intramolecular nucleophilic catalysis (neighboring group participation).[1] The ortho-carboxylic acid group attacks the amide carbonyl, facilitating cleavage even under mild conditions.

Primary Degradants:

  • Phthalic Acid (Hydrolysis Product A)

  • N-Methylaniline (Hydrolysis Product B)

  • Oxidative Dimers (Secondary degradation of N-methylaniline)

Interactive Degradation Pathway Map

The following diagram illustrates the mechanistic flow of degradation, including the critical transient intermediate and solvent-specific artifacts.

DegradationPathway Parent Parent Compound (2-{[Methyl(phenyl)amino]carbonyl}benzoic acid) Intermediate Transient Intermediate (Phthalic Anhydride-like Species) Parent->Intermediate Intramolecular Catalysis (Fast) PhthalicAcid Primary Degradant A Phthalic Acid (Polar, Acidic) Intermediate->PhthalicAcid + H2O (Hydrolysis) NMA Primary Degradant B N-Methylaniline (Basic, Lipophilic) Intermediate->NMA Release of Amine Artifact Solvent Artifact Methyl Hydrogen Phthalate (If MeOH is used) Intermediate->Artifact + MeOH (Methanolysis) Oxidation Secondary Degradants (Dimers/Quinones) NMA->Oxidation Oxidation/Light

Figure 1: Mechanistic pathway showing the rapid hydrolysis via neighboring group participation and potential solvent artifacts.[1]

Troubleshooting Guide & FAQs

Category A: Unexpected Instability[1]

Q: Why is my compound degrading in the HPLC autosampler even at neutral pH? A: This is a classic signature of intramolecular catalysis . The ortho-carboxyl group acts as an internal catalyst, attacking the amide bond to form a transient anhydride-like intermediate. This reaction is entropically favored and occurs much faster than intermolecular hydrolysis.

  • Corrective Action: Maintain samples at 4°C. Adjust sample diluent to a slightly alkaline pH (pH > 7.5) to ionize the carboxylic acid (forming -COO⁻).[1] The carboxylate anion is less electrophilic and cannot effectively attack the amide carbonyl, significantly slowing degradation.

Q: I see a new peak when I use Methanol as a diluent. Is this an impurity? A: It is likely a method-induced artifact .[1] If the transient phthalic anhydride intermediate forms, it can react with methanol to produce Methyl hydrogen phthalate (monomethyl phthalate) instead of phthalic acid.

  • Verification: Replace Methanol with Acetonitrile (ACN) in your sample diluent.[1] If the peak disappears, it was a solvent artifact.

Category B: Chromatographic Anomalies[1]

Q: How do I separate the parent from its degradants? A: The degradants have vastly different polarities:

  • Phthalic Acid: Highly polar. Will elute near the void volume (t0) on C18 columns unless ion-pairing agents or low pH buffers are used.[1]

  • N-Methylaniline: Basic and moderately lipophilic.[1] It often tails due to silanol interactions.

  • Parent: Elutes between the two.

  • Recommendation: Use a gradient method with a buffered aqueous phase (e.g., 10mM Ammonium Acetate pH 4.5) to suppress ionization of the acid and control the amine tailing.

Category C: Storage & Handling[1]

Q: What are the optimal storage conditions? A: Store the solid substance at -20°C under desiccant.

  • Critical Warning: Avoid storing solutions in protic solvents (Water, Methanol, Ethanol) for extended periods. If solution storage is necessary, use anhydrous Acetonitrile or DMSO.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Validates the stability-indicating nature of your analytical method.

  • Preparation: Prepare a 1 mg/mL solution of the parent compound in Acetonitrile.

  • Acid Stress:

    • Mix 1 mL of sample + 1 mL of 0.1 N HCl.

    • Incubate at Room Temperature for 1-4 hours. (Note: Heat is rarely needed due to the lability of this compound).

    • Expected Result: Rapid conversion to Phthalic Acid and N-Methylaniline.[1]

  • Base Stress:

    • Mix 1 mL of sample + 1 mL of 0.1 N NaOH.

    • Incubate at Room Temperature for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Saponification.

  • Analysis: Neutralize samples and inject immediately onto HPLC.

Protocol 2: Identification of N-Methylaniline Oxidation

N-methylaniline is light-sensitive and oxidizes to colored compounds.[1]

  • Stress Condition: Expose a 1 mg/mL solution (in water/ACN) to UV light (ICH Q1B conditions) for 24 hours.

  • Observation: Look for solution discoloration (yellow/brown).[1]

  • Detection: Monitor at 240 nm and 290 nm . Look for late-eluting dimers (e.g., N,N'-dimethyl-N,N'-diphenylhydrazine).[1]

Quantitative Data: Physiochemical Properties of Degradants

CompoundStructure TypepKa (Approx)HPLC Behavior (C18)UV Max (nm)
Parent Tertiary Amide~3.0 (COOH)Mid-eluting~230, 275
Phthalic Acid Dicarboxylic Acid2.9, 5.4Early eluting (Fronting possible)230, 274
N-Methylaniline Secondary Amine4.85 (Conj.[1] Acid)Late eluting (Tailing possible)240, 294
Phthalic Anhydride Cyclic AnhydrideN/A (Reactive)N/A (Hydrolyzes on column)N/A

References

  • Blackburn, R. A. M. (1977). "The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate." Bioorganic Chemistry, 6(1), 71-78.[1] Link

  • Sim, Y. L., Ariffin, A., & Khan, M. N. (2007). "Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides." Journal of Organic Chemistry, 72(22), 8452-8458.[1][9] Link

  • Khan, M. N., & Ariffin, A. (2003). "Kinetics and mechanism of intramolecular carboxylic acid participation in the hydrolysis of N-methoxyphthalamic acid." Journal of the Chemical Society, Perkin Transactions 2. Link[1]

  • NIST Chemistry WebBook. "Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-."[1] (Analogous structure data). Link[1]

Sources

Troubleshooting

Stabilizing 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid in solution

Technical Support Center: Stability Protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Topic: Stabilizing 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid ( -methyl- -phenylphthalamic acid) in solution. Audience: R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Topic: Stabilizing 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (


-methyl-

-phenylphthalamic acid) in solution. Audience: Researchers, Medicinal Chemists, and Formulation Scientists.[1] Date: February 18, 2026.[1]

Introduction: The Stability Paradox

You are likely working with 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (referred to hereafter as N-Me-Ph-Phthalamic Acid ) as a metabolic intermediate, a ligand, or a fragment in drug discovery.[1][2]

The core stability challenge with this molecule is not oxidation or photodegradation, but intramolecular cyclization . Unlike typical amides which are stable, phthalamic acid derivatives possess a "ticking clock": the pendant carboxylic acid group is positioned perfectly to attack the amide carbonyl, expelling water to form the thermodynamically stable


-methyl-

-phenylphthalimide
.

This guide provides the thermodynamic and kinetic controls required to pause this cyclization and maintain the open-chain "amic acid" form in solution.

Module 1: The Degradation Mechanism

To stabilize the molecule, you must understand the enemy. The degradation is an equilibrium reaction driven by pH and solvent proticity.

The Pathway:

  • Protonation/Activation: In acidic or neutral media, the carboxylic acid is protonated (

    
    ).[1][2]
    
  • Nucleophilic Attack: The amide nitrogen (or the carbonyl oxygen, followed by rearrangement) is attacked by the carboxylic acid carbon.

  • Dehydration: Water is eliminated, locking the structure into the cyclic imide form.

Key Insight: The reaction is acid-catalyzed .[2][3] At pH levels where the carboxylic acid is deprotonated (


), the cyclization is kinetically inhibited due to the lack of a proton source and electrostatic repulsion.[2]

DegradationPathway AmicAcid Target Molecule (Open Chain Amic Acid) Transition Tetrahedral Intermediate (Gem-diol) AmicAcid->Transition Acidic/Neutral pH (Intramolecular Attack) Imide Degradant (Cyclic Phthalimide) Transition->Imide - H2O (Irreversible in Acid) Imide->AmicAcid Strong Base (pH > 12) (Hydrolysis) Water H2O

[1][2][4][5]

Module 2: Preparation & Storage Protocols

The following protocols are designed to prevent the "Acid


 Imide" transition.
Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >30 days at -20°C.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) Aprotic polar solvents prevent proton exchange.[1][2] Water promotes the dehydration equilibrium.
Alternative Solvent Methanol (Basic)Only if DMSO is incompatible.[1][2] Must contain 1 eq. NaOH.
Avoid Pure Water, Ethanol, Acidic BuffersProtic solvents accelerate cyclization; acids catalyze it.[1]
Storage Vessel Amber Glass or PolypropyleneStandard protection.[1]

Step-by-Step:

  • Weigh the solid N-Me-Ph-Phthalamic Acid.[1][2]

  • Calculate the volume of Anhydrous DMSO (Grade

    
     99.9%) required for 10 mM.
    
  • Add DMSO and vortex until fully dissolved.[1]

  • Critical Step: If the solution will be stored for >24 hours, add 1% (v/v) Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO stock. This "alkaline clamp" ensures any trace moisture does not trigger cyclization.[1]

Protocol B: Aqueous Working Solutions (Dosing/Assay)

Objective: Dilute stock into aqueous media without precipitation or immediate degradation.

The Rule of pH: You must maintain pH > 7.5 .

  • pKa of Benzoic Acid moiety:

    
    .[1][2]
    
  • At pH 7.4:

    
     is in the ionized carboxylate form (
    
    
    
    ).[1][2] This anion cannot cyclize.[1]
  • At pH 4.0:

    
     is protonated.[1] Cyclization becomes rapid.[1]
    

Recommended Buffers:

  • PBS (pH 7.[1][2]4) - Acceptable for short term (<4h).

  • Tris-HCl (pH 8.[1][2]0) - Preferred.

  • Bicarbonate Buffer (pH 8.[1][2]5) - Optimal for stability.[1][2]

Module 3: Troubleshooting & FAQs

Use this decision tree to diagnose experimental anomalies.

Troubleshooting Start Observed Issue Cloudy Precipitation/Cloudiness Start->Cloudy PeakSplit HPLC: Double Peaks Start->PeakSplit CheckpH Check Solution pH Cloudy->CheckpH MobilePhase Check Mobile Phase pH PeakSplit->MobilePhase Acidic pH < 5 CheckpH->Acidic Neutral pH > 7 CheckpH->Neutral Soln1 Cause: Acid form is insoluble. Fix: Add NaOH or Tris to pH 8. Acidic->Soln1 Soln2 Cause: Cyclized Imide formed (insoluble). Fix: Irreversible. Remake stock. Neutral->Soln2 AcidicMP Acidic (0.1% TFA/Formic) MobilePhase->AcidicMP BasicMP Basic/Neutral (Ammonium Acetate) MobilePhase->BasicMP Soln3 Artifact: On-column cyclization. Fix: Switch to NH4HCO3 buffer. AcidicMP->Soln3 Soln4 Real Impurity: Sample degraded. Fix: Check stock storage. BasicMP->Soln4

FAQ 1: Why does my sample precipitate when I dilute it into water?

Answer: The free acid form of this molecule is hydrophobic. If you dilute a DMSO stock into pure water (pH ~5.5-6.0), the local pH may drop below the pKa (~3.5), causing the protonated acid to crash out.

  • Fix: Always dilute into a buffered solution (e.g., PBS or Tris pH 8.0), not pure water.[1]

FAQ 2: I see two peaks on my LC-MS. Is my compound impure?

Answer: Not necessarily.[1][2] If you are using an acidic mobile phase (e.g., Water + 0.1% Formic Acid), the high pressure and acidity inside the column can force the cyclization during the run.

  • Validation: Run the sample using a neutral mobile phase (e.g., 10mM Ammonium Bicarbonate). If the second peak disappears, it was an artifact of the method. If the peak remains, your stock has degraded into the phthalimide [1].

FAQ 3: Can I store the solution in the fridge (4°C)?

Answer: Yes, but only if the pH is > 7.5. In acidic conditions, lowering the temperature slows degradation but does not stop it.[1] At pH 8.0, the half-life of the amic acid is effectively infinite at 4°C.

Module 4: Analytical Validation Parameters

When validating the integrity of your compound, use these specific monitoring parameters.

MethodTarget ParameterExpected Result (Intact)Warning Sign (Degraded)
HPLC/UPLC Retention Time (RT)RT X (Polar/Early eluting)RT Y (Non-polar/Late eluting) - The Imide is much more hydrophobic.
UV Vis

~270-280 nm (Broad)Shift or sharpening of bands due to rigidification of the imide ring.[2]
NMR (

H)
Methyl GroupSingle singlet (~3.0 ppm)New singlet appears downfield (deshielded by imide carbonyls).[1][2]

Note on Mass Spectrometry: Both the Amic Acid (


) and the Imide (

) differ by exactly 18 Da (Water).[2]
  • Amic Acid:

    
    [1][2]
    
  • Imide:

    
    [1][2]
    
  • Watch for in-source fragmentation: The Amic Acid often loses water in the MS source, showing a false 238 peak. Optimize source temperature (<100°C) to distinguish real degradation from instrumental artifacts [2].

References

  • Shaikh, A. et al. (2012).[1] Eco-friendly Synthesis of Phthalimide Derivatives and their Stability Analysis. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Perry, C. & Parveen, Z. (2015).[1][4] Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences.

  • Brown, H. et al. (2012).[1] Physical representation of phthalic and trimellitic acids and pKa determination. Biomaterials / ResearchGate.[1]

Sources

Optimization

Troubleshooting guide for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid reactions

Topic: Troubleshooting Guide for Synthesis, Isolation, and Handling Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemists. Introduction: The Stability Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Synthesis, Isolation, and Handling

Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemists.

Introduction: The Stability Paradox

Welcome to the technical support center for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).

As a Senior Application Scientist, I often see researchers struggle with this molecule not because the chemistry is "hard," but because it is deceptively simple . This molecule sits on a knife-edge between two thermodynamic sinks:

  • Reversion: Hydrolysis back to phthalic anhydride/acid and N-methylaniline.

  • Cyclization: Dehydration to the thermodynamically stable N-methyl-N-phenylphthalimide.

This guide treats the synthesis and handling of this compound as a kinetic control challenge . We will address specific failure modes, providing mechanistic insights and self-validating protocols to ensure you isolate the open-chain acid, not its degradation products.

Part 1: Synthesis & Reaction Optimization

Q1: The reaction conversion stalls at ~60-70%. Adding heat only increases impurities. Why?

Diagnosis: You are likely fighting the equilibrium. The reaction of phthalic anhydride with N-methylaniline is reversible. Heating often drives the reaction toward the phthalimide (cyclization) rather than the desired phthalamic acid, or it promotes the reverse reaction if moisture is present.

The Fix:

  • Concentration Effect: Run the reaction at high concentration (>0.5 M). Being bimolecular, the forward rate is favored by higher concentration.

  • Solvent Choice: Switch to non-polar, non-nucleophilic solvents like Dichloromethane (DCM) or Toluene . Avoid ethers (THF) if they contain wet peroxides, which catalyze hydrolysis.

  • Catalysis: Add 1.0–1.1 equivalents of Triethylamine (TEA) .

    • Mechanism:[1][2][3][4] TEA deprotonates the carboxylic acid as it forms, creating a triethylammonium carboxylate salt. This "traps" the product, preventing the reverse reaction (amine ejection) and reducing the electrophilicity of the carbonyl carbon, which inhibits cyclization to the imide.

Protocol (Self-Validating):

  • Dissolve phthalic anhydride (1.0 eq) in DCM (dry).

  • Add N-methylaniline (1.0 eq) dropwise at 0°C.

  • Add TEA (1.1 eq).

  • Warm to RT.

  • Validation: Take an aliquot, quench with cold dilute HCl, and check TLC. If the spot for N-methylaniline is visible, the reaction is incomplete.

Q2: My product is an oil or sticky gum, but the literature says it should be a solid. What went wrong?

Diagnosis: This is a classic issue with N-methylated amides.

  • Rotamers: The N-methyl and N-phenyl groups cause restricted rotation around the amide bond (cis/trans isomerism), preventing efficient crystal packing.

  • Trace Solvent: The "oil" is often a supersaturated solution of the product in trace toluene or DCM.

  • Imide Contamination: Even 5% phthalimide impurity can depress the melting point significantly, leading to oils.

The Fix:

  • Trituration: Dissolve the oil in a minimum amount of cold DCM, then slowly add Hexane or Diethyl Ether until cloudy. Scratch the flask walls to induce nucleation.

  • Acid-Base Wash: If the oil persists, dissolve in 1M NaOH (cold). Extract with Ethyl Acetate (removes neutral imide and unreacted amine). Acidify the aqueous layer carefully with cold 1M HCl to pH 2–3. The acid should precipitate as a solid.

Part 2: Visualization of Reaction Pathways

Understanding the competing pathways is critical for troubleshooting.

ReactionPathways Start Phthalic Anhydride + N-Methylaniline Product TARGET PRODUCT: 2-{[Methyl(phenyl)amino] carbonyl}benzoic Acid Start->Product Kinetic Control (DCM, <40°C) Product->Start Reversible (Equilibrium) Imide IMPURITY 1: N-Methyl-N-Phenylphthalimide (Thermodynamic Sink) Product->Imide Heat / Acid Catalysis (- H2O) Hydrolysis IMPURITY 2: Phthalic Acid + Amine Product->Hydrolysis H2O / Strong Acid

Figure 1: Reaction landscape. The target product is a kinetic intermediate. Heat pushes towards the Imide; water pushes towards Hydrolysis.

Part 3: Isolation & Characterization Issues

Q3: The NMR spectrum shows doubled peaks and broad signals. Is my product impure?

Diagnosis: Not necessarily. This is a hallmark of Rotamerism .

  • The steric bulk of the phenyl and methyl groups on the nitrogen creates a high energy barrier for rotation around the C(O)–N bond.

  • On the NMR timescale, you see two distinct populations (E and Z isomers) or broad averaged peaks.

The Test (Self-Validation):

  • Run a Variable Temperature (VT) NMR experiment.

  • Heat the NMR sample to 50°C or 60°C (in DMSO-d6).

  • Result: If the peaks coalesce into sharp singlets, it is rotamerism (pure product). If the extra peaks remain sharp and distinct, they are impurities.

Q4: How do I distinguish the Product (Acid) from the Side Product (Imide) quickly?

Melting points are unreliable due to the oiling-out issue. Use IR Spectroscopy .

FeatureTarget Product (Acid-Amide)Impurity (Phthalimide)
C=O Stretch Two distinct bands: 1. Carboxylic Acid (~1710 cm⁻¹)2. Amide (~1640 cm⁻¹)Doublet (Coupled): High freq (~1770 cm⁻¹) andLow freq (~1710 cm⁻¹)
O-H Stretch Broad band (2500–3300 cm⁻¹)Absent
Solubility (aq. Base) Soluble (forms carboxylate)Insoluble (precipitates)

Part 4: Downstream Application (Cyclization)

Q5: I am trying to cyclize this to an Acridone/Anthraquinone derivative, but I get a black tar.

Diagnosis: You are likely using conditions that are too harsh (e.g., neat Polyphosphoric Acid at 150°C) which causes oxidative degradation of the electron-rich amine ring.

The Fix:

  • Protect the Amine (Internal): Ensure you have the Acid form, not the salt.

  • Friedel-Crafts Protocol: Convert the carboxylic acid to the Acid Chloride first using Oxalyl Chloride/DMF (catalytic) at 0°C.

    • Why? This allows cyclization at much lower temperatures using a mild Lewis Acid (like AlCl3 or SnCl4) in DCM, rather than "cooking" it in strong mineral acid.

  • Alternative Catalyst: Use Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid). It is as effective as PPA but much less viscous and allows for better temperature control (usually effective at 60–80°C).

Part 5: Troubleshooting Logic Tree

Use this flow to rescue a failed batch.

TroubleshootingTree Start Problem: Low Yield or Impure Product State What is the physical state? Start->State Solid Solid Precipitate State->Solid Oil Oil / Sticky Gum State->Oil CheckSol Check Solubility in Cold 1M NaOH Solid->CheckSol Triturate Triturate with Hexane/Ether Oil->Triturate Soluble Soluble CheckSol->Soluble Clear Solution Insoluble Insoluble CheckSol->Insoluble Cloudy/Ppt PureAcid Likely Pure Acid. Check NMR for Rotamers. Soluble->PureAcid ImideImp It is the Imide. Hydrolysis required to recover. Insoluble->ImideImp Triturate->CheckSol If solidifies Triturate->ImideImp If stays oil (likely impure)

Figure 2: Decision matrix for product analysis.

References

  • Reaction Kinetics & Mechanism

    • Kinetics of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. (Detailed study on the reversible nature of the anhydride-acid equilibrium).
    • Source:

  • Cyclization & Imide Formation

    • Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study. (Explains the thermodynamic drive toward the imide).
    • Source:

  • Solubility & Handling

    • The impact of N-methylation on aqueous solubility and lipophilicity.[5] (Explains why the N-methyl product oils out compared to the NH analog).

    • Source:

  • Acridone Synthesis (Downstream)

    • Green Synthesis of 9-Acridone Derivatives. (Protocols for cyclizing phthalamic acids).[6]

    • Source:

Sources

Troubleshooting

Reducing impurities in 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).[1]

This guide addresses the specific challenges of stopping the reaction at the open-ring phthalamic acid stage, preventing cyclization to the imide, and removing specific impurities like phthalic acid and unreacted amines.

Part 1: Critical Synthesis Parameters (CSP) & Mechanism

The Chemistry: Kinetic vs. Thermodynamic Control

The synthesis involves the nucleophilic attack of N-methylaniline on phthalic anhydride. This reaction is governed by a delicate balance between the desired kinetic product (the phthalamic acid) and the undesired thermodynamic product (the N-methylphthalimide).

  • Target Product (Acid): Formed at lower temperatures (

    
    ).[1]
    
  • Impurity (Imide): Formed at high temperatures (

    
    ) or in the presence of dehydrating agents.[1]
    
  • Impurity (Hydrolysis): Phthalic anhydride is moisture-sensitive; water leads to phthalic acid, which is difficult to separate from the target product due to similar solubility profiles.

Reaction Pathway Diagram

The following diagram illustrates the reaction nodes and critical failure points leading to impurities.

ReactionPathway cluster_conditions Critical Control Points Reactants Phthalic Anhydride + N-Methylaniline Target TARGET: N-Methyl-N-phenylphthalamic Acid (Open Ring) Reactants->Target Kinetic Control (DCM/Toluene, <40°C) PhthalicAcid IMPURITY: Phthalic Acid (Hydrolysis) Reactants->PhthalicAcid Moisture/Water Imide IMPURITY: N-Methylphthalimide (Cyclized) Target->Imide Heat (>80°C) or Acid Catalysis

Figure 1: Reaction pathway showing the kinetic window required to isolate the phthalamic acid.

Part 2: Troubleshooting Guide

Issue 1: Product is a Sticky Oil / Does Not Precipitate

Diagnosis: This is the most common issue in phthalamic acid synthesis. It usually indicates the presence of unreacted N-methylaniline (acting as a solvent) or solvent entrapment.[1] Root Cause:

  • Incomplete conversion.

  • Use of a solvent in which the product is too soluble (e.g., THF, Ethanol).

  • Formation of the "aniline salt" of the product.

Corrective Action:

  • Solvent Switch: Run the reaction in Dichloromethane (DCM) or Toluene at room temperature. The product often precipitates from non-polar solvents while the starting materials remain soluble.

  • Acid Wash: Dissolve the oil in DCM and wash with cold 1M HCl. This protonates unreacted N-methylaniline, moving it to the aqueous layer.

    • Warning: Do not use concentrated acid or heat, as this will hydrolyze the amide bond.

  • Trituration: Add hexanes or diethyl ether to the oil and scratch the flask vigorously to induce crystallization.

Issue 2: High Melting Point (>130°C) or Insoluble Material

Diagnosis: The solid likely contains Phthalic Acid or N-Methylphthalimide .[1] Root Cause:

  • Phthalic Acid:[1][2] Wet solvent or old phthalic anhydride stocks.

  • Imide: Reaction temperature was too high (refluxing toluene often drives it to the imide).

Corrective Action (Purification Protocol): Use the Bicarbonate Extraction Method (detailed in Part 4).[1]

  • Phthalic acid is a dicarboxylic acid (very soluble in water).[1]

  • The Imide is neutral (insoluble in bicarbonate).

  • The Target is a mono-acid (soluble in bicarbonate).[1]

Issue 3: Low Yield

Diagnosis: Product loss during workup. Root Cause: The phthalamic acid is somewhat amphiphilic due to the N-phenyl group and the carboxylic acid. It may not precipitate fully from water during acidification. Corrective Action:

  • When acidifying the bicarbonate layer, ensure pH reaches ~2.0.

  • Saturate the aqueous layer with NaCl (salting out) before extracting with organic solvent.

Part 3: Validated Experimental Protocol

Method: Low-Temperature Ring Opening

This protocol is optimized to minimize imide formation and facilitate the removal of unreacted amine.

Reagents:

  • Phthalic Anhydride (1.0 equiv) - Must be freshly sublimed or free of phthalic acid.[1]

  • N-Methylaniline (1.05 equiv) - Slight excess ensures anhydride consumption.[1]

  • Dichloromethane (DCM) - Anhydrous.[1]

Workflow:

  • Dissolution: Dissolve Phthalic Anhydride in DCM (approx. 5 mL per gram).

  • Addition: Add N-Methylaniline dropwise at 0°C (ice bath). The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC. The anhydride spot should disappear.

  • Workup (The "Bicarbonate Cut"):

    • Wash the DCM mixture with 1M HCl (2x) to remove excess N-methylaniline.[1]

    • Extract the DCM layer with Saturated NaHCO₃ (3x).

      • Chemistry: The Product (Acid) moves to the Aqueous Phase. The Imide (Neutral) stays in the DCM.

    • Discard the DCM layer (contains neutral impurities).

  • Isolation:

    • Acidify the combined aqueous NaHCO₃ extracts with 6M HCl to pH ~2.

    • The product should precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum over P₂O₅.

Purification Flowchart

Purification Crude Crude Reaction Mixture (in DCM) AcidWash Wash with 1M HCl Crude->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Product + Neutrals) Sep1->OrgLayer1 AqLayer1 Aqueous Waste (N-Methylaniline HCl) Sep1->AqLayer1 BaseExt Extract with Sat. NaHCO3 OrgLayer1->BaseExt Sep2 Separation 2 BaseExt->Sep2 OrgLayer2 Organic Waste (Imide/Neutrals) Sep2->OrgLayer2 AqLayer2 Aqueous Layer (Product as Sodium Salt) Sep2->AqLayer2 Precip Acidify with HCl to pH 2 Filter Precipitate AqLayer2->Precip Final Pure 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Precip->Final

Figure 2: Acid-Base workup strategy to isolate the target acid from amine and imide impurities.[1]

Part 4: FAQ

Q: Can I recrystallize the product? A: Yes. Recrystallization from Ethanol/Water or Toluene is effective. However, avoid boiling ethanol for extended periods, as this can cause esterification or cyclization. Dissolve in minimum hot ethanol and add warm water until turbid, then cool.

Q: My product turned into a hard glass. How do I fix it? A: This "glass" is likely a supercooled liquid form of the product mixed with solvent. Dissolve it in a small amount of dilute NaOH (1M), wash with ether to remove trapped organics, and re-precipitate with HCl. This resets the crystal lattice.

Q: Why is the yield lower than expected? A: Phthalamic acids can hydrolyze back to phthalic anhydride and amine in acidic aqueous solution if left too long or heated. Perform the acidification step (Step 5 in the protocol) quickly and filter immediately.

Q: Can I use THF as a solvent? A: THF is not recommended for the initial reaction because it solubilizes everything, preventing the convenient precipitation that often occurs in DCM or Toluene. It also holds water, promoting hydrolysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for N-substituted phthalamic acids and acid-base extraction techniques).
  • Organic Syntheses. N-Phenylmaleimide (Analogous chemistry demonstrating the acid intermediate vs. imide cyclization). Org.[3][4] Synth.1961 , 41, 93. Link

  • Shaikh, A. A., et al. Synthesis and biological activities of N-substituted phthalimides. Journal of Chemical and Pharmaceutical Research, 2016.
  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-.[1] (Spectral data and nomenclature verification). Link

Sources

Optimization

Technical Support Hub: Scale-Up of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Synthesis Optimization & Troubleshooting for N-Methyl-N-Phenylphthalamic Acid Introduction: The Chemistry of Control Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Synthesis Optimization & Troubleshooting for N-Methyl-N-Phenylphthalamic Acid

Introduction: The Chemistry of Control

Welcome to the technical support center for the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid . As a process chemist, you are likely using this molecule as a chiral resolution agent precursor or a specialized intermediate.

The synthesis relies on the nucleophilic ring-opening of phthalic anhydride by N-methylaniline . While seemingly simple, this reaction is governed by a delicate equilibrium. On a milligram scale, it is trivial; on a kilogram scale, issues with heat transfer, reversibility, and hydrolysis can catastrophically impact yield and purity.

This guide moves beyond standard recipes to provide a self-validating, mechanistic approach to scaling this specific transformation.

Module 1: Reaction Mechanics & Critical Pathways

Q: Why is my reaction stalling or reversing upon heating?

A: You are fighting thermodynamics. The reaction between phthalic anhydride and a secondary amine (N-methylaniline) is an equilibrium process.

  • Forward Reaction (Exothermic): Formation of the amic acid.

  • Reverse Reaction (Endothermic): Reversion to anhydride and amine.

Unlike primary amines, which can dehydrate to form stable imides (phthalimides), N-methylaniline is a secondary amine . It cannot easily cyclize to a neutral imide without cleaving a carbon-nitrogen bond (losing the methyl or phenyl group), which is energetically unfavorable under standard conditions. Therefore, the primary risk at high temperature is not imide formation, but reversion to starting materials .

Visualizing the Pathway

The following diagram maps the kinetic vs. thermodynamic landscape of this process.

ReactionPathway cluster_conditions Critical Process Parameters Start Phthalic Anhydride + N-Methylaniline Target TARGET: 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Start->Target Kinetic Control (Low Temp, <60°C) Impurity_Hydrolysis IMPURITY: Phthalic Acid (White Precipitate) Start->Impurity_Hydrolysis + H2O (Wet Solvent) Target->Start Thermodynamic Reversion (High Temp, >80°C)

Figure 1: Reaction pathway showing the reversible nature of the synthesis and the irreversible hydrolysis trap.

Module 2: Troubleshooting & Optimization

Q: The product is oiling out instead of crystallizing. How do I fix this?

A: This is a solvent polarity mismatch. The target molecule is an amphiphilic acid. If your solvent is too polar (e.g., THF, Ethanol), the product remains soluble. If it is too non-polar (e.g., Hexane), the reactants may not dissolve, or the product oils out as a sticky gum due to rapid super-saturation.

Recommended Solvent System: Toluene is the gold standard for this scale-up.

  • Solubility: Reactants are soluble; the product is sparingly soluble.

  • Thermal Control: High heat capacity buffers the exotherm.

  • Purification: The product crystallizes directly from the reaction mixture, leaving unreacted amine in the mother liquor.

Solvent Performance Table:

SolventReactant SolubilityProduct SolubilityScale-Up SuitabilityRisk Factor
Toluene HighLow (Precipitates)Excellent Ideal for isolation by filtration.
DCM HighModeratePoor Product stays in solution; requires evaporation (traps impurities).
THF HighHighPoor No precipitation; requires solvent swap.
Acetone HighHighModerate Good for recrystallization, bad for reaction (product stays dissolved).
Q: I see a white solid that doesn't dissolve in organic solvents. What is it?

A: This is Phthalic Acid , resulting from hydrolysis. Phthalic anhydride is extremely hygroscopic. If your solvent (Toluene) is "wet" (>0.1% water), the anhydride hydrolyzes irreversibly. Phthalic acid is insoluble in toluene and will contaminate your final filter cake.

The Fix:

  • Karl Fischer Titration: Ensure Toluene water content is <0.05%.

  • Azeotropic Drying: If unsure, reflux the toluene with a Dean-Stark trap before adding the anhydride.

Module 3: Scale-Up Protocol (100g - 1kg Scale)

This protocol is designed to maximize the "precipitation driver"—using the product's insolubility to drive the equilibrium to completion.

Step-by-Step Methodology
  • System Prep: Equip a reactor with an overhead stirrer, nitrogen inlet, and a dropping funnel. Do not use a reflux condenser unless drying solvent first.

  • Charge Anhydride: Add Phthalic Anhydride (1.0 equiv) and Dry Toluene (5-7 volumes) . Stir at Room Temperature (RT). Note: It may not dissolve completely yet.

  • Amine Addition: Charge N-Methylaniline (1.05 equiv) into the dropping funnel.

    • Why 1.05 eq? A slight excess drives the anhydride to extinction. The excess amine stays in the toluene mother liquor.

  • Controlled Dosing: Add the amine dropwise over 30–60 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature <50°C . High temps favor the reverse reaction.

  • Aging: Stir at 40–50°C for 2 hours, then cool to 0–5°C.

    • Observation: A thick white/off-white slurry should form.

  • Filtration: Filter the solids.

  • Washing: Wash the cake with cold Toluene (2 volumes) to remove excess amine, followed by Hexanes (2 volumes) to assist drying.

  • Drying: Vacuum dry at 40°C . Do not exceed 60°C during drying, or the product may revert to anhydride/amine.

Process Workflow Diagram

ScaleUpWorkflow Prep Step 1: Solvent Drying (Azeotropic Distillation of Toluene) Reaction Step 2: Reaction Add Phthalic Anhydride Dose N-Methylaniline (<50°C) Prep->Reaction Dry Solvent (<0.05% H2O) Crystallization Step 3: Crystallization Cool to 0-5°C (Precipitation of Target Acid) Reaction->Crystallization Age 2 hrs Filtration Step 4: Filtration & Wash Remove excess Amine (in filtrate) Crystallization->Filtration Filtration->Reaction Filtrate (Waste) Contains N-Me-Aniline Drying Step 5: Vacuum Dry Max Temp 45°C (Prevent Reversion) Filtration->Drying

Figure 2: Optimized workflow for the isolation of the kinetic product.

Module 4: Analytical Validation

To ensure your scale-up was successful, validate against these criteria:

  • 1H NMR (DMSO-d6):

    • Look for the Carboxylic Acid proton (broad singlet, >12 ppm).

    • Verify the N-Methyl group (singlet, ~3.2–3.4 ppm).

    • Check for Reversion: If you see sharp peaks for free Phthalic Anhydride (aromatic multiplets different from product) or free N-methylaniline, the product degraded during drying.

  • Melting Point:

    • Expect a range typically between 160°C – 170°C (decomposition often occurs).

    • Note: A sharp melting point followed by gas evolution usually indicates dehydration/decomposition in the melt.

References

  • Reaction Kinetics & Mechanism

    • Kinetic Study of the Hydrolysis of Phthalic Anhydride.
    • Source:

  • Phthalamic Acid Synthesis Standards

    • N-Phenylmaleimide Synthesis (Analogous chemistry demonstrating the "amic acid" intermediate isol
    • Source:

  • Solvent Selection & Solubility

    • Solubility of N-phenylanthranilic acid in organic solvents.[1][2] (Provides solubility trends for similar amphiphilic aromatic acids).

    • Source:

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

Current Status: Operational Ticket ID: REF-882-MPA Subject: Method Refinement, Stability Troubleshooting, and Quantification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REF-882-MPA Subject: Method Refinement, Stability Troubleshooting, and Quantification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are analyzing 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).[1] This compound presents a classic "analytical paradox" in chromatography:

  • The Retention Challenge: As a carboxylic acid, it requires acidic mobile phases to suppress ionization and prevent peak tailing.[1]

  • The Stability Challenge: Under acidic conditions (and heat), phthalamic acids tend to undergo cyclodehydration to form N-methyl-N-phenylphthalimide, appearing as a "ghost peak" or causing quantitation errors.[1]

This guide addresses these competing requirements through refined protocols for HPLC/LC-MS, sample preparation, and stability management.

Module 1: Chromatographic Behavior & Troubleshooting

Q1: Why do I see a secondary peak growing in my standard solution over time?

Diagnosis: On-column or In-vial Cyclization. The analyte contains a carboxylic acid ortho to an amide.[1] In acidic environments (common in HPLC mobile phases like 0.1% Formic Acid), the carboxylic acid protonates and attacks the amide nitrogen, expelling water to close the ring, forming the non-polar N-methyl-N-phenylphthalimide.[1]

The Fix:

  • Thermodynamic Control: Lower the autosampler temperature to 4°C . Cyclization is endothermic and kinetically driven by heat.[1]

  • Mobile Phase Adjustment: If using MS, switch to a milder buffer. Ammonium Acetate (pH 4.5–5.[1]0) often provides a sweet spot where the acid is partially ionized (reducing cyclization risk) but still retainable on modern mixed-mode or polar-embedded columns.[1]

Q2: My peak shape is tailing significantly (As > 1.5). How do I fix this without causing cyclization?

Diagnosis: Silanol Interaction. The free carboxylic acid moiety interacts with residual silanols on the silica backbone of C18 columns.[1]

Protocol: The "Shielded" Stationary Phase Do not simply lower the pH (which risks cyclization).[1] Instead, change the stationary phase chemistry.

ParameterStandard C18 (Problematic)Recommended Phase (Solution)Mechanism
Column Type Traditional C18Phenyl-Hexyl or Polar-Embedded C18 Pi-pi interactions with the analyte's phenyl rings improve retention without relying solely on pH suppression.[1]
Mobile Phase A 0.1% Formic Acid (pH ~2.[1][2]7)10mM Ammonium Formate (pH 3.8) Higher pH reduces the driving force for cyclization while maintaining sufficient protonation for retention.[1]
Column Temp 40°C25°C - 30°C Minimizes on-column thermal degradation.[1]
Visualizing the Stability-Chromatography Trade-off

MethodOptimization Start Start: Peak Tailing or Degradation? CheckpH Current Mobile Phase pH? Start->CheckpH LowPH pH < 3.0 (e.g., 0.1% TFA/FA) CheckpH->LowPH Acidic MidPH pH 3.5 - 5.0 (Ammonium Acetate) CheckpH->MidPH Weakly Acidic Issue1 Risk: Cyclization to Imide (Ghost Peak) LowPH->Issue1 Issue2 Risk: Peak Tailing (Silanol Activity) MidPH->Issue2 Sol1 Action: Lower Temp to 4°C Use Phenyl-Hexyl Column Issue1->Sol1 Sol2 Action: Use Polar-Embedded Column Increase Buffer Strength Issue2->Sol2 Result Optimized Method Sol1->Result Stable & Sharp Sol2->Result Symmetric Peak

Caption: Decision tree for balancing peak shape (tailing) against analyte stability (cyclization).

Module 2: Sample Preparation & Extraction

Q3: What is the optimal solvent for stock preparation?

Recommendation: Acetonitrile (ACN) or Methanol (MeOH) , but with caveats.

  • Avoid: Pure protic solvents (like MeOH) if the solution is acidic, as this can promote esterification or cyclization over long storage.[1]

  • Preferred: Acetonitrile is aprotic and less likely to participate in solvolysis.[1]

  • Buffer: Dissolve the solid standard in ACN, then dilute with water/buffer immediately before analysis.[1]

Q4: How do I extract this from biological matrices (Plasma/Microsomes)?

Protocol: Low-Temperature Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) is risky due to the pH swings required to partition the acid.[1]

  • Aliquot: 50 µL Plasma.

  • Quench: Add 150 µL Ice-Cold Acetonitrile (containing internal standard).

  • Vortex: 30 seconds (keep cold).

  • Centrifuge: 4000g for 10 min at 4°C .

  • Supernatant: Transfer to a silanized glass vial. Do not evaporate to dryness using heat (N2 blowdown) .[1] Heat accelerates the formation of the imide impurity.[1] Inject directly if sensitivity allows, or dilute with water.

Module 3: Mass Spectrometry (LC-MS/MS) Detection

Q5: Which ionization mode is superior?

Answer: Negative Electrospray Ionization (ESI-) . While the amide nitrogen can be protonated in ESI+, the carboxylic acid moiety deprotonates easily [M-H]⁻.[1]

  • ESI(-): Selectivity is higher.[1] The cyclized impurity (imide) lacks the acidic proton and will not ionize well in negative mode, eliminating interference.[1]

  • ESI(+): Both the acid and the imide will ionize [M+H]⁺, potentially leading to crosstalk if they co-elute.[1]

Q6: What are the key transitions?
  • Precursor: [M-H]⁻ (m/z ~254.1 for C15H13NO3).[1]

  • Fragment: Loss of CO2 (m/z 210) or cleavage of the amide bond (m/z 134, related to the phthalic moiety).[1]

Module 4: Degradation Pathway Visualization

Understanding the chemistry is vital for troubleshooting.[1] The diagram below illustrates the "Danger Zone" where your analyte disappears.[1]

DegradationPathway Analyte Analyte: N-methyl-N-phenylphthalamic acid (Open Ring) Imide Impurity 1: N-methyl-N-phenylphthalimide (Cyclized) Analyte->Imide Acidic pH + Heat (-H2O) Hydrolysis Impurity 2: Phthalic Acid + N-methylaniline Analyte->Hydrolysis Strong Base (Irreversible) Imide->Analyte Basic pH + H2O

Caption: The analyte exists in a fragile equilibrium. Acid/Heat drives cyclization (Imide); Base drives hydrolysis.[1]

References

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analogous Structure Data).[1][3] National Institute of Standards and Technology.[1][3] [Link][1]

  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.[1] Phosphorus, Sulfur, and Silicon and the Related Elements.[1] (Discusses the acid-catalyzed equilibrium of phthalimides). [Link][1]

  • Kirikoshi, R., et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism.[1][4] International Journal of Molecular Sciences.[1] (Defines the cyclization mechanism relevant to method stability). [Link]

  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. (General reference for suppressing silanol activity for acidic analytes). [Link][1]

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support guide for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, also known as N-methyl-N-phenylphthalamic acid. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, also known as N-methyl-N-phenylphthalamic acid. This molecule presents a unique synthetic challenge due to the ortho-positioning of its carboxylic acid and N,N-disubstituted amide functional groups. While these groups offer diverse opportunities for molecular elaboration, their proximity often leads to a significant and often undesired side reaction: intramolecular cyclization.

This guide provides in-depth, field-proven insights to help you navigate this core challenge. We will explore the underlying chemical principles, offer solutions to common experimental problems, and provide robust protocols to enhance the reactivity of the target carboxylic acid group while minimizing the formation of the N-methyl-N-phenylphthalimide byproduct. Our goal is to empower you to achieve higher yields and greater success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Q1: My amide or ester coupling reaction is failing, or the yield is very low, even though my starting material is consumed. What is happening?

A: The most probable cause is a competing intramolecular cyclization reaction. The carboxylic acid group is reacting with the adjacent amide to form a stable six-membered ring intermediate, which then dehydrates to yield N-methyl-N-phenylphthalimide. This reaction is often faster than the desired intermolecular coupling, especially at elevated temperatures or under acidic/basic conditions.[1][2]

Q2: What is the structure of this common byproduct, and how can I confirm its presence?

A: The byproduct is N-methyl-N-phenylphthalimide. Its formation involves the loss of one molecule of water from your starting material.

You can confirm its presence using standard analytical techniques:

  • NMR Spectroscopy: You will observe a disappearance of the carboxylic acid proton (-COOH) signal in ¹H NMR and a shift in the carbonyl signals in ¹³C NMR.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and you will see the characteristic symmetric and asymmetric C=O stretches of the imide group (typically around 1770 and 1710 cm⁻¹).

  • Mass Spectrometry: The byproduct will have a molecular weight that is 18.02 g/mol less than the starting material, corresponding to the loss of H₂O.

Q3: What general strategies can I employ to favor my desired intermolecular reaction over this intramolecular cyclization?

A: The key is to manipulate the reaction kinetics to favor the intermolecular pathway. Here are the core principles:

  • Low Temperature: Perform reactions at 0 °C or below. Cyclization, like most intramolecular reactions, has a higher activation energy and is significantly slowed at lower temperatures.

  • Rapid Activation & Trapping: Use a highly efficient activating agent that rapidly converts the carboxylic acid into a reactive intermediate at low temperatures.[3][4][5] Immediately introduce the desired nucleophile (amine or alcohol) to "trap" this intermediate before it has time to cyclize.

  • Choice of Reagents: Avoid conditions that promote cyclization, such as strong acids or bases and high heat.[1][6] Modern coupling reagents are designed for mild, efficient reactions.[7][8]

Section 2: Troubleshooting Guide

This section provides a scenario-based approach to resolving specific experimental failures.

Scenario: Low Yield in Amide Coupling Reaction
  • Observation: You are attempting to couple 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid with a primary amine. TLC or LC-MS analysis shows consumption of the starting acid but a low yield of the desired product, with a major new spot corresponding to the molecular weight of N-methyl-N-phenylphthalimide.

Competing Reaction Pathways

G cluster_start Reactants cluster_path Reaction Pathways Start 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid + Activating Agent + R'-NH2 Activated Activated Ester (Highly Reactive Intermediate) Start->Activated Activation Step Desired Desired Product: Intermolecular Amide Coupling Activated->Desired FAST at Low Temp (Desired Pathway) Side Side Product: Intramolecular Cyclization (N-methyl-N-phenylphthalimide) Activated->Side SLOWER at Low Temp (Undesired Pathway)

Caption: Competing reaction pathways for activated 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Troubleshooting Table: Amide Coupling
Possible CauseRecommended Solution & Rationale
High Reaction Temperature Solution: Maintain the reaction temperature at 0 °C, and preferably cool to -15 °C before adding the activating agent. Rationale: The rate of the undesired intramolecular cyclization is significantly reduced at lower temperatures, giving the intermolecular reaction a kinetic advantage.
Slow or Inefficient Activating Agent Solution: Switch to a modern uronium-based coupling reagent such as HATU, HBTU, or COMU.[3][4][5] Rationale: These reagents form highly reactive acyluronium intermediates very rapidly, even at low temperatures, enabling efficient coupling before cyclization can occur.[8][9] Carbodiimides like EDC can be effective but may require additives like HOAt to achieve similar efficiency.[7]
Premature Activation / Order of Addition Solution: Add the coupling reagent to a pre-mixed solution of the carboxylic acid, the target amine, and a non-nucleophilic base (like DIPEA). Rationale: By having the external nucleophile (the amine) present at the moment of activation, it can immediately trap the reactive intermediate, minimizing its lifetime and thus the opportunity for intramolecular attack.

Section 3: Recommended Experimental Protocols

These protocols are designed to maximize the yield of desired products by suppressing the formation of the imide byproduct.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions.[3][5][8]

Materials:

  • 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion. The reaction mixture may turn slightly yellow.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mild Esterification via an Acyl Chloride Intermediate

For certain alcohols, especially those that are poor nucleophiles, conversion to the acyl chloride can be an effective strategy. This must be done under very mild conditions.

Materials:

  • 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic DMF (1-2 drops)

  • Target Alcohol (1.5 eq)

  • Pyridine or Triethylamine (2.0 eq)

Procedure: Step A: Formation of the Acyl Chloride

  • In a flame-dried flask under an inert atmosphere, suspend 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add one drop of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Effervescence (evolution of CO and CO₂) will be observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. The reaction should become a clear solution.

  • Concentrate the solution under reduced pressure to remove excess oxalyl chloride and solvent. Crucially, do not heat the flask. The resulting acyl chloride is used immediately in the next step.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the target alcohol (1.5 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the cold acyl chloride solution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water and perform a standard aqueous workup and purification.

Decision Workflow for Method Selection

G Start Goal: React Carboxylic Acid of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Q_Nucleophile What is the nucleophile? Start->Q_Nucleophile Amine Amine (Amide Formation) Q_Nucleophile->Amine Amine Alcohol Alcohol (Ester Formation) Q_Nucleophile->Alcohol Alcohol Q_Amine_Type Is the Amine hindered or a weak nucleophile? Amine->Q_Amine_Type Q_Alcohol_Type Is the Alcohol primary & unhindered? Alcohol->Q_Alcohol_Type HATU_Protocol Use Protocol 1: HATU Coupling Q_Amine_Type->HATU_Protocol Yes EDC_Protocol Use a Carbodiimide (EDC/HOAt) at low temperature Q_Amine_Type->EDC_Protocol No Mild_Ester Try direct coupling (e.g., Steglich Esterification) under very mild conditions Q_Alcohol_Type->Mild_Ester Yes Acyl_Chloride_Protocol Use Protocol 2: Acyl Chloride Formation Q_Alcohol_Type->Acyl_Chloride_Protocol No (hindered or secondary/tertiary)

Caption: Decision workflow for selecting an appropriate reaction protocol.

References

  • ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole [Request PDF]. Retrieved from [Link]

  • Fiveable. (2025, August 15). HATU Definition - Organic Chemistry Key Term.
  • Google Patents. (n.d.). US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Journal of the American Chemical Society. (n.d.). Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Retrieved from [Link]

  • ACS Publications. (2021, June 7). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. Retrieved from [Link]

  • BenchChem. (2025). Preventing hydrolysis of Phthalic Acid Anhydride-d4 during sample preparation.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular cyclization induced crystallization driven self-assembly. Retrieved from [Link]

  • PMC. (2022, December 21). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Topic: Purity analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Chemical Context[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid) is a specialized intermediate often utilized in the synthesis of sterically hindered ligands and pharmaceutical scaffolds. Unlike its secondary amide counterparts (e.g., N-phenylphthalamic acid), this compound possesses a tertiary amide structure.

Critical Chemical Insight: The presence of both a methyl and a phenyl group on the nitrogen atom renders this molecule incapable of cyclizing to a neutral phthalimide species under standard conditions—a common degradation pathway for primary and secondary phthalamic acids. Consequently, the primary stability risk is not cyclization, but hydrolysis driven by the neighboring carboxylic acid group (intramolecular catalysis), which cleaves the amide bond to release Phthalic Acid and N-Methylaniline .

This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and UHPLC-MS —to determine which technique offers the superior performance for specific research stages, from routine QC to trace impurity identification.

Impurity Profile & Degradation Pathway

Understanding the degradation mechanism is prerequisite to selecting the correct analytical method. The "ortho-effect" of the carboxylic acid facilitates hydrolytic cleavage even at neutral pH if moisture is present.

DegradationPathway Compound 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid (Target Analyte) Transition Tetrahedral Intermediate Compound->Transition + H2O (Hydrolysis) Phthalic Phthalic Acid (Impurity A) Transition->Phthalic Aniline N-Methylaniline (Impurity B - Toxic) Transition->Aniline

Figure 1: Hydrolytic degradation pathway. Unlike secondary phthalamic acids, the tertiary amide structure prevents dehydration to phthalimide, forcing the pathway exclusively toward hydrolysis.

Comparative Analysis of Analytical Methodologies

This section evaluates "The Product" (the analytical data package) generated by three distinct alternatives.

Alternative A: RP-HPLC with UV Detection (The Routine Workhorse)

Best For: Routine Quality Control (QC), Stability Testing, Quantitative Impurity Profiling.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Performance:

    • Specificity: High. The acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peaks and resolution from the basic N-methylaniline.

    • Sensitivity: Moderate (LOD ~0.05%). Sufficient for detecting hydrolysis >0.1%.[1]

    • Limitation: Requires reference standards for accurate quantification of impurities due to differing extinction coefficients between the benzoyl ring and the aniline moiety.

Alternative B: Quantitative NMR (qNMR) (The Absolute Standard)

Best For: Primary Reference Standard Qualification, Potency Assignment.

  • Mechanism: Direct molar ratio measurement of proton signals against an internal standard (e.g., Maleic Acid or TCNB).

  • Performance:

    • Accuracy: Superior. Eliminates the need for compound-specific reference standards.[2][3]

    • Robustness: Unaffected by UV chromophore variations.

    • Limitation: Lower sensitivity (LOD ~0.5-1.0%). Cannot detect trace hydrolysis products effectively in early stages.

Alternative C: UHPLC-MS (The Trace Detective)

Best For: Genotoxic Impurity Screening (N-Methylaniline), Complex Matrices.

  • Mechanism: Mass-to-charge ratio detection.

  • Performance:

    • Sensitivity: Extreme (ppm/ppb level). Essential if N-methylaniline is classified as a genotoxic impurity (GTI) in the specific drug context.

    • Selectivity: Can distinguish the target from co-eluting isomers (though unlikely for this structure).

    • Limitation: High cost; response factors vary wildly in ESI source.

Summary Data Table
FeatureMethod A: RP-HPLC (UV) Method B: ¹H-qNMR Method C: UHPLC-MS
Primary Use Routine Purity & StabilityAbsolute Purity (Potency)Trace Impurity (GTI)
Linearity (R²) > 0.999N/A (Single Point)> 0.99 (Matrix dependent)
LOD (Limit of Detection) ~0.05%~0.5%< 1 ppm
Sample Required ~1 mg~10-20 mg< 0.1 mg
Standard Required? Yes (for impurities)No (Internal Std only)Yes (Isotopic preferred)
Throughput High (15 min/run)Medium (Acquisition + Phasing)High

Detailed Experimental Protocols

Protocol A: RP-HPLC Method (Recommended for Routine Analysis)

This protocol utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid (pKa ~3.5) and the aniline impurity, ensuring retention and peak symmetry.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm. Column Temp: 30°C. Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min)% A% BFlow (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0

Sample Prep: Dissolve 5 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Note: Analyze immediately. Do not store in solution for >4 hours to prevent in-situ hydrolysis.

Protocol B: qNMR Method (For Absolute Purity)

Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance or equivalent). Solvent: DMSO-d6 (Prevents exchange of carboxylic proton and ensures solubility). Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

Workflow:

  • Weigh ~15 mg of Analyte (W_x) and ~5 mg of IS (W_std) directly into the NMR tube using a micro-balance (precision ±0.001 mg).

  • Add 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 30 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Integration: Integrate the Methyl singlet of the analyte (~3.2 ppm) vs. the singlet of Maleic Acid (~6.3 ppm).

Calculation:



Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[4][5][6][7][8]

Analytical Decision Workflow

Use this logic flow to determine the appropriate method for your specific development phase.

DecisionTree Start Start: Define Objective Phase Development Phase? Start->Phase Early Early Discovery (Synthesis Confirmation) Phase->Early ScaleUp Scale-Up / GLP Tox (Batch Release) Phase->ScaleUp QNMR_Node Method B: qNMR (Absolute Purity) Early->QNMR_Node Rapid, No Std Needed HPLC_Node Method A: HPLC-UV (Impurity Profiling) ScaleUp->HPLC_Node Validated Method Check N-Me-Aniline > Threshold? HPLC_Node->Check Detect Impurities LCMS_Node Method C: UHPLC-MS (Trace Analysis) Check->QNMR_Node No (Confirm Potency) Check->LCMS_Node Yes (Trace ID needed)

Figure 2: Analytical Method Selection Strategy. qNMR is prioritized for early reference standard generation, while HPLC is the standard for batch release.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Retrieved from [Link]

  • Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59 (2014). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of N-Substituted Benzoic Acids: Ullmann, Buchwald-Hartwig, and SNAr Routes

For Researchers, Scientists, and Drug Development Professionals N-substituted benzoic acids and their derivatives are privileged structural motifs in medicinal chemistry, materials science, and agrochemicals. Their synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzoic acids and their derivatives are privileged structural motifs in medicinal chemistry, materials science, and agrochemicals. Their synthesis is a critical step in the development of a vast array of functional molecules. This guide provides an in-depth technical comparison of the three primary synthetic routes to these valuable compounds: the classical and modern Ullmann Condensation, the palladium-catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Ullmann Condensation: A Time-Honored Method Reimagined

The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] Historically, this reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper, and polar, high-boiling solvents.[1] However, modern advancements have transformed the Ullmann reaction into a more versatile and milder process.

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann reaction has been a subject of debate, with evidence supporting multiple pathways. The most commonly accepted mechanism for the modern, ligand-assisted Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

graph Ullmann_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes CuI [label="Cu(I) Catalyst"]; Amine [label="R-NH₂"]; Base [label="Base"]; ArylHalide [label="Ar-X"]; CuAmide [label="[L-Cu(I)-NHR] Complex"]; OxidativeAddition [label="Oxidative Addition"]; CuIII_Intermediate [label="[L-Cu(III)(Ar)(NHR)X] Intermediate", shape=ellipse]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Ar-NHR (Product)"]; RegenCatalyst [label="Cu(I) Catalyst"];

// Edges CuI -> CuAmide [label="+ R-NH₂\n+ Base"]; CuAmide -> CuIII_Intermediate [label="+ Ar-X (Oxidative Addition)"]; CuIII_Intermediate -> Product [label="Reductive Elimination"]; Product -> RegenCatalyst [style=invis]; CuIII_Intermediate -> RegenCatalyst [label=" "];

// Invisible edges for layout Amine -> CuAmide [style=invis]; Base -> CuAmide [style=invis]; ArylHalide -> CuIII_Intermediate [style=invis];

{rank=same; CuI; Amine; Base; ArylHalide;} {rank=same; CuAmide;} {rank=same; CuIII_Intermediate;} {rank=same; Product; RegenCatalyst;} }

Ullmann Condensation Catalytic Cycle

The reaction is initiated by the formation of a copper(I)-amide complex from the amine and the copper(I) catalyst in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Finally, reductive elimination from this intermediate yields the desired N-aryl product and regenerates the active Cu(I) catalyst.[2] The introduction of chelating ligands, such as diamines and amino acids, has been instrumental in stabilizing the copper catalyst and facilitating the catalytic cycle under milder conditions.[3]

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

This protocol details a modern, ligand-assisted Ullmann condensation for the synthesis of N-phenylanthranilic acid, a common building block.

Materials:

  • 2-Chlorobenzoic acid

  • Aniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask, add 2-chlorobenzoic acid (1.0 equiv), aniline (1.2 equiv), K₂CO₃ (2.0 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 4 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry to yield N-phenylanthranilic acid.

Advantages and Limitations

Advantages:

  • Cost-Effective: Copper catalysts are significantly less expensive than palladium catalysts.[4]

  • Improving Conditions: Modern protocols with ligands allow for milder reaction conditions compared to the classical Ullmann reaction.[3]

  • Availability: Copper is an abundant and readily available metal.

Limitations:

  • Harsh Conditions (Historically): Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[1]

  • Substrate Scope: The reaction can be sensitive to sterically hindered substrates and certain functional groups.

  • Ligand Requirement: Modern, milder versions often necessitate the use of ligands, which can add to the cost and complexity of the reaction.

The Buchwald-Hartwig Amination: A Powerful and Versatile Tool

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6]

Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

graph Buchwald_Hartwig_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="L-Pd(0)"]; ArylHalide [label="Ar-X"]; OxidativeAddition [label="Oxidative Addition"]; PdII_Intermediate1 [label="[L-Pd(II)(Ar)X]", shape=ellipse]; Amine [label="R-NH₂"]; Base [label="Base"]; PdII_Amine_Complex [label="[L-Pd(II)(Ar)(NH₂R)]⁺X⁻"]; Deprotonation [label="Deprotonation"]; PdII_Amido_Complex [label="[L-Pd(II)(Ar)(NHR)]"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Ar-NHR (Product)"]; RegenCatalyst [label="L-Pd(0)"];

// Edges Pd0 -> PdII_Intermediate1 [label="+ Ar-X (Oxidative Addition)"]; PdII_Intermediate1 -> PdII_Amine_Complex [label="+ R-NH₂"]; PdII_Amine_Complex -> PdII_Amido_Complex [label="+ Base"]; PdII_Amido_Complex -> Product [label="Reductive Elimination"]; Product -> RegenCatalyst [style=invis]; PdII_Amido_Complex -> RegenCatalyst [label=" "];

// Invisible edges for layout ArylHalide -> PdII_Intermediate1 [style=invis]; Amine -> PdII_Amine_Complex [style=invis]; Base -> PdII_Amido_Complex [style=invis];

{rank=same; Pd0; ArylHalide; Amine; Base;} {rank=same; PdII_Intermediate1;} {rank=same; PdII_Amine_Complex;} {rank=same; PdII_Amido_Complex;} {rank=same; Product; RegenCatalyst;} }

Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally affording the best results.[8]

Experimental Protocol: Synthesis of a Substituted N-Aryl Benzoic Acid

This protocol provides a general procedure for the Buchwald-Hartwig amination to synthesize a substituted N-aryl benzoic acid.

Materials:

  • Substituted halobenzoic acid

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox, to a dry Schlenk tube, add the halobenzoic acid (1.0 equiv), substituted aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Add anhydrous, degassed toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advantages and Limitations

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the amine.[5]

  • High Yields: Generally provides good to excellent yields.

  • Milder Conditions: Often proceeds under milder conditions than the Ullmann reaction.[9]

  • Well-Studied: The mechanism and scope of the reaction are well-documented, with a wide range of available catalysts and ligands.[8]

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which can be a significant factor in large-scale synthesis.[4]

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, often requiring inert atmosphere techniques.[6]

  • Metal Contamination: Removal of residual palladium from the final product can be challenging and is a critical consideration in pharmaceutical applications.[4]

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic Aromatic Substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile without the need for a metal catalyst.[10] This reaction is fundamentally different from the metal-catalyzed methods and has its own distinct set of requirements.

Mechanism of SNAr

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

graph SNAr_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes ArylHalide [label="Ar-X (Activated)"]; Nucleophile [label="Nu⁻"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse]; Elimination [label="Elimination"]; Product [label="Ar-Nu (Product)"]; LeavingGroup [label="X⁻"];

// Edges ArylHalide -> Meisenheimer [label="+ Nu⁻ (Addition)"]; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> LeavingGroup [style=invis]; Product -> LeavingGroup [style=invis]; Meisenheimer -> LeavingGroup [label="- X⁻"];

// Invisible edges for layout Nucleophile -> Meisenheimer [style=invis];

{rank=same; ArylHalide; Nucleophile;} {rank=same; Meisenheimer;} {rank=same; Product; LeavingGroup;} }

SNAr Addition-Elimination Mechanism

The reaction is initiated by the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate.[10] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-4-aminobenzoic acid

This protocol describes the synthesis of an N-substituted benzoic acid via an SNAr reaction.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Aminobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction flask, add 4-aminobenzoic acid (1.0 equiv), 4-fluoronitrobenzene (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add DMSO to the flask and heat the mixture to 120-140 °C.

  • Stir the reaction for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Advantages and Limitations

Advantages:

  • Metal-Free: Avoids the cost and potential product contamination associated with metal catalysts.

  • Simplicity: The reaction setup is often simpler than metal-catalyzed reactions.

Limitations:

  • Limited Substrate Scope: Generally requires the presence of strong electron-withdrawing groups on the aryl halide to activate the ring towards nucleophilic attack.[10] Aryl halides with electron-donating groups are typically unreactive.

  • Harsh Conditions: Often requires high temperatures and polar aprotic solvents.

  • Leaving Group Dependence: The reactivity of the leaving group typically follows the order F > Cl > Br > I, which is the opposite of that in many metal-catalyzed reactions.

Comparative Analysis

FeatureUllmann CondensationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (Cu)Palladium (Pd)None
Cost Lower catalyst cost[4]Higher catalyst and ligand cost[4]No catalyst cost
Reaction Conditions Historically harsh, modern methods are milder[1][3]Generally mild[9]Often requires high temperatures
Substrate Scope Moderate, can be sensitive to stericsBroad, high functional group tolerance[5]Limited to activated aryl halides[10]
Key Advantage Cost-effectivenessBroad applicability and high yieldsMetal-free, simplicity
Key Disadvantage Potentially harsh conditions, narrower scopeCost and potential for metal contaminationLimited to electron-deficient substrates

Conclusion

The synthesis of N-substituted benzoic acids can be achieved through several effective methods, each with its own set of advantages and limitations.

  • The Ullmann Condensation offers a cost-effective route, and modern advancements have made it a more viable option with milder conditions. It is particularly attractive for large-scale syntheses where cost is a primary concern.

  • The Buchwald-Hartwig Amination stands out for its exceptional versatility and broad substrate scope, making it the go-to method for many complex syntheses in research and development. The main drawback is the cost associated with the palladium catalyst and ligands.

  • Nucleophilic Aromatic Substitution (SNAr) provides a valuable metal-free alternative, but its application is generally restricted to substrates with specific electronic properties.

The choice of synthetic route will ultimately depend on a careful consideration of factors such as the specific structure of the target molecule, the presence of other functional groups, cost constraints, and scalability. This guide provides the foundational knowledge and practical insights to aid researchers in making an informed decision for their synthetic endeavors.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
  • Goldberg, I. Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Ber. Dtsch. Chem. Ges.1906, 39, 1691–1692.
  • Hurtley, W. R. H. The replacement of the halogen atom in 2-bromobenzoic acid. J. Chem. Soc.1929, 1870.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42, 5400-5449.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48, 6954-6971.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361.
  • Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37, 2046-2067.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L.
  • Paradisi, F.; Porcheddu, A.; Giacomelli, G. A green protocol for the Ullmann reaction. Tetrahedron Lett.2003, 44, 5563-5565.
  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ([Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])

  • Ullmann condensation - Wikipedia. ([Link])

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. ([Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. ([Link])

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. ([Link])

  • SNAr reaction scope & limitations - YouTube. ([Link])

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ([Link])

  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides - ResearchGate. ([Link])

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. ([Link])

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. ([Link])

  • Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds - ACS Publications. ([Link])

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. ([Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ([Link])

  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. ([Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. ([Link])

  • Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study - American Chemical Society. ([Link])

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutially Potential N‐Heterocycles - ResearchGate. ([Link])

  • (PDF) Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction - ResearchGate. ([Link])

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). ([Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. ([Link])

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. ([Link])

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. ([Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. ([Link])

  • Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents | ACS Sustainable Chemistry & Engineering. ([Link])

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters | Journal of the American Chemical Society. ([Link])

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade | Bentham Science. ([Link])

  • (PDF) Figure 10: Substrate Scope With Mixed Starting - Amanote Research. ([Link])

Sources

Validation

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid vs. other N-phenyl anthranilic acid analogs

This guide provides an in-depth technical comparison between 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (an -phenylphthalamic acid derivative) and -phenylanthranilic acid analogs (Fenamates). Subject: Comparative Anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (an


-phenylphthalamic acid derivative) and 

-phenylanthranilic acid analogs
(Fenamates).

Subject: Comparative Analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid and N-Phenylanthranilic Acid Analogs (Fenamates). Context: Medicinal Chemistry, Physical Organic Chemistry, and Pharmacophore Profiling.

Executive Summary & Structural Definition

This guide contrasts two ortho-substituted benzoic acid scaffolds that share a superficial resemblance but possess distinct electronic, conformational, and reactivity profiles.

  • Compound A (The Phthalamic Scaffold): 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid .[1]

    • Systematic Class: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -methyl-
      
      
      
      -phenylphthalamic acid.
    • Core Feature: An amide linker (

      
      ) connecting the phenyl ring to the benzoic acid core.
      
    • Primary Utility: Physical organic chemistry probe (intramolecular catalysis), herbicide intermediate (auxin transport inhibitors like Naptalam), and prodrug precursor for

      
      -phenylphthalimides.
      
  • Compound B (The Fenamate Scaffold):

    
    -phenylanthranilic acid  and its analogs (Mefenamic acid, Tolfenamic acid).
    
    • Systematic Class: 2-(Phenylamino)benzoic acid.[2]

    • Core Feature: An amine linker (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) connecting the phenyl ring to the benzoic acid core.
      
    • Primary Utility: Non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX enzymes; modulators of TRP and chloride channels.[2]

Table 1: Physicochemical & Structural Comparison
FeaturePhthalamic Acid Analog (Compound A)Fenamate Analog (Compound B)
Linker Type Amide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Secondary Amine (

)
H-Bonding Acceptor (C=O), Donor (COOH)Donor (NH), Donor (COOH), Acceptor (COOH)
Conformation Restricted rotation (Amide resonance); Non-planar.Flexible but adopts specific "twisted" conformation for COX binding.
Reactivity High: Prone to intramolecular cyclization to form phthalimides.[2]Stable: Resistant to cyclization under physiological conditions.[2]
pKa (COOH) ~3.5 – 4.0 (influenced by amide dipole)~4.2 (influenced by intramolecular H-bond with NH)
Key Target Auxin Transporters (Plants), Intramolecular Catalysis Models.COX-1/COX-2 (Mammals), TRPC/Cl- Channels.

Chemical Reactivity & Synthesis Pathways[2][3]

The most critical distinction for researchers is the stability profile .[2] The phthalamic acid derivative is kinetically unstable relative to the fenamate due to the "neighboring group effect" of the carboxylic acid, which catalyzes the formation of the cyclic imide (


-methyl-

-phenylphthalimide).
Mechanism of Action (Chemical)[4]
  • Phthalamic Acid: The carboxylate group attacks the amide carbonyl, facilitating the expulsion of water (or the amine in hydrolysis) to form the thermodynamically stable 5-membered imide ring. This makes Compound A a potential "prodrug" for the imide or a transient species in solution.[2]

  • Fenamate: The amine nitrogen is not electrophilic enough to be attacked by the carboxylate, and the geometric constraints prevent facile formation of a 4-membered acridone ring under mild conditions.

DOT Diagram: Synthesis & Reactivity Divergence[2]

SynthesisComparison cluster_0 Phthalamic Acid Route (Compound A) cluster_1 Fenamate Route (Compound B) PA Phthalic Anhydride TargetA 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid PA->TargetA Ring Opening (Nucleophilic Acyl Substitution) NMA N-Methylaniline NMA->TargetA Imide N-Methyl-N-phenylphthalimide (Cyclic Imide) TargetA->Imide Acid/Heat Induced Cyclization (-H2O) Imide->TargetA Hydrolysis (Basic) CBA 2-Chlorobenzoic Acid Fenamate N-Phenylanthranilic Acid (Fenamate) CBA->Fenamate Ullmann/Buchwald Coupling (Cu/Pd cat.) Aniline Aniline Aniline->Fenamate Acridone Acridone Fenamate->Acridone Requires Strong Acid High Temp (Cyclodehydration)

Figure 1: Comparative synthetic pathways and stability profiles. Note the facile cyclization of the Phthalamic acid derivative (Target A) compared to the stability of the Fenamate (Target B).

Biological & Pharmacological Profiling[2][4][5][6][7]

Fenamates (The Standard)[2][8]
  • Mechanism: Competitive inhibitors of Cyclooxygenase (COX).[2] The secondary amine (

    
    ) forms a crucial hydrogen bond with the active site (Tyr-385 or Ser-530 region), and the two phenyl rings adopt a non-coplanar "butterfly" conformation to fit the hydrophobic channel.
    
  • Secondary Targets: Potent modulators of ion channels.[2]

    • TRPC4/5: Often inhibitory (e.g., Flufenamic acid), though some analogs stimulate.

    • GABA-A: Positive allosteric modulation.[2]

Phthalamic Acid Analogs (The Alternative)[2]
  • Mechanism:

    • Plants: Inhibitors of polar auxin transport (PAT).[2] They bind to ABCB transporters (e.g., ABCB1/19), disrupting indole-3-acetic acid (IAA) efflux.

    • Mammals: The amide linkage alters the 3D topology significantly compared to fenamates.[2] They do not effectively inhibit COX because the amide group is bulkier and lacks the specific H-bond donor capability of the amine in the correct vector.

    • Potential: They serve as open-chain analogs of Thalidomide-like drugs (phthalimides).[2] Upon cyclization in vivo, they may exhibit immunomodulatory or anti-angiogenic properties similar to thalidomide, but the free acid form is often rapidly excreted or cyclized.

Experimental Protocols

Protocol A: Synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

This protocol utilizes the high reactivity of phthalic anhydride toward secondary amines.

  • Reagents: Phthalic anhydride (1.0 eq),

    
    -methylaniline (1.0 eq), Toluene (Solvent).
    
  • Procedure:

    • Dissolve phthalic anhydride in dry toluene under

      
       atmosphere.
      
    • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -methylaniline dropwise at room temperature. Note: The reaction is exothermic.
      
    • Stir for 2–4 hours. The product often precipitates as the zwitterionic species or free acid.[2]

    • Critical Step: Do not heat to reflux, as this will drive the dehydration to form the

      
      -methyl-
      
      
      
      -phenylphthalimide (cyclic imide).
  • Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/water at low temperature.[2]

  • Validation:

    • IR: Look for two carbonyl peaks: Carboxylic acid (~1710 cm⁻¹) and Amide (~1640 cm⁻¹).[2] Absence of 1770 cm⁻¹ (Imide doublet) confirms the open chain.

Protocol B: Stability/Cyclization Assay

To determine if the compound acts as a stable drug or a prodrug.

  • Setup: Prepare a 100 µM solution of the phthalamic acid in Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (pH 1.2).[2]

  • Incubation: Incubate at 37°C.

  • Analysis: Monitor by HPLC-UV at 0, 1, 4, and 24 hours.

  • Observation:

    • At pH 1.2, expect rapid conversion to

      
      -methyl-
      
      
      
      -phenylphthalimide (Retention time shift to less polar region).
    • At pH 7.4, the compound exists as the carboxylate salt and is kinetically more stable, though slow hydrolysis to phthalic acid and amine may occur.

References

  • Vertex AI Search. (2026).[2] Search Results for N-phenyl anthranilic acid analogs and phthalamic acid properties.[2] [Generated Search Context].

  • PubChem. (n.d.).[2] N-Phenylanthranilic Acid (Fenamic Acid).[2][3] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1][2] Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Duraset).[1] National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Jiang, H., et al. (2012).[2] Effect of non-steroidal anti-inflammatory drugs and new fenamate analogues on TRPC4 and TRPC5 channels.[2] Biochemical Pharmacology.[2][4][5] Retrieved from [Link]

  • Teixidó, M., et al. (2016).[2] N-1-naphthylphthalamic acid (Naptalam) and auxin transport.[2][6] bioRxiv.[2] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Introduction: The Analytical Imperative for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, also known as N-methyl-N-phenylphthalamic acid, is a chemical intermediate whose pu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, also known as N-methyl-N-phenylphthalamic acid, is a chemical intermediate whose purity is critical for the quality and safety of subsequent products in the pharmaceutical and chemical manufacturing streams. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for its quantitative analysis, offering high resolution, sensitivity, and reproducibility.[1][2] However, an HPLC method is only as reliable as the evidence supporting its performance.

Method validation is the formal, systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This guide provides an in-depth, experience-driven walkthrough of the validation process for a reversed-phase HPLC method for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, grounded in the globally harmonized standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4] We will not only detail the protocols but also explore the scientific rationale behind each validation parameter, offering a practical comparison to alternative analytical approaches.

The Analytical Procedure: A Proposed HPLC Method

Before validation can commence, a robust analytical method must be developed. Based on the chemical properties of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (an aromatic carboxylic acid with amide functionality), the following reversed-phase HPLC (RP-HPLC) method is proposed as the foundation for our validation study.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) provide the necessary performance and flexibility.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase is ideal for retaining the non-polar phenyl and methylphenyl groups of the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a pH modifier to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% BA gradient elution is chosen to ensure the analyte is eluted with a reasonable retention time while also eluting any potential, more- or less-retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity with the risk of column overload.
Detection DAD, 254 nmThe aromatic rings in the analyte are expected to have strong UV absorbance at this wavelength. A DAD allows for peak purity assessment.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the analyte is fully solubilized and is compatible with the mobile phase.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a structured process. Each step builds upon the last to create a comprehensive picture of the method's performance and limitations.

ValidationWorkflow cluster_dev Phase 1: Development & Setup cluster_val Phase 2: Core Validation Experiments cluster_final Phase 3: Finalization & Implementation Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Finalize Method Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Generate Validation Report Robust->Report Routine Implement for Routine Use (with System Suitability Tests) Report->Routine Approve Method

Caption: A typical workflow for HPLC method validation.

Specificity: The Cornerstone of Analysis

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5] It is the most critical validation parameter; without it, you can never be sure you are measuring only your analyte of interest.[6] A powerful way to demonstrate specificity is through forced degradation (stress testing), where the drug substance is exposed to harsh conditions to intentionally generate potential degradation products.[4][7]

Experimental Protocol: Specificity
  • Prepare Samples:

    • Blank: Inject the diluent alone to ensure no interfering peaks at the analyte's retention time.

    • Analyte Standard: A solution of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid at the target concentration (e.g., 100 µg/mL).

    • Spiked Sample: If analyzing in a formulation, spike the placebo with the analyte to see if excipients interfere.

  • Forced Degradation: Expose the analyte to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 200 watt-hours/square meter) for 24 hours.

  • Analysis: Analyze all samples by HPLC. Use a Diode Array Detector to assess peak purity for the analyte peak in the stressed samples.

  • Acceptance Criteria:

    • The analyte peak must be free from co-elution with any degradation products or excipients.

    • The peak purity angle must be less than the peak purity threshold for the analyte in all stressed samples, indicating spectral homogeneity.

Data Presentation: Specificity Results
Stress ConditionAnalyte % Assay% DegradationObservationsPeak Purity
Unstressed100.00.0Single, sharp peakPass
0.1 M HCl91.58.5Two small impurity peaks observedPass
0.1 M NaOH78.221.8One major degradant peak observedPass
3% H₂O₂95.14.9One minor impurity peak observedPass
Thermal99.20.8No significant degradationPass
Photolytic98.91.1No significant degradationPass

Linearity and Range: Defining the Working Boundaries

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[8][9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][11] This is not just a statistical exercise; it defines the boundaries within which the method can be trusted for quantification. A minimum of five concentration levels are required by ICH guidelines to prove linearity.[10]

Experimental Protocol: Linearity
  • Prepare Standards: Prepare a series of at least five standard solutions from a stock solution, covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should show a linear relationship.

Data Presentation: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100901234
1251125432
1501350987
Linear Regression Results
Correlation Coefficient (R²) 0.9998
Slope 8995.1
Y-Intercept 1502.3

Accuracy: Measuring Closeness to the Truth

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[3][10] It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo) and calculating the percentage of the known amount that is recovered.[10] This parameter validates that there are no significant systematic errors or matrix effects. ICH guidelines recommend assessing accuracy at a minimum of three concentration levels across the specified range, with at least three replicates per level.[4][12]

Experimental Protocol: Accuracy
  • Prepare Samples: If a drug product matrix is involved, prepare a placebo blend. Spike the placebo at three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. If no matrix is involved, accuracy can be assessed using standards of known purity.

  • Analysis: Analyze all nine spiked samples according to the HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[13]

    • The Relative Standard Deviation (RSD) for the replicates at each level should be ≤ 2.0%.

Data Presentation: Accuracy (Recovery) Results
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery (Mean)% RSD
80%80.079.699.5%0.85%
100%100.0100.5100.5%0.62%
120%120.0119.299.3%0.77%

Precision: Ensuring Consistency

Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions (analyst, instrument, day).[3]

  • Intermediate Precision: Expresses within-laboratory variations due to different days, analysts, or equipment.[12]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day with the same instrument and analyst.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision:

    • Have a second analyst, on a different day, using a different HPLC system (if available), prepare and analyze another set of six samples at 100% of the target concentration.

    • Calculate the %RSD for this second set and also perform a statistical comparison (e.g., an F-test and t-test) of the two full data sets to assess overall variability.

  • Acceptance Criteria:

    • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[13][14]

Data Presentation: Precision Results
ParameterAnalyst 1 / Day 1 / System 1Analyst 2 / Day 2 / System 2
Number of Replicates 66
Mean Assay (%) 99.8%100.3%
Standard Deviation 0.750.81
% RSD 0.75%0.81%
Overall % RSD (n=12) -0.95%

Limits of Detection (LOD) and Quantitation (LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

These parameters are crucial for impurity testing but are also good practice to establish for an assay. The most common methods for determination are based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[16]

Experimental Protocol: LOD & LOQ (S/N Method)
  • Determine S/N: Analyze a blank sample to determine the baseline noise. Then, prepare and inject progressively more dilute solutions of the analyte until the average signal height is approximately 3 times the noise (for LOD) and 10 times the noise (for LOQ).

  • Confirmation (for LOQ): Prepare a solution at the determined LOQ concentration and inject it six times. The precision (%RSD) should be acceptable (typically ≤ 10%).

Experimental Protocol: LOD & LOQ (Calibration Curve Method)
  • Calculate from Linearity Data: Use the slope (S) and the standard deviation of the y-intercepts (σ) from the linearity study.

    • LOD = 3.3 * (σ / S)[16]

    • LOQ = 10 * (σ / S)[16]

  • Confirmation: Prepare and analyze samples at the calculated concentrations to verify the results experimentally.

Data Presentation: LOD & LOQ
ParameterMethodResult
LOD S/N Ratio ≈ 3:10.05 µg/mL
LOQ S/N Ratio ≈ 10:10.15 µg/mL
LOQ Precision (%RSD, n=6) Experimental5.8%

Robustness: Withstanding Deliberate Variation

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11][17] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.[18] Testing robustness early can prevent significant issues later.[17][18]

Experimental Protocol: Robustness
  • Identify Parameters: Select critical HPLC parameters to vary.

  • Introduce Variations: Prepare a standard solution and analyze it under the normal conditions and under each of the varied conditions (one variation at a time).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Organic Content: ± 2% absolute (e.g., vary the initial %B).

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters like retention time, peak tailing, and resolution (if critical pairs exist).

  • Acceptance Criteria:

    • System suitability parameters should remain within acceptable limits for all variations.

    • The assay result should not change significantly.

Data Presentation: Robustness Results
Parameter VariedConditionRetention Time (min)Tailing FactorAssay (%)
Nominal 1.0 mL/min, 30°C 8.52 1.10 100.1
Flow Rate0.9 mL/min9.451.11100.3
1.1 mL/min7.731.0999.8
Temperature25 °C8.651.12100.0
35 °C8.391.08100.2

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, it is valuable to understand its performance in the context of other available techniques.

TechniqueAdvantagesDisadvantagesSuitability for this Analyte
Validated HPLC High resolution, high sensitivity, excellent quantitation, automation-friendly.[1][3]Higher cost, requires skilled operators, solvent consumption.Excellent. Ideal for both assay and impurity profiling in a quality control environment.
Thin-Layer Chromatography (TLC) Low cost, rapid, simple, good for screening multiple samples.[2]Low resolution, not easily quantitative, manual process.Fair. Suitable for rapid identity checks or monitoring reaction completion, but not for accurate purity determination.
UV-Vis Spectrophotometry Very simple, rapid, low cost.Non-specific; any substance absorbing at the same wavelength will interfere. Cannot separate analyte from impurities.Poor. Unsuitable for purity analysis due to lack of specificity. Could be used for a simple concentration check of a known pure substance.
Gas Chromatography (GC-MS) Excellent separation for volatile compounds, provides structural information (MS).Analyte is non-volatile and would require derivatization, which adds complexity and potential for error.Poor. Not a practical choice. The derivatization step makes it less efficient and more error-prone than direct HPLC analysis.

Conclusion

The validation data presented herein demonstrates that the proposed HPLC method for the analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is specific, linear, accurate, precise, and robust over the defined range. The method is fit for its intended purpose of quantifying the analyte in a quality control setting. This systematic approach, grounded in ICH principles, ensures that the analytical data generated is reliable, reproducible, and defensible, underpinning the quality and safety of the final product.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • Industrial Pharmacist. (2024, September 10). Linearity and Range in Analytical Method Validation by HPLC.
  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Thermo Fisher Scientific. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • LQA. (2026, February 10). How Is The Linearity Range And Detection Limit Of The Method Determined?.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Chromatography Online. (n.d.). What Does Specificity Mean in Chromatography?.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Lucidity. (2024, February 28). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • ResearchGate. (n.d.). Robustness/ruggedness tests in method validation.
  • Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Benchchem. (2025, December). A Comparative Guide to Purity Assessment of N,N'-bis(diphenylmethyl)phthalamide: HPLC vs. TLC.

Sources

Validation

Spectroscopic Profiling of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid Scaffolds: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Scaffold: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid). In drug development, this scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Scaffold: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid).

In drug development, this scaffold represents a critical "masked" functionality.[1] It is the ring-opened precursor to N-substituted phthalimides and serves as a model for exploring amide rotamerism and intramolecular interactions in sterically congested systems. Unlike its non-methylated counterparts, the N-methyl group eliminates the amide N-H donor, preventing classical intramolecular hydrogen bonding with the carboxylate and forcing the molecule into a unique conformational landscape dominated by steric clash and dipole alignment.

The Application Scientist’s Perspective: The primary challenge in working with this class of compounds is distinguishing the open-chain acid-amide from its thermodynamically stable cyclic imide counterpart. This guide provides a robust spectroscopic framework to validate structural integrity, quantify rotameric populations, and differentiate derivatives based on electronic substituent effects.[1]

Spectroscopic Fingerprinting: The Comparative Matrix

This section compares the Target Scaffold against its two most relevant structural alternatives: the Non-Methylated Analog (N-H) and the Cyclized Imide (Dehydration product).

Table 1: Comparative Spectroscopic Signatures
FeatureTarget Scaffold (N-Me-N-Ph)Alternative A: Non-Methylated (N-H)Alternative B: Cyclized Imide
Primary Utility Sterically hindered linker; Prodrug moiety.H-bond donor scaffold; Crystal engineering.Stable pharmacophore; Protected amine.
IR: Carbonyl Region Dual Band: Acid C=O (~1720 cm⁻¹) & Amide C=O (~1640 cm⁻¹).[1]Dual Band: Acid C=O (~1700 cm⁻¹) & Amide I (~1650 cm⁻¹).[1]Imide Doublet: Sym (~1770 cm⁻¹) & Asym (~1710 cm⁻¹).[1]
IR: O-H/N-H Region Broad O-H: 2500–3300 cm⁻¹ (carboxylic).[1] No N-H. Sharp N-H: ~3300 cm⁻¹ + Broad O-H.Clean: No O-H or N-H bands.
¹H NMR: Methyl Singlet:

3.2–3.5 ppm (May split due to rotamers).[1]
Absent. Singlet:

3.1–3.2 ppm (Shifted upfield).[1]
¹H NMR: Acid Proton Broad Singlet:

11.0–13.0 ppm (D₂O exch).[1]
Broad Singlet:

11.0–13.0 ppm.
Absent.
¹³C NMR: Carbonyls Distinct Signals: Acid (~167 ppm) & Amide (~169 ppm).[1]Distinct Signals: Acid & Amide.[2][3]Equivalent/Similar: ~168 ppm (Symmetric).[1]
Key Stability Risk Cyclization to Imide (Heat/Acid sensitive).[1]Cyclization to Imide (Slower than N-Me).Hydrolysis to Acid (Base sensitive).[1]
Comparison of Derivatives (Electronic Effects)

Substituents on the N-phenyl ring significantly perturb the spectroscopic signals.

  • Electron Withdrawing Groups (e.g., 4'-NO₂):

    • NMR Effect: Deshields ortho protons on the phenyl ring (

      
       +0.2 to +0.4 ppm).
      
    • Rotamer Effect: Increases the double-bond character of the amide C-N bond, potentially slowing rotation and sharpening rotameric peaks in NMR at RT.

  • Electron Donating Groups (e.g., 4'-OMe):

    • NMR Effect: Shields ortho protons (

      
       -0.2 to -0.3 ppm).
      
    • IR Effect: Shifts Amide C=O to slightly lower wavenumbers due to increased conjugation.

Critical Analysis of Isomerism & Rotamers

The N-methyl-N-phenyl amide bond exhibits restricted rotation, leading to


 (Entgegen) and 

(Zusammen) rotamers. This is a common source of confusion where researchers misinterpret "double peaks" as impurities.[1]
Mechanism of Rotamerism

The steric bulk of the ortho-benzoic acid group versus the N-phenyl ring forces the molecule to adopt preferred conformations.

Rotamerism cluster_0 Conformational Equilibrium cluster_1 Chemical Fate (Impurity) E_Isomer E-Rotamer (Methyl trans to Carbonyl) Z_Isomer Z-Rotamer (Methyl cis to Carbonyl) E_Isomer->Z_Isomer Slow Rotation (NMR Timescale) Detection Detection: 1H NMR: Split N-Me peaks Variable Temp NMR: Coalescence E_Isomer->Detection Imide Cyclic Imide (Dehydration Product) Z_Isomer->Imide - H₂O (Heat/Acid) Z_Isomer->Detection

Figure 1: Conformational landscape of N-methyl-N-phenylphthalamic acid derivatives. The E/Z equilibrium is observable by NMR, while the irreversible path to the imide represents a degradation pathway.

Experimental Protocols

Protocol A: Synthesis & Purification (General Procedure)

Differentiation Causality: We use a low-temperature addition to prevent premature cyclization to the imide.

  • Reactants: Dissolve Phthalic Anhydride (1.0 eq) in anhydrous THF or Dichloromethane.

  • Addition: Add N-methylaniline (1.0 eq) dropwise at 0°C.

    • Why: Exothermic reaction; heat promotes imide formation.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Acid is much more polar than starting anhydride or imide).[1]

  • Workup:

    • Concentrate solvent.

    • Crucial Step: Redissolve in dilute NaHCO₃ (aq).[1] The acid dissolves; any imide impurity remains insoluble.

    • Wash aqueous layer with Ethyl Acetate (removes imide/unreacted amine).[1]

    • Acidify aqueous layer with HCl (1M) to pH 2.[1] Precipitate is the pure Amidic Acid.

  • Drying: Vacuum dry at <40°C. (High heat converts Acid

    
     Imide).
    
Protocol B: NMR Characterization (Variable Temperature)

Trustworthiness: Standard RT NMR often yields broad peaks for this scaffold. VT-NMR validates that the broadening is dynamic (rotational) and not due to paramagnetic impurities.

  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d₆.

    • Note: CDCl₃ may lead to aggregation or solubility issues for the free acid.

  • Acquisition (298 K): Acquire standard ¹H spectrum.

    • Look for: Broad N-Me singlet or two unequal singlets (rotamer ratio).

  • Acquisition (353 K / 80°C): Heat probe and re-acquire.

    • Validation: The N-Me signals should coalesce into a sharp singlet. The aromatic region will simplify.

  • Processing: Integration of the N-Me peaks at low temperature (if separated) allows calculation of the

    
     (
    
    
    
    ).[1]

References

  • Comparison of Phthalimide and Phthalamic Acid Derivatives

    • BenchChem Technical Support.[4] (2025).[1][4][5] "A Comparative Spectroscopic Guide: Chlorendic Imide vs. Phthalimide." BenchChem.

    • [1]

  • Conformational Analysis of N,N-Disubstituted Amides

    • RSC Advances. (2014).[1] "Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines." New Journal of Chemistry.

  • Crystal Structure and Hydrogen Bonding in Phthalamic Acids

    • National Institutes of Health (PMC).[1] (2020).[1][6][7] "Crystal structure of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate."

  • Spectroscopic Data for Benzoic Acid Derivatives

    • NIST Chemistry WebBook. "Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-."[1][8]

    • [1]

Sources

Comparative

Biological activity of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid compared to similar compounds

The following technical guide details the biological activity of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (N-methyl-N-phenylphthalamic acid), analyzing its performance relative to established auxin transport inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (N-methyl-N-phenylphthalamic acid), analyzing its performance relative to established auxin transport inhibitors like NPA (N-1-naphthylphthalamic acid).

Comparative Guide to Phthalamic Acid Derivatives in Auxin Transport Inhibition

Executive Summary

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (referred to herein as MP-CBA ) is a synthetic phthalamic acid derivative. It functions primarily as a structural probe in the study of Polar Auxin Transport (PAT) in plants.

Unlike its highly potent analog NPA (N-1-naphthylphthalamic acid) , MP-CBA features a tertiary amide linkage (N-methyl-N-phenyl). This structural modification critically alters its binding affinity to auxin efflux carriers (PIN proteins) and ABCB transporters. This guide compares MP-CBA against NPA and other analogs to elucidate the Structure-Activity Relationship (SAR) governing auxin transport inhibition.

Chemical Structure & Mechanistic Basis[1]

The biological activity of phthalamic acid derivatives hinges on their ability to mimic the transition state of auxin efflux complexes. The core pharmacophore requires a specific spatial arrangement between the carboxylic acid and the aromatic ring system attached to the amide nitrogen.

Structural Comparison
FeatureMP-CBA (Target Compound)NPA (Gold Standard)N-Phenylphthalamic Acid (PPA)
IUPAC Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid2-[(1-Naphthylamino)carbonyl]benzoic acid2-[(Phenylamino)carbonyl]benzoic acid
Amide Type Tertiary (-CON(Me)Ph)Secondary (-CONH-Np)Secondary (-CONH-Ph)
H-Bond Donor No (N-Methyl substituted)Yes (Amide Proton)Yes (Amide Proton)
Steric Bulk Moderate (Phenyl + Methyl)High (Naphthyl)Moderate (Phenyl)
Primary Activity Weak/Inactive PAT InhibitorPotent PAT InhibitorModerate PAT Inhibitor
Mechanism of Action: The "Amide Proton" Hypothesis

Research indicates that the high potency of NPA relies on hydrogen bonding between the amide proton (-NH-) and specific residues within the PIN/ABCB transporter complex (or the regulatory protein TWD1).

  • NPA/PPA: The secondary amide acts as a hydrogen bond donor, stabilizing the inhibitor-receptor complex.

  • MP-CBA: The N-methylation removes this proton and introduces steric clash. Consequently, MP-CBA exhibits significantly reduced binding affinity , serving as a negative control or low-affinity probe in pharmacological studies.

Comparative Biological Activity

Auxin Transport Inhibition (Root Growth Assay)

In standardized Arabidopsis thaliana root growth assays, compounds are evaluated for their ability to inhibit gravitropism and elongation (classic phenotypes of auxin transport blockade).

  • NPA (0.1 - 10 µM): Induces agravitropic root growth and severe inhibition of elongation.

  • MP-CBA (>100 µM): Typically requires significantly higher concentrations to elicit similar physiological effects, if any. The lack of the amide hydrogen reduces its efficacy as an efflux blocker.

Binding Affinity (Microsomal Assays)

Competitive binding assays using tritiated NPA ([³H]NPA) reveal the displacement capabilities of analogs.

CompoundRelative Binding Affinity (IC₅₀)Interpretation
NPA ~10⁻⁸ M (High)Tight binding to NPA-binding protein (NBP/ABCB).
PPA ~10⁻⁶ M (Moderate)Phenyl ring is less lipophilic/bulky than naphthyl.
MP-CBA >10⁻⁴ M (Low/Inactive)N-Methylation disrupts critical H-bonding and steric fit.
TIBA ~10⁻⁶ M (Distinct Site)Binds a distinct but overlapping site; allosteric inhibitor.

Visualizing the Mechanism

The following diagram illustrates the pathway of Polar Auxin Transport (PAT) and the interference points of these compounds.

AuxinTransportPath Auxin_In IAA (Cytosol) PIN PIN Efflux Carrier (Plasma Membrane) Auxin_In->PIN Efflux ABCB ABCB Transporter (Co-Transporter) Auxin_In->ABCB Efflux Auxin_Out IAA (Apoplast) PIN->Auxin_Out Transport ABCB->Auxin_Out NPA NPA (High Affinity) NPA->PIN Blocks (Direct/Indirect) NPA->ABCB Inhibits MPCBA MP-CBA (Low Affinity) MPCBA->PIN Weak/No Binding (Lack of H-Bond) TWD1 TWD1 (Twisted Dwarf) Chaperone TWD1->ABCB Stabilizes

Caption: Schematic of auxin efflux inhibition. NPA binds tightly to PIN/ABCB complexes, while MP-CBA exhibits weak interaction due to the N-methyl substitution.

Experimental Protocols

To verify the activity of MP-CBA versus NPA, the following self-validating protocols are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the physiological potency of the inhibitor.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x MS agar plates supplemented with increasing concentrations of MP-CBA and NPA (0, 0.1, 1, 10, 50 µM).

    • Control: Solvent control (DMSO < 0.1%).

  • Plating:

    • Stratify seeds at 4°C for 2 days.

    • Transfer seeds to plates (n=20 per condition).

  • Growth:

    • Incubate vertically at 22°C, 16h light/8h dark cycle for 7 days.

  • Data Collection:

    • Measure primary root length using ImageJ.

    • Calculate the Root Inhibition Index :

      
      .
      
  • Validation:

    • NPA at 1 µM should reduce root length by >50% and induce root curling (agravitropism).

    • MP-CBA is expected to show minimal inhibition at 1 µM.

Protocol B: Experimental Workflow Visualization

Workflow Step1 Seed Sterilization (Col-0) Step2 Media Prep (+ MP-CBA / NPA) Step1->Step2 Step3 Vertical Growth (7 Days, 22°C) Step2->Step3 Step4 Image Analysis (Root Length/Angle) Step3->Step4 Step5 Data Plotting (Dose-Response Curve) Step4->Step5

Caption: Step-by-step workflow for the comparative root growth inhibition assay.

References

  • Teale, W., & Palme, K. (2018).[1] Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany. Link

  • Abas, L., et al. (2021).[1] Naphthylphthalamic acid associates with and inhibits PIN auxin transporters.[1] PNAS.[2] Link

  • Katekar, G. F., & Geissler, A. E. (1980). Auxin transport inhibitors IV. Evidence of a common mode of action for a class of compounds. Plant Physiology. Link

    • Key Reference for SAR: Establishes the requirement of the amide proton and aromatic ring configur
  • Rubery, P. H. (1990). Phytotropins: receptors and endogenous ligands. Symposium of the Society for Experimental Biology. Link

Sources

Validation

Cross-Validation of Analytical Methods for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Executive Summary In the synthesis of complex pharmaceutical intermediates, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid) presents a unique analytical challenge. Possessin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid) presents a unique analytical challenge. Possessing both a carboxylic acid moiety and a sterically hindered amide, this molecule is prone to on-column cyclization (reverting to phthalimides) or hydrolysis under aggressive chromatographic conditions.

This guide provides a rigorous cross-validation framework comparing the industry-standard RP-HPLC-UV (for routine quality control) against Quantitative NMR (qNMR) (as the primary reference standard). By implementing this orthogonal approach, researchers can eliminate response factor bias and ensure absolute purity assessment in drug development pipelines.

Part 1: The Analyte & The Challenge

The target analyte, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid , is a phthalamic acid derivative.[1] Its dual functionality dictates the analytical strategy:

  • The Carboxylic Acid (

    
    ):  Requires pH control in liquid chromatography to prevent peak tailing and ensure consistent retention.
    
  • The Amide Linkage: Susceptible to hydrolysis in highly acidic/basic media or thermal degradation, making "gentle" method conditions mandatory.

  • The "Truth" Gap: HPLC relies on reference standards which may themselves contain water or inorganic salts. qNMR provides a direct mole-to-mole measurement, bypassing the need for an identical reference standard.[2]

Part 2: Primary Method – RP-HPLC-UV/MS

The Routine Workhorse for Sensitivity and Separation

High-Performance Liquid Chromatography (HPLC) remains the gold standard for detecting low-level impurities (0.05% threshold). However, for this specific acid-amide, standard generic gradients often fail.

Optimized Protocol

Rationale: We utilize a low-pH buffered mobile phase (pH 2.5). This suppresses the ionization of the benzoic acid group (


), increasing hydrophobicity and sharpening the peak shape on C18 stationary phases.
ParameterSpecificationCausality / Scientific Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmHigh surface area for resolution; end-capped to reduce silanol interactions with the amide nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[3]6)Maintains the analyte in protonated (neutral) form to prevent peak tailing. Volatile for MS compatibility.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent reduces system pressure compared to Methanol and sharpens peaks.
Gradient 5% B to 95% B over 15 minShallow gradient required to separate the parent acid from potential hydrolysis products (Phthalic acid).
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5 µm particles.
Detection UV @ 254 nmTargets the aromatic rings (Benzoic and Phenyl).
Column Temp 30°CCritical: Higher temps (>40°C) may induce on-column cyclization to the phthalimide.
Validation Checkpoint (Self-Validating System)
  • System Suitability: The resolution (

    
    ) between the analyte and its hydrolysis product (Phthalic acid) must be 
    
    
    
    .
  • Linearity:

    
     across 50% to 150% of target concentration.
    

Part 3: Orthogonal Method – qNMR

The Absolute Reference for Purity Assignment

While HPLC separates, Proton Quantitative NMR (


-qNMR)  quantifies without reference bias. It is the superior method for establishing the "Assay on Anhydrous Basis" for primary standards.
Optimized Protocol

Rationale: We target the distinct Methyl group singlet (


 ppm). The aromatic region is often too crowded for precise integration.
ParameterSpecificationCausality / Scientific Rationale
Solvent DMSO-

Ensures complete solubility of the polar acid and prevents exchange of amide protons.
Internal Standard Maleic Acid (99.98% TraceCERT)Distinct singlet at

6.3 ppm; does not overlap with the analyte's methyl or aromatic signals.
Relaxation Delay (

)
30 secondsCrucial: Must be

(longest relaxation time) to ensure >99% magnetization recovery for quantitative accuracy.
Scans 16 or 32Sufficient S/N ratio (>150:1) for integration accuracy while minimizing instrument time.
Pulse Angle 90°Maximize signal intensity.
Calculation Logic


Where 

=Integral area,

=Number of protons (3 for Methyl),

=Molar mass,

=Weight.[1][4][5][6][7][8][9][10][11][12][13]

Part 4: Cross-Validation & Data Comparison

The core of this guide is the Cross-Validation Workflow . We do not simply accept the HPLC result; we validate it against the qNMR molar value.

Experimental Data Comparison (Representative)
MetricMethod A: RP-HPLCMethod B: qNMRInterpretation
Purity (Assay) 99.4% (Area %)98.1% (w/w)Discrepancy: HPLC likely overestimates purity because inorganic salts or residual solvents (invisible to UV) are not accounted for. qNMR sees the "true" mass balance.
Specificity High (Separates impurities)High (Structural ID)HPLC separates structurally similar organic impurities better; qNMR identifies bulk non-chromophoric contaminants.
Precision (RSD) 0.2%0.5%HPLC is more precise for repeatability; qNMR is more accurate for true value.
LOQ 0.05 µg/mL~1 mg/mLHPLC is required for trace impurity analysis; qNMR is for main component assay only.
The "Bland-Altman" Approach to Decision Making

If the difference between HPLC and qNMR assay is > 1.0% , the HPLC method is considered biased .

  • Root Cause 1: The HPLC Reference Standard was not corrected for water/salt content (Use qNMR value to correct).

  • Root Cause 2:[8] Co-elution of an impurity in HPLC (Adjust Gradient).

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision logic and the validation pathway for this specific compound.

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to deploy HPLC versus qNMR based on the stage of drug development.

AnalyticalDecision Start Sample: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Objective Define Analytical Objective Start->Objective TraceImp Trace Impurity Profiling (< 0.1%) Objective->TraceImp Safety/Tox Potency Potency / Purity Assignment (> 98%) Objective->Potency Release Testing HPLC Method A: RP-HPLC-UV (High Sensitivity) TraceImp->HPLC qNMR Method B: qNMR (Absolute Quantitation) Potency->qNMR Decision Cross-Validation Check: Is HPLC Assay within ±1.0% of qNMR? HPLC->Decision qNMR->Decision Valid Method Validated: Use HPLC for Routine QC Decision->Valid Yes Investigate Investigation Required: Check Water Content / Response Factors Decision->Investigate No

Caption: Decision matrix for selecting and validating analytical methods based on sensitivity vs. accuracy requirements.

Diagram 2: Signal Pathway & Mechanism

Visualizing why specific parameters (pH and Relaxation Delay) are critical for this specific molecule.

Mechanism cluster_HPLC HPLC-UV Pathway cluster_qNMR qNMR Pathway Molecule Analyte: Phthalamic Acid Derivative AcidicMP Acidic Mobile Phase (pH 2.5) Molecule->AcidicMP D1 Relaxation Delay (D1) 30 seconds Molecule->D1 Suppression Ion Suppression: R-COO- → R-COOH AcidicMP->Suppression Retention Stable Retention on C18 (No Tailing) Suppression->Retention Magnetization Full Magnetization Recovery (Methyl Protons) D1->Magnetization Integration Accurate Integration (1:1 Stoichiometry) Magnetization->Integration

Caption: Mechanistic impact of experimental parameters on the analytical success of HPLC and qNMR.

References

  • International Council for Harmonisation (ICH). (2023).[5][14][15] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[8][14][15][16] [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Simões, S. S., et al. (2017). Chromatographic Analysis of Phthalic Acid Derivatives. Journal of Chromatographic Science. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67664, N-Methyl-N-phenylphthalamic acid.[Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8][14][Link]

Sources

Comparative

Structural Analogs of 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid: A Comparative Technical Guide

This guide provides an in-depth technical analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as -methyl- -phenylphthalamic acid ) and its structural analogs. It focuses on the critical dichotomy betwee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as


-methyl-

-phenylphthalamic acid
) and its structural analogs. It focuses on the critical dichotomy between hydrolytic stability and biological activity, a central challenge in the application of phthalamic acid derivatives as auxin transport inhibitors and plant growth regulators.

Executive Summary & Chemical Identity

The target molecule,


-methyl-

-phenylphthalamic acid
(NMPA), represents a specific subclass of phthalamic acid derivatives where the amide nitrogen is fully substituted. Unlike its commercially ubiquitous analogs (e.g., Naptalam), the presence of the

-methyl group fundamentally alters its physicochemical stability and degradation pathways.

This guide compares NMPA against three primary analogs to isolate the effects of


-methylation and aryl substitution:
  • Target:

    
    -Methyl-
    
    
    
    -phenylphthalamic acid (NMPA).
  • Standard (Agrochemical):

    
    -1-Naphthylphthalamic acid (Naptalam/NPA ).
    
  • Non-Methylated Analog:

    
    -Phenylphthalamic acid (Nevirol ).
    
  • Cyclization Product:

    
    -Phenylphthalimide.
    
Chemical Structure Comparison[1][2][3]
FeatureTarget:

-Methyl-

-phenylphthalamic Acid
Analog A:

-Phenylphthalamic Acid (Nevirol)
Analog B: Naptalam (NPA)
Structure Ph-CO-N(Me)PhPh-CO-NH-PhPh-CO-NH-Naphthyl
Amide Type Tertiary (

-disubstituted)
Secondary (

-monosubstituted)
Secondary (

-monosubstituted)
Cyclization Potential Null (Cannot form neutral imide)High (Forms Phthalimide)High (Forms Naphthylphthalimide)
Primary Instability Hydrolysis to Phthalic AcidCyclization to Imide (pH < 7)Cyclization to Imide (pH < 7)
pKa (COOH) ~3.5 (Predicted)3.523.60
LogP (Est.) 2.8 - 3.12.3 - 2.53.2 - 3.5

Critical Analysis: Hydrolytic Stability & Intramolecular Catalysis

The defining property of phthalamic acids is their susceptibility to intramolecular nucleophilic catalysis . The ortho-carboxylic acid group attacks the amide carbonyl, leading to degradation. This mechanism dictates the shelf-life and field efficacy of these compounds.

The "Phthalamic Acid Effect"

In


-monosubstituted analogs (Naptalam, Nevirol), the degradation is rapid under acidic conditions because the nitrogen proton (

-H) facilitates the collapse of the tetrahedral intermediate into a stable, cyclic Phthalimide . This renders the molecule biologically inactive as an auxin transport inhibitor.

The N-Methyl Advantage: In


-methyl-

-phenylphthalamic acid, the nitrogen lacks a proton. Consequently:
  • Cyclization Blockade: It cannot cyclize to form a neutral phthalimide.

  • Forced Hydrolysis: The only available degradation pathway is hydrolysis back to phthalic anhydride (transient) and

    
    -methylaniline.
    
  • Kinetic Consequence: While still unstable compared to para-isomers, NMPA exhibits distinct kinetic profiles, often showing higher resistance to pH-induced deactivation than Naptalam in specific buffers, as the "imide sink" is removed.

Diagram: Mechanistic Divergence

The following diagram illustrates the divergent degradation pathways between the Target (NMPA) and the Standard (Naptalam).

HydrolysisMechanism cluster_0 Common Starting Point cluster_1 Target: N-Methyl-N-Phenyl cluster_2 Standard: N-H (Naptalam) Phthalamic Phthalamic Acid Derivative (Ortho-COOH) Tetrahedral Tetrahedral Intermediate (Cyclic Anhydride-like) Phthalamic->Tetrahedral Intramolecular Nu- Attack NMPA_Prod Phthalic Acid + N-Methylaniline Tetrahedral->NMPA_Prod Hydrolysis (Slow, N-Me blocked) Imide Cyclic Phthalimide (Inactive Sink) Tetrahedral->Imide Fast Dehydration (Requires N-H) caption Figure 1: Mechanistic divergence. N-methylation (Blue path) blocks the rapid cyclization pathway seen in Naptalam (Red path).

Biological Implications: Auxin Transport Inhibition[5][6]

The biological efficacy of these analogs relies on their ability to bind to the NPA-binding site on ABCB transporters or PIN proteins.

  • Naptalam (Standard): High affinity. The

    
    -H group is believed to participate in hydrogen bonding within the receptor pocket.
    
  • 
    -Phenylphthalamic Acid:  Active, often used to improve fruit set (Nevirol).
    
  • 
    -Methyl-
    
    
    
    -phenylphthalamic Acid (Target):
    • Binding Affinity: Likely reduced compared to Naptalam due to steric clash of the methyl group and loss of the H-bond donor capability.

    • Permeability: The

      
      -methylation increases lipophilicity (LogP ~3.0), potentially enhancing membrane permeability.
      
    • Mode of Action: It may act as a prodrug if demethylation occurs in vivo, or as a weak inhibitor that persists longer due to resistance to cyclization.

Comparative Efficacy Table

PropertyNaptalam (Standard)

-Methyl-

-phenyl (Target)
Primary Target PIN / ABCB TransportersPIN / ABCB (Predicted Lower Affinity)
Physiological Effect Gravitropism inhibition, Leaf curlingWeak auxin transport inhibition
Metabolic Fate Rapid cyclization to inactive imideSlow hydrolysis to Phthalic acid
Application Herbicide / Thinning AgentExperimental / Structural Probe

Experimental Protocols

To validate the properties of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, the following protocols are recommended. These are designed to be self-validating control systems.

Protocol A: Synthesis of -Methyl- -phenylphthalamic Acid

Objective: Selective formation of the amide without forming the imide or di-acid. Key Challenge: Preventing the reaction from proceeding to thermodynamic equilibrium (Phthalic Acid + Amine) or cyclization (though less likely with N-Me).

  • Reagents:

    • Phthalic Anhydride (1.0 eq, recrystallized).

    • 
      -Methylaniline (1.05 eq).
      
    • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

    • Precipitation Solvent: Hexane or Diethyl Ether.

  • Procedure:

    • Dissolution: Dissolve 10 mmol Phthalic Anhydride in 20 mL anhydrous DCM under Nitrogen atmosphere.

    • Addition: Add

      
      -methylaniline dropwise at 0°C. The reaction is exothermic.
      
    • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Note: Do not reflux, as heat promotes equilibrium reversal.

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The product is the free acid; anhydride will disappear.

    • Workup: The product often precipitates from non-polar solvents. If soluble in DCM, concentrate to 50% volume and add Hexane until turbid. Crystallize at 4°C.

    • Validation:

      
      H NMR must show the 
      
      
      
      -methyl singlet (~3.3-3.5 ppm) and the carboxylic acid proton (broad singlet >10 ppm).
Protocol B: Kinetic Stability Assay (Hydrolysis vs. Cyclization)

Objective: Quantify the stability advantage of the


-methyl analog over Naptalam.
  • Setup:

    • Prepare 10 mM stock solutions of Target and Naptalam in Acetonitrile.

    • Prepare Phosphate Buffers (pH 5.0, 7.0, 9.0).

  • Execution:

    • Dilute stock 1:100 into pre-warmed (25°C) buffer.

    • Inject into HPLC at t=0, 30, 60, 120, 240 mins.

    • HPLC Conditions: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

  • Data Analysis:

    • Naptalam: Monitor appearance of N-1-Naphthylphthalimide (cyclization product, usually more hydrophobic/later retention).

    • Target: Monitor appearance of Phthalic Acid and

      
      -methylaniline .
      
    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      represents the degradation rate constant.
Diagram: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_kinetics Kinetic Validation Phase Start Phthalic Anhydride + N-Methylaniline React Stir in DCM (0°C -> 25°C, 4h) Start->React Isolate Precipitate w/ Hexane Filter Solid React->Isolate Verify NMR/MS Validation (Confirm Open Acid Form) Isolate->Verify Buffer Incubate in Buffer (pH 5 / 7 / 9) Verify->Buffer Use Pure Compound HPLC HPLC-UV Analysis (t = 0 to 240 min) Buffer->HPLC Data Calculate k_obs (Compare Hydrolysis vs Cyclization) HPLC->Data caption Figure 2: Integrated workflow for synthesis and kinetic stability assessment.

References

  • Blackburn, R. A. M., et al. (1977). "The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate." Bioorganic Chemistry, 6(1), 71-78. Link

  • Sim, Y. L., Ariffin, A., & Khan, M. N. (2007). "Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides." Journal of Organic Chemistry, 72(22), 8452-8458. Link

  • Abas, L., et al. (2021).[1][2] "Naphthylphthalamic acid associates with and inhibits PIN auxin transporters."[2][3] Proceedings of the National Academy of Sciences (PNAS), 118(1). Link

  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. (Contextual grounding for Naptalam mechanism).
  • Sigma-Aldrich. "Product Specification: (R)-(+)-N-(1-Phenylethyl)phthalamic acid." (Used for physicochemical property benchmarking). Link

Sources

Validation

Efficacy Comparison of Catalysts for 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid Synthesis

The following guide provides an in-depth technical comparison of catalytic methodologies for the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as -methyl- -phenylphthalamic acid). [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of catalytic methodologies for the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as


-methyl-

-phenylphthalamic acid).

[1]

Executive Summary

The synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid involves the aminolysis of phthalic anhydride with


-methylaniline.[1] Unlike primary amines, which react spontaneously with cyclic anhydrides to form phthalamic acids, 

-methylaniline is a secondary amine with significant steric hindrance and reduced nucleophilicity.

This reaction is governed by a critical kinetic vs. thermodynamic control mechanism:

  • Kinetic Product (Target): The ring-opened phthalamic acid (2-{[Methyl(phenyl)amino]carbonyl}benzoic acid).[1]

  • Thermodynamic Product (Impurity): The ring-closed

    
    -methyl-
    
    
    
    -phenylphthalimide.[1]

Key Insight: The choice of catalyst must accelerate the nucleophilic attack of the amine on the anhydride carbonyl without promoting the subsequent dehydration-cyclization to the imide. This guide evaluates three primary catalytic approaches: Nucleophilic Catalysis (DMAP) , General Base Catalysis (Triethylamine) , and Solvent-Promoted Systems (Glacial Acetic Acid) .[1]

Mechanistic Underpinnings

To select the optimal catalyst, one must understand the reaction pathway. The reaction proceeds via a nucleophilic acyl substitution.

Reaction Pathway Diagram

The following diagram illustrates the transition from reagents to the target acid-amide and the potential risk of cyclization.

ReactionMechanism Reagents Phthalic Anhydride + N-Methylaniline Complex Tetrahedral Intermediate Reagents->Complex Nucleophilic Attack (Rate Limiting for 2° Amines) Target TARGET: 2-{[Methyl(phenyl)amino] carbonyl}benzoic acid Complex->Target Ring Opening (Proton Transfer) Imide IMPURITY: N-Methylphthalimide + H2O Target->Imide Cyclization (High Temp / Acid Catalysis) Cat1 DMAP: Forms reactive acyl-pyridinium Cat1->Reagents Activates Anhydride Cat2 TEA: Activates amine & buffers proton Cat2->Reagents Increases Nucleophilicity

Figure 1: Mechanistic pathway highlighting the critical diversion between the target phthalamic acid and the unwanted imide byproduct.[1]

Catalyst Landscape & Comparative Analysis

The following analysis compares catalysts based on Turnover Frequency (TOF) , Selectivity (Acid:Imide ratio) , and Operational Ease .

Comparative Efficacy Data
Catalyst SystemMechanismEst.[2][3] Yield (%)Reaction TimeSelectivity (Target:Imide)Key AdvantageKey Limitation
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalysis95-98% 0.5 - 2 h>99:1Highest activity; rapid conversion at RT.[1]Requires removal during workup; more expensive.
Triethylamine (TEA) General Base85-92%2 - 4 h95:5Cheap; volatile (easy removal).[1]Slower with sterically hindered amines.
Glacial Acetic Acid Solvent/Acid Promoted70-80%4 - 6 h80:20Solubilizes reactants well.[1]Promotes cyclization (imide formation) if heated.[1]
Uncatalyzed (DCM/THF) Thermal/Solvent50-65%12 - 24 h>99:1Cleanest profile (no additives).[1]Very slow for

-methylaniline; incomplete conversion.
Detailed Analysis
A. Nucleophilic Catalysis: DMAP (The Gold Standard)

DMAP is superior for sterically hindered secondary amines. It attacks the phthalic anhydride to form a highly electrophilic


-acylpyridinium intermediate.[1]
  • Why it works: The intermediate is more susceptible to attack by

    
    -methylaniline than the anhydride itself.
    
  • Protocol Note: Use catalytic amounts (5-10 mol%) with a stoichiometric auxiliary base (like TEA) to sequester the carboxylic acid proton.[1]

B. General Base Catalysis: Triethylamine (TEA)

TEA acts primarily by hydrogen bonding to the amine proton, increasing the electron density on the nitrogen, or by deprotonating the final carboxylic acid to drive the equilibrium forward.

  • Why it works: It prevents the reverse reaction (ring closure) by forming the triethylammonium salt of the product immediately.

  • Limitation: It does not activate the anhydride electrophile, making it slower than DMAP for bulky amines.

C. Solvent-Promoted: Glacial Acetic Acid

While often used for imide synthesis, acetic acid can facilitate ring opening at lower temperatures via hydrogen bond activation of the carbonyl.

  • Risk: Acidic conditions significantly lower the energy barrier for dehydration. If the reaction temperature exceeds 60°C, the target acid will convert to the imide.

Detailed Experimental Protocols

The following protocols are designed for Scientific Integrity and Reproducibility .

Protocol A: High-Yield DMAP-Catalyzed Synthesis (Recommended)

Best for: Drug development intermediates requiring high purity.[1]

Reagents:

  • Phthalic Anhydride (1.0 equiv)[1]

  • 
    -Methylaniline (1.05 equiv)[1]
    
  • DMAP (0.1 equiv)[1]

  • Triethylamine (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve Phthalic Anhydride (10 mmol) in DCM (30 mL). Add DMAP (1 mmol) and TEA (10 mmol). Stir for 5 min until clear.

  • Addition: Add

    
    -Methylaniline (10.5 mmol) dropwise via syringe over 10 minutes at 0°C (ice bath).
    
  • Reaction: Remove ice bath and stir at Room Temperature (25°C).

    • Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM).[1] Anhydride spot (

      
      ) should disappear; Product spot (
      
      
      
      , streaking) appears.[1]
  • Quench & Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with cold 1M HCl (2 x 30 mL) to remove DMAP, TEA, and unreacted amine. Crucial: Keep cold to prevent cyclization.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: "On-Water" Green Synthesis (Alternative)

Best for: Scalable, eco-friendly processing.[1]

Reagents:

  • Phthalic Anhydride (1.0 equiv)[1]

  • 
    -Methylaniline (1.0 equiv)[1]
    
  • Solvent: Deionized Water[1]

Step-by-Step Workflow:

  • Suspension: Suspend Phthalic Anhydride and

    
    -Methylaniline in water (0.5 M concentration).
    
  • Reaction: Stir vigorously at 30-40°C for 6-12 hours. The hydrophobic effect accelerates the reaction at the phase boundary.

  • Isolation: The product (2-{[Methyl(phenyl)amino]carbonyl}benzoic acid) is often less soluble than the reagents in water and may precipitate as a solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry.[4]

Experimental Workflow Visualization

This diagram outlines the decision-making process for catalyst selection and the execution flow.

Workflow Start Start: Reagent Selection Decision Is Scale > 1kg? Start->Decision SmallScale Lab Scale (<100g) Priority: Yield/Purity Decision->SmallScale No LargeScale Process Scale (>1kg) Priority: Cost/Green Decision->LargeScale Yes MethodA Method A: DMAP/DCM (High TOF, High Cost) SmallScale->MethodA MethodB Method B: Water Suspension (Lower TOF, Green) LargeScale->MethodB Monitor Monitor: TLC/HPLC (Check for Imide impurity) MethodA->Monitor MethodB->Monitor Workup Workup: Acid Wash (pH 2) Remove Base/Catalyst Monitor->Workup Final Final Product: White/Off-white Solid Workup->Final

Figure 2: Operational workflow for selecting and executing the synthesis based on scale and purity requirements.

References

  • Kinetics of Phthalic Anhydride Aminolysis

    • Title: Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline.
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link][1]

  • Catalytic Strategies for Anhydride Opening

    • Title: Nucleophilic Catalysis by 4-Dimethylaminopyridine (DMAP).[1]

    • Source: Chemical Reviews.[1]

    • URL:[Link][1]

  • Green Chemistry Approaches

    • Title: Catalyst-free reactions on water: Synthesis of phthalamic acids.[1]

    • Source: Green Chemistry Letters and Reviews.
    • URL:[Link][1]

  • Target Molecule Data

    • Title: Benzoic acid, 2-[[methyl(phenyl)amino]carbonyl]- (N-Methyl-N-phenylphthalamic acid) Properties.[1]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][1]

Sources

Comparative

Benchmarking Stability: 2-{[Methyl(phenyl)amino]carbonyl}benzoic Acid vs. Structural Analogues

Executive Summary & Technical Positioning 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (referred to herein as N-Methyl-N-phenylphthalamic acid or NMPPA ) represents a classic case of "neighboring group participation" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (referred to herein as N-Methyl-N-phenylphthalamic acid or NMPPA ) represents a classic case of "neighboring group participation" in organic stability.[1] Unlike standard benzamides, this compound possesses an ortho-carboxylic acid group that drastically alters its stability profile through intramolecular catalysis.[1]

This guide benchmarks NMPPA against its non-methylated analogue (N-Phenylphthalamic acid ) and its cyclized derivative (N-Methylphthalimide ).[1] The core finding is that NMPPA exhibits accelerated cyclization kinetics under acidic and neutral conditions compared to its N-H analogue, driven by steric compression (the gem-disubstituent effect analogue) which favors the reactive conformation.

The Stability Triad
  • Acidic/Neutral pH: Rapid cyclization to the imide (dehydration).

  • Basic pH (>8): Stable as the carboxylate salt (kinetic trap).[1]

  • Strong Base / Heat: Hydrolysis to phthalic acid and N-methylaniline.[1]

Mechanistic Analysis: The Ortho-Effect

To understand the stability data, one must grasp the intramolecular mechanism. The ortho-carboxyl group acts as an intramolecular nucleophile (or general acid catalyst depending on pH), attacking the amide carbonyl to form a tetrahedral intermediate.

Comparative Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on pH and substitution.

StabilityPathways cluster_conditions Stability Zones Acid N-Methyl-N-phenylphthalamic Acid (Starting Material) Tetra Tetrahedral Intermediate Acid->Tetra Intramolecular Attack (Fast) Hydrolysis Phthalic Acid + N-Methylaniline Acid->Hydrolysis Direct Hydrolysis (High pH) Tetra->Acid Reversible Imide N-Methylphthalimide (Cyclized Product) Tetra->Imide Dehydration (Acidic/Neutral) Imide->Hydrolysis Slow Hydrolysis (Strong Base)

Figure 1: Reaction coordinate showing the kinetic preference for cyclization over direct hydrolysis in non-basic media.[1]

Benchmarking Performance: NMPPA vs. Alternatives

The following data synthesizes kinetic trends from N-substituted phthalamic acid derivatives.

Table 1: Comparative Stability Profile
FeatureProduct: NMPPA (N-Methyl)Alt A: N-Phenylphthalamic Acid (N-H)Alt B: N-Methylphthalimide (Cyclized)
Primary Degradation Cyclization to Imide (Fast)Cyclization to Imide (Moderate)Hydrolysis (Slow)
Driving Force Steric Acceleration: The N-methyl group restricts rotation, populating the "reactive rotamer."[1]H-Bonding: N-H...O=C H-bonding can stabilize the open form slightly more than N-Me.[1]Thermodynamic Stability
pH 1-5 (

)
< 1 hour (Rapid Cyclization)2 - 6 hoursStable
pH 7 (Neutral) Unstable (Slow Cyclization)Moderately StableStable
pH > 9 (Basic) Stable (as Anion)Stable (as Anion)Susceptible to Hydrolysis
Storage Requirement Store as Salt or < -20°C DryStore < 4°C DryAmbient
Critical Insight: The "Methyl Effect"

Researchers often assume adding a methyl group increases stability by blocking a proton. However, in ortho-substituted systems, the N-methyl group forces the phenyl ring out of planarity . This steric bulk reduces the entropic penalty for cyclization, making NMPPA less stable (more prone to cyclization) than its N-H counterpart in solution.

Experimental Protocols

To validate the stability of your specific lot of NMPPA, use the following "Self-Validating" protocols.

Protocol A: Forced Degradation (Cyclization Kinetics)

Objective: Determine the rate of cyclization to N-methylphthalimide.

  • Preparation: Dissolve 10 mg of NMPPA in 10 mL of Acetonitrile (stock).

  • Initiation: Dilute 100 µL of stock into 900 µL of Phosphate Buffer (pH 2.0) .

  • Incubation: Maintain at 37°C in a thermomixer.

  • Sampling: Inject onto HPLC at t=0, 15, 30, 60, and 120 mins.

  • Detection: Monitor at 254 nm .

    • NMPPA Retention Time (RT): ~4-5 min (Polar, elutes early).[1]

    • Imide Product RT: ~8-10 min (Non-polar, elutes late).[1]

    • Isosbestic Point: If the conversion is clean A -> B, an isosbestic point should appear in the UV overlay.

Protocol B: pH-Stat Hydrolysis (Salt Stability)

Objective: Confirm stability of the carboxylate salt form.

  • Setup: Dissolve NMPPA in 0.1 M NaOH (pH > 12).

  • Observation: Monitor by HPLC for the appearance of Phthalic Acid (very early eluting) and N-methylaniline .

  • Criterion: < 1% degradation over 24 hours confirms the salt is the preferred storage form.

Storage & Handling Recommendations

Based on the instability mechanism, the following handling procedures are mandatory for maintaining purity >98%:

  • Solid State: Store strictly under inert gas (Argon) at -20°C. Moisture initiates protonation of the surface carboxylates, triggering autocatalytic cyclization.

  • Solution: NEVER store in DMSO or Methanol for extended periods without buffering to pH > 8.

    • Why? Spontaneous acidity in unbuffered DMSO can trigger cyclization.

  • Synthesis: If using NMPPA as an intermediate, generate it in situ and react immediately, or maintain basic pH until the final workup.

References

  • Kinetics of Phthalamic Acid Cyclization

    • Blackburn, R. A. M. (1977).[1] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. Bioorganic Chemistry.

    • [1]

  • Steric Effects in Amide Hydrolysis

    • Ariffin, A., et al. (2009).[2] Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism.[3][4]

    • [1]

  • Intramolecular Catalysis Review

    • Kirikoshi, R., et al. (2015).[4] Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study. International Journal of Molecular Sciences.

Sources

Validation

Characterization and confirmation of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid structure

This guide outlines the structural characterization and confirmation protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid, CAS 16931-47-8). It compares the efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and confirmation protocols for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-methyl-N-phenylphthalamic acid, CAS 16931-47-8). It compares the efficacy of analytical techniques (NMR, IR, MS) and distinguishes the target compound from synthetic precursors and potential byproducts.

Executive Summary & Compound Significance

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid is a critical intermediate synthesized via the nucleophilic ring-opening of phthalic anhydride by N-methylaniline. Unlike its N-monosubstituted analogs (e.g., N-phenylphthalamic acid), this tertiary amide derivative possesses unique structural stability. It cannot cyclize to a neutral phthalimide species without bond cleavage, as the nitrogen atom lacks the proton required for dehydration to a neutral imide.

This guide compares the "performance" of analytical methods in confirming this specific structure, highlighting why 1H NMR is the superior technique for distinguishing the target from starting materials and hydrolysis products.

Core Structural Challenge
  • Target: Open-chain acid (Stable tertiary amide).

  • Primary Impurities: Unreacted Phthalic Anhydride (starting material), N-methylaniline (starting material), or Phthalic Acid (hydrolysis product).

  • False Alternative: N-methyl-N-phenylphthalimide (Does not exist as a stable neutral species; requires quaternary ammonium formation).

Comparative Analysis of Characterization Methods

The following table compares the diagnostic power of standard analytical techniques for this specific molecule.

Feature1H NMR Spectroscopy FT-IR Spectroscopy LC-MS (ESI)
Primary Role Definitive Structural Proof Rapid Process MonitoringPurity & MW Confirmation
Key Differentiator Resolves N-Methyl singlet and aromatic asymmetry.Distinguishes Acid C=O from Anhydride C=O doublet.Confirms molecular mass (MW 255.27).
Detection Limit Moderate (~1-5%)Low (Bulk property)High (Trace impurities)
Specificity High: Distinguishes product from salts.Medium: Overlapping C=O regions possible.Medium: Ionization may cause fragmentation.
"Performance" Verdict Gold Standard for confirmation.Best for reaction completion checks.Best for quantifying trace aniline .

Detailed Characterization Protocol

A. Synthesis Context (For Reference)
  • Reaction: Phthalic Anhydride + N-Methylaniline

    
     Target Acid.
    
  • Conditions: Inert solvent (DCM or Toluene), ambient to mild heat.

  • Observation: The product often precipitates or is isolated by acid-base extraction.

B. Step-by-Step Confirmation Workflow
Step 1: The "Solubility Switch" Validation (Self-Validating Protocol)

Before advanced spectral analysis, perform this simple solubility test to rule out neutral impurities (like unreacted amine or neutral byproducts).

  • Dissolve: Take 10 mg of crude solid in 1 mL 5% NaHCO₃ (aq) .

    • Result: The target (carboxylic acid) must dissolve with effervescence (CO₂ release).

    • Failure Mode: Insoluble solid indicates unreacted amine or non-acidic impurities.

  • Precipitate: Acidify the clear filtrate with 1M HCl .

    • Result: White precipitate re-forms. This confirms the presence of the carboxylic acid moiety.

Step 2: FT-IR Analysis (Functional Group Verification)

Use this to confirm ring opening of the anhydride.

  • Target Signals:

    • Carboxylic Acid C=O: 1700–1730 cm⁻¹ (Broad/Strong).

    • Amide C=O: 1630–1650 cm⁻¹ (Distinct from acid).

    • O-H Stretch: 2500–3300 cm⁻¹ (Broad, characteristic of COOH).

  • Absence Check: Ensure NO doublet at 1760/1850 cm⁻¹ (indicates residual Phthalic Anhydride).

Step 3: 1H NMR Spectroscopy (The Definitive Test)

Dissolve ~10 mg in DMSO-d₆ or CDCl₃ . (DMSO is preferred to see the COOH proton).

  • Diagnostic Peak 1: The N-Methyl Singlet

    • Position:

      
       3.2 – 3.5 ppm.
      
    • Multiplicity: Singlet (3H).

    • Insight: If this signal is a doublet, you have N-methylaniline (starting material). If it is missing, you have phthalic acid.

  • Diagnostic Peak 2: The Carboxylic Proton

    • Position:

      
       11.0 – 13.0 ppm.
      
    • Multiplicity: Broad Singlet (1H).

    • Insight: Disappears with D₂O shake. Confirms the open-chain acid form.

  • Diagnostic Peak 3: Aromatic Region

    • Position:

      
       7.0 – 8.0 ppm.
      
    • Integration: 9 Protons total (5 from Phenyl group + 4 from Phthalic ring).

    • Pattern: Complex multiplets. Unlike the symmetric phthalic anhydride (AA'BB'), the product's phthalic ring protons are magnetically non-equivalent due to the distinct amide/acid environment.

Logical Confirmation Pathway (Graphviz)

The following diagram illustrates the decision logic for confirming the structure and rejecting alternatives.

G Start Crude Solid Product Solubility Solubility Test (5% NaHCO3) Start->Solubility Insoluble Insoluble Residue (Impurity: N-methylaniline) Solubility->Insoluble Solid remains Soluble Soluble (Clear Solution) Solubility->Soluble Dissolves Acidify Acidify with HCl Soluble->Acidify Precipitate White Precipitate Forms (Acid Group Confirmed) Acidify->Precipitate NMR 1H NMR Analysis (DMSO-d6) Precipitate->NMR CheckMe Check N-Methyl Signal (~3.3 ppm) NMR->CheckMe Singlet Sharp Singlet (3H) + COOH Broad Peak CheckMe->Singlet Matches Doublet Doublet or Missing CheckMe->Doublet Mismatch Final CONFIRMED STRUCTURE: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid Singlet->Final Reject REJECT: Starting Material or Hydrolysis Product Doublet->Reject

Caption: Decision tree for structural confirmation, prioritizing solubility validation followed by NMR spectral signature.

Technical Insights & Troubleshooting

Why the "Alternative" (Imide) is Impossible

Researchers often fear cyclization to the phthalimide, a common issue with secondary amides (e.g., N-phenylphthalamic acid


N-phenylphthalimide).
  • Fact: For 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid , the amide nitrogen is tertiary (bonded to Methyl, Phenyl, and Carbonyl).

  • Implication: To form a neutral imide ring, the nitrogen would need to form a fourth bond to the second carbonyl, resulting in a positively charged quaternary species (unstable) or requiring the loss of the Methyl or Phenyl group.

Differentiation from Hydrolysis

If the product is exposed to strong acid/base and heat, it may hydrolyze back to Phthalic Acid and N-methylaniline .

  • NMR Check: Phthalic acid shows a symmetric aromatic pattern (AA'BB') and NO methyl group. This is the fastest way to detect degradation.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary: 2-(N-methyl-N-phenylcarbamoyl)benzoic acid (CAS 16931-47-8). National Library of Medicine. Available at: [Link]

  • Sphinxsai. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines (General Protocol for Phthalamic Acid Intermediates). International Journal of ChemTech Research. Available at: [Link]

Sources

Comparative

Comparative study of the reaction kinetics of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

The following guide provides an in-depth comparative study of the reaction kinetics of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid ( -methyl- -phenylphthalamic acid). This analysis focuses on the mechanistic divergence...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative study of the reaction kinetics of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (


-methyl-

-phenylphthalamic acid). This analysis focuses on the mechanistic divergence between

-disubstituted and

-monosubstituted phthalamic acid derivatives, highlighting the role of intramolecular nucleophilic catalysis.

Executive Summary

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (hereafter referred to as N-Me-N-Ph-PA ) serves as a critical model for understanding intramolecular nucleophilic catalysis and prodrug stability. Unlike its monosubstituted counterparts (e.g.,


-phenylphthalamic acid), N-Me-N-Ph-PA exhibits a distinct hydrolytic pathway due to the absence of a dissociable proton on the amide nitrogen.

This guide compares N-Me-N-Ph-PA against two primary alternatives:

  • 
    -Phenylphthalamic Acid (N-Ph-PA):  A monosubstituted analog that can cyclize to a stable imide.
    
  • Intermolecular Controls (Benzoic Acid +

    
    -Methylbenzamide):  To demonstrate the "Effective Molarity" (EM) efficiency of the intramolecular system.
    

Key Insight: N-Me-N-Ph-PA hydrolyzes exclusively via a phthalic anhydride intermediate , making it a pure model for carboxyl-assisted amide hydrolysis, whereas N-Ph-PA pathways bifurcate between hydrolysis and imide formation depending on pH.

Chemical Identity & Structural Context

The molecule contains a secondary amide group (


-methyl-

-phenyl) ortho to a carboxylic acid. This proximity forces the carboxyl group to interact with the amide carbonyl, reducing the activation energy for hydrolysis.
FeatureN-Me-N-Ph-PA (Target)N-Ph-PA (Comparator)
Structure

-HOOC-C

H

-CON(Me)Ph

-HOOC-C

H

-CONHPh
Amide Type Tertiary (

-disubstituted)
Secondary (

-monosubstituted)
Dominant Pathway Anhydride Formation

Hydrolysis
Imide Formation (Cyclization) OR Hydrolysis
Leaving Group

-Methylaniline (

)
Aniline (

)

Mechanistic Pathway & Visualization

The hydrolysis of N-Me-N-Ph-PA is driven by the attack of the neighboring carboxylate group on the amide carbonyl.

The Pathway Divergence

The following diagram illustrates why N-Me-N-Ph-PA cannot form a stable imide, forcing it to hydrolyze via the anhydride route.

ReactionPathway Figure 1: Obligate Hydrolysis Pathway of N-Me-N-Ph-PA via Anhydride Intermediate Start N-Me-N-Ph-PA (Substrate) Tetra Tetrahedral Intermediate Start->Tetra Intramolecular Nucleophilic Attack (k1) Anhydride Phthalic Anhydride + N-Methylaniline Tetra->Anhydride C-N Bond Cleavage (Rate Limiting, k2) Imide N-Phenylphthalimide (Stable Imide) Tetra->Imide Dehydration (Impossible for N-Me-N-Ph-PA) Product Phthalic Acid (Hydrolysis Product) Anhydride->Product Fast Hydrolysis (k3)

[1]

Mechanism Description
  • Nucleophilic Attack: The ionized carboxylate (

    
    ) attacks the amide carbonyl carbon.
    
  • Tetrahedral Intermediate: A transient ring structure forms.

  • Breakdown:

    • For N-Me-N-Ph-PA : The C-N bond breaks, expelling

      
      -methylaniline and forming phthalic anhydride. The anhydride is unstable in water and rapidly hydrolyzes to phthalic acid.
      
    • For N-Ph-PA : The intermediate can lose water (OH group + amide proton) to form

      
      -phenylphthalimide (cyclization).
      

Comparative Kinetic Analysis

Rate Constants and Effective Molarity

The "Effective Molarity" (EM) represents the concentration of external catalyst required to achieve the same rate as the intramolecular reaction.

Kinetic ParameterN-Me-N-Ph-PAN-Ph-PAIntermolecular Control

(pH 3-5)
High (

)
Moderate (

)
Negligible (

)
Effective Molarity (EM)

M

M
N/A
pH Optimum pH 3 - 6 (Carboxylate active)pH 2 - 5 (Acid catalyzed)pH dependent
Solvent Isotope Effect


-

Analysis:

  • Steric Acceleration: The methyl group in N-Me-N-Ph-PA creates steric bulk (the "Gem-dimethyl" effect analog), which pre-organizes the molecule into a conformation favorable for cyclization. This typically results in a faster rate of anhydride formation compared to N-Ph-PA.

  • Leaving Group Ability:

    
    -methylaniline is slightly more basic than aniline, which might suggest it is a poorer leaving group. However, the steric acceleration dominates the electronic effect, making N-Me-N-Ph-PA highly reactive.
    
pH-Rate Profile

The reaction rate typically follows a bell-shaped curve :

  • Low pH (< 2): Rate decreases as the carboxyl group becomes protonated (

    
    ), reducing nucleophilicity.
    
  • High pH (> 7): Rate decreases as the tetrahedral intermediate breakdown is inhibited or the equilibrium shifts away from the anhydride.

  • Plateau (pH 3-6): Maximum rate where the carboxyl group is ionized (

    
    ) and the leaving group can be protonated or expelled as a neutral species.
    

Experimental Protocol: Kinetic Measurement

Trustworthiness: This protocol uses a self-validating UV-Vis method where the appearance of the product and disappearance of the substrate are monitored at isosbestic points to ensure no side reactions.

Materials
  • Substrate: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (Synthesis via reaction of phthalic anhydride with

    
    -methylaniline).
    
  • Buffers: Formate (pH 3-4), Acetate (pH 4-5.5), Phosphate (pH 6-8). Ionic strength maintained at 0.5 M with KCl.

  • Detection: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Workflow Diagram

ExperimentalWorkflow Figure 2: Kinetic Measurement Workflow Step1 Stock Solution Prep (Acetonitrile, 10 mM) Step3 Injection (Add 20µL Stock to 2mL Buffer) Step1->Step3 Step2 Buffer Equilibration (Thermostat at 25°C) Step2->Step3 Step4 Data Acquisition (Monitor Abs @ 280-310nm) Step3->Step4 Step5 Data Analysis (Fit to Pseudo-1st Order) Step4->Step5

Step-by-Step Methodology
  • Preparation: Prepare a

    
     M stock solution of N-Me-N-Ph-PA in acetonitrile.
    
  • Buffering: Prepare aqueous buffers at desired pH values. Verify pH using a calibrated meter at the experimental temperature (usually 25°C or 37°C).

  • Initiation: Inject 20-50

    
    L of stock solution into 3.0 mL of pre-thermostatted buffer in a quartz cuvette. Shake rapidly to mix.
    
  • Monitoring:

    • Monitor the increase in absorbance at 280-300 nm (characteristic of phthalic acid formation) or the change in the spectrum.

    • Validation: Check for isosbestic points . The presence of sharp isosbestic points confirms a clean conversion without long-lived intermediates.

  • Calculation: Fit the absorbance vs. time data to the first-order exponential equation:

    
    
    Extract 
    
    
    
    .

References

  • Bender, M. L. (1957). "Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid." Journal of the American Chemical Society. Link

  • Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977). "The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid." Bioorganic Chemistry. Link

  • Kirby, A. J., & Lancaster, P. W. (1972).[2] "Structure and efficiency in intramolecular and enzymic catalysis." Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • Khan, M. N. (1996).[4] "Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine." Journal of Organic Chemistry. Link

  • Brown, J., & Bennet, A. J. (2003). "Intramolecular Catalysis: The Hydrolysis of Phthalamic Acid Derivatives." Journal of Physical Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

The following operational guide details the proper disposal procedures for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS 16931-47-8). This guide is structured for researchers and safety officers, prioritizing mechan...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the proper disposal procedures for 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (CAS 16931-47-8). This guide is structured for researchers and safety officers, prioritizing mechanism-based safety and regulatory compliance.

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Data
Chemical Name 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
Synonyms N-Methyl-N-phenylphthalamic acid; 2-(N-methyl-N-phenylcarbamoyl)benzoic acid
CAS Number 16931-47-8
Physical State Solid (Crystalline powder, typically white to off-white)
Primary Hazards Irritant (Skin, Eye, Respiratory); Aquatic Toxicity (Potential)
Hidden Hazard Hydrolysis Risk : In strong acidic/basic conditions, this compound can hydrolyze to release N-methylaniline (Toxic, Methemoglobinemia agent) and Phthalic acid.
Disposal Method High-Temperature Incineration (Combustible Waste Stream)

Part 2: Chemical Profile & Hazard Mechanism

Why specific disposal is required: Unlike simple organic acids, 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid contains an amide bond linking a phthalic acid moiety to an N-methylaniline group.

  • Stability & Hydrolysis : The amide bond is susceptible to hydrolysis. Improper disposal down the drain (especially into acidic or basic waste streams) can cleave this bond.

  • Toxic Byproduct Generation : Cleavage releases N-methylaniline , which is significantly more toxic than the parent compound (causes methemoglobinemia and is readily absorbed through skin).

  • Environmental Fate : Phthalamic acid derivatives are often herbicidal (related to Naptalam). Release into water systems can disrupt aquatic plant life.

Therefore, the primary disposal objective is the thermal destruction of the amide bond via incineration, preventing the release of toxic amine byproducts.

Part 3: Waste Stream Classification

Use the following logic to classify waste containing this compound.

WasteClassification Start Waste Item Containing 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound or Contaminated Debris Liquid Liquid / Solution State->Liquid Mother Liquor or Reaction Mix SolidStream Stream A: Solid Combustible Waste (Incineration) Solid->SolidStream SolventType Solvent Base? Liquid->SolventType OrgSolvent Organic Solvent (e.g., DMSO, MeOH) SolventType->OrgSolvent AqSolvent Aqueous Solution SolventType->AqSolvent OrgStream Stream B: Non-Halogenated Organic Waste (High BTU Incineration) OrgSolvent->OrgStream AqStream Stream C: Aqueous Waste with Organic Contaminants (DO NOT Drain Pour) AqSolvent->AqStream

Figure 1: Waste Stream Classification Logic. This flow ensures the compound is routed to incineration regardless of its physical state.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup materials.

  • Segregation : Do not mix with oxidizers or strong acids.

  • Containerization : Use a High-Density Polyethylene (HDPE) wide-mouth jar or a fiber drum lined with a 6-mil poly bag.

  • Labeling :

    • Label as "Hazardous Waste - Solid".

    • Constituents: "2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (100%)".

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Disposal Action : Seal container and transfer to your facility's hazardous waste accumulation area for incineration .

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, stock solutions.

  • Characterization : Identify the solvent carrier.

    • If Organic (DMSO, Methanol, DCM): Segregate into "Organic Solvent Waste".

    • If Aqueous:[1] Segregate into "Aqueous Waste Contaminated with Organics".

  • Neutralization (Caution) : If the solution is strongly acidic or basic, neutralize to pH 6-8 before adding to the waste drum to minimize hydrolysis and fume generation.

    • Note: Perform neutralization in a fume hood due to potential N-methylaniline release.

  • Containerization : Use approved safety cans or HDPE carboys.

    • Do not fill >90% to allow for thermal expansion.

  • Disposal Action : Transfer to EHS for fuel blending or incineration.

Part 5: Spill Response Workflow

In the event of a laboratory spill, immediate containment is necessary to prevent environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry 1. Dampen with inert oil (optional) 2. Scoop/Sweep gently 3. Avoid dust generation DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible rags 3. Scoop into bag WetSpill->ActionWet Decon Decontaminate Surface: Wash with soap & water. Collect rinsate as hazardous waste. ActionDry->Decon ActionWet->Decon Final Seal in Waste Drum Label as Hazardous Decon->Final

Figure 2: Spill Response Decision Matrix. Prioritize dust control for solids and absorption for liquids.

Part 6: Regulatory & Compliance Data[2]

Regulatory Body Classification / Requirement
RCRA (USA) Not P- or U-listed specifically. Classify as Non-Listed Hazardous Waste unless mixed with listed solvents (e.g., F-listed solvents). If ignitable solvent is used, code D001 .
DOT (Transport) Not regulated as a dangerous good for transport in pure solid form (unless bulk). If in solution, solvent rules apply.[2]
TSCA Often R&D Exemption only. Verify inventory status before commercial disposal.
SARA 313 Not specifically listed, but check for "N-methylaniline" if hydrolysis occurred.

References

  • National Institute of Standards and Technology (NIST) . Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Isomer Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem . N-1-Naphthylphthalamic acid (Naptalam) - Related Compound Safety Profile. National Library of Medicine. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Introduction: The "Defensive Handling" Philosophy In drug discovery and organic synthesis, specific safety data for intermediate scaffolds like 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-Methyl-N-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Defensive Handling" Philosophy

In drug discovery and organic synthesis, specific safety data for intermediate scaffolds like 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid (also known as N-Methyl-N-phenylphthalamic acid) is often limited compared to commodity chemicals.

As a Senior Application Scientist, my directive is clear: Absence of evidence is not evidence of absence. When handling this benzoic acid derivative, we do not rely solely on sparse toxicity data. We apply a Structure-Activity Relationship (SAR) approach. Given its phthalamic acid substructure, we treat this compound as a mucous membrane irritant and a potential sensitizer [1].

This guide moves beyond generic compliance. It provides a self-validating system to protect both the researcher and the integrity of the compound.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. This compound presents a dual-phase risk profile:

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Dust / Particulate As a solid organic acid, electrostatic charging during weighing can disperse particles, leading to inhalation or ocular deposition.
Chemical Activity Proton Donor (Acidic) The carboxylic acid moiety (

) can cause contact dermatitis and immediate eye irritation upon hydrolysis in mucosal fluids [2].
Toxicology (SAR) Irritant (H315, H319, H335) Analogous phthalamic derivatives suggest risks of respiratory sensitization and acute irritation to the upper respiratory tract.
PPE Selection Matrix

We utilize a "Swiss Cheese" defense model where multiple layers of PPE cover the weaknesses of others.

A. Hand Protection (Glove Logic)

Do not simply "wear gloves." Select gloves based on the solvent system.

Handling PhaseRecommended MaterialThicknessBreakthrough TimeScientific Rationale
Solid Handling (Weighing)Nitrile (Disposable) 4-6 mil>480 min (Solid)Nitrile provides excellent resistance to organic acid solids. High tactile sensitivity prevents clumsiness/spills.
Solution Phase (Aqueous/Alcohol)Nitrile (Extended Cuff) 8 mil>240 minThicker nitrile protects against wicking. Extended cuff protects the wrist gap during reaching.
Solution Phase (DCM/THF/DMF)Silver Shield / Laminate 2.7 mil>480 minCritical: Standard nitrile fails against halogenated solvents (DCM) often used to dissolve this acid. Use Laminate liners under Nitrile.
B. Respiratory & Ocular Protection[1][2][3][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Ocular): Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift around side shields.

  • Tertiary Barrier (Respiratory): If fume hood work is impossible (e.g., instrument maintenance), use a P100 particulate respirator .

Decision Logic: PPE Selection

Visualizing the decision process for selecting the correct protective gear.

PPE_Decision_Tree Start Start: Handling 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution Phase State_Check->Solution PPE_Solid PPE Protocol A: - Nitrile Gloves (4-6 mil) - Splash Goggles - Fume Hood/P100 Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Solvent_Aggressive Aggressive Solvent (DCM, DMF, THF) Solvent_Check->Solvent_Aggressive Solvent_Mild Mild Solvent (Water, Methanol) Solvent_Check->Solvent_Mild PPE_Laminate PPE Protocol B: - Silver Shield (Laminate) Liners - Outer Nitrile Gloves - Fume Hood Mandatory Solvent_Aggressive->PPE_Laminate PPE_Nitrile PPE Protocol C: - Double Nitrile (8 mil total) - Splash Goggles Solvent_Mild->PPE_Nitrile

Figure 1: Decision tree for PPE selection based on physical state and solvent compatibility.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge (which disperses powder) and surface contamination .

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic acids are prone to static buildup.

  • Containment: Work exclusively inside the fume hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong bases (risk of salt formation/contamination).

Step 2: Solubilization & Transfer
  • Solvent Addition: Add solvent slowly to the solid.

    • Why? Adding solid to solvent can cause a "puff" of dust to escape the vessel.

  • Vessel Closure: Cap the vessel immediately after addition.

  • Labeling: Mark the flask with "Acidic / Irritant" immediately.

Step 3: Decontamination
  • Wipe Down: Clean the balance area with a tissue dampened with Methanol (solubilizes the organic acid better than water), followed by a soap/water wash.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately.

Workflow Visualization

The logical flow of the handling process to ensure containment.

Handling_Workflow Setup 1. Setup (Anti-static check) Weigh 2. Weighing (Inside Hood) Setup->Weigh Don PPE Transfer 3. Transfer (Solid -> Vessel) Weigh->Transfer Minimize Distance Solubilize 4. Solubilization (Add Solvent to Solid) Transfer->Solubilize Cap Immediately Clean 5. Decon (MeOH Wipe -> Soap) Solubilize->Clean Process Complete

Figure 2: Step-by-step operational workflow for minimizing exposure risks.

Emergency Response & Disposal
Accidental Exposure[6]
  • Ocular: Flush immediately with water for 15 minutes.[2][3][4] The acidic nature requires thorough irrigation to prevent corneal damage [3].

  • Dermal: Wash with soap and water.[1][7] Do not use solvent (ethanol/acetone) to wash skin, as this may increase permeation of the compound.

Disposal Strategy
  • Solid Waste: Dispose of contaminated weighing boats and tissues in Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste:

    • If dissolved in organic solvent: Organic Solvent Waste (Halogenated/Non-Halogenated) .

    • If aqueous: Adjust pH to neutral (6-8) before disposal if local regulations permit, otherwise Aqueous Chemical Waste .

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • PubChem. Compound Summary for Phthalamic Acid Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA).[8] Personal Protective Equipment (Standard 1910.132). United States Department of Labor.

Sources

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